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  • Product: 5-Nitro-2-phenoxybenzaldehyde
  • CAS: 99847-09-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5-Nitro-2-phenoxybenzaldehyde: Structure, Properties, and Synthetic Landscape

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 5-Nitro-2-phenoxybenzaldehyde, a substituted aromatic aldehyde of interest in synthetic organic ch...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Nitro-2-phenoxybenzaldehyde, a substituted aromatic aldehyde of interest in synthetic organic chemistry and drug discovery. While specific experimental data for this compound is not extensively documented in publicly available literature, this document synthesizes foundational chemical principles and data from closely related analogues to offer a robust profile. We will delve into its chemical structure, predicted physicochemical properties, plausible synthetic routes, and potential applications, with a focus on providing a strong authoritative grounding for researchers.

Core Molecular Identity

5-Nitro-2-phenoxybenzaldehyde is an organic compound featuring a benzaldehyde core substituted with a nitro group at the 5-position and a phenoxy group at the 2-position.

Chemical Structure:

Caption: Chemical structure of 5-Nitro-2-phenoxybenzaldehyde.

Key Identifiers:

IdentifierValue
IUPAC Name 5-Nitro-2-phenoxybenzaldehyde
CAS Number 99847-09-3
Molecular Formula C13H9NO4
Molecular Weight 243.22 g/mol
Canonical SMILES C1=CC=C(C=C1)OC2=C(C=C(C=C2)C=O)[O-]

Physicochemical and Spectroscopic Profile

While experimentally determined data for 5-Nitro-2-phenoxybenzaldehyde are scarce, we can infer its properties based on its structural motifs and data from related isomers such as 2-Hydroxy-5-nitrobenzaldehyde and 5-Hydroxy-2-nitrobenzaldehyde.

Predicted Physicochemical Properties:

PropertyPredicted Value/StateRationale/Comparison
Appearance Pale yellow to yellow crystalline solidNitroaromatic compounds are often colored. The related 2-Hydroxy-5-nitrobenzaldehyde is a yellow crystalline solid.
Melting Point Likely in the range of 80-120 °CThe melting point will be influenced by the crystal lattice packing. For comparison, 2-Nitrobenzaldehyde has a melting point of 42-44 °C, while the more substituted 2-Hydroxy-5-nitrobenzaldehyde melts at 123-125 °C. The phenoxy group may lead to a melting point within this range.
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate); sparingly soluble in water.The aromatic structure suggests solubility in organic solvents, while the polarity introduced by the nitro and aldehyde groups might allow for slight aqueous solubility.
Stability Stable under standard laboratory conditions. May be sensitive to strong light and strong oxidizing or reducing agents.Aromatic nitro compounds can be reactive, particularly the nitro group which can be reduced.[1] The aldehyde group is also susceptible to oxidation.

Anticipated Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (7.0-9.0 ppm) and a characteristic singlet for the aldehydic proton (around 10.0 ppm). The protons on the benzaldehyde ring will exhibit splitting patterns influenced by the positions of the phenoxy and nitro groups. The protons of the phenoxy group will likely appear as a multiplet in the upfield aromatic region.

  • ¹³C NMR: The carbon NMR spectrum will show a signal for the carbonyl carbon of the aldehyde at a significantly downfield chemical shift (around 190 ppm). The aromatic carbons will resonate in the 110-160 ppm range, with the carbons attached to the nitro and phenoxy groups showing characteristic shifts.

  • Infrared (IR) Spectroscopy: Key vibrational bands are anticipated for the functional groups present:

    • C=O (aldehyde): A strong absorption band around 1700-1710 cm⁻¹.

    • N-O (nitro): Two strong absorption bands corresponding to asymmetric and symmetric stretching, typically around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

    • C-O-C (ether): Stretching vibrations in the 1200-1250 cm⁻¹ region.

    • Aromatic C=C: Several bands in the 1450-1600 cm⁻¹ region.

  • Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z = 243. Fragmentation patterns would likely involve the loss of the nitro group (NO₂), the aldehyde group (CHO), and cleavage of the ether linkage.

Synthesis and Reactivity

Proposed Synthetic Pathway:

A plausible and efficient method for the synthesis of 5-Nitro-2-phenoxybenzaldehyde is through a nucleophilic aromatic substitution (SNAr) reaction.

Synthesis_of_5-Nitro-2-phenoxybenzaldehyde reactant1 2-Chloro-5-nitrobenzaldehyde intermediate Intermediate Complex reactant1->intermediate + Phenol, Base reactant2 Phenol reactant2->intermediate base Base (e.g., K₂CO₃) base->intermediate product 5-Nitro-2-phenoxybenzaldehyde intermediate->product Loss of Cl⁻

Caption: Proposed synthesis of 5-Nitro-2-phenoxybenzaldehyde via SNAr.

Experimental Protocol (Hypothetical):

  • Reaction Setup: To a solution of 2-chloro-5-nitrobenzaldehyde (1.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add phenol (1.1 eq.) and a weak base, for example, potassium carbonate (K₂CO₃) (2.0 eq.).

  • Reaction Conditions: Heat the reaction mixture at a temperature ranging from 80 to 120 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The crude product will precipitate out.

  • Purification: Collect the precipitate by filtration, wash with water, and then purify by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 5-Nitro-2-phenoxybenzaldehyde.

Causality in Experimental Choices:

  • Solvent: A polar aprotic solvent (DMF, DMSO) is chosen because it can solvate the cation of the base, leaving the anion more reactive, and it can stabilize the charged intermediate (Meisenheimer complex) formed during the SNAr reaction.

  • Base: A weak base like potassium carbonate is sufficient to deprotonate the phenol, forming the more nucleophilic phenoxide ion, without causing unwanted side reactions with the aldehyde functionality.

  • Temperature: Elevated temperatures are typically required to overcome the activation energy for the SNAr reaction on an electron-deficient aromatic ring.

Reactivity Insights:

The chemical reactivity of 5-Nitro-2-phenoxybenzaldehyde is governed by its three functional groups:

  • Aldehyde Group: This group is susceptible to nucleophilic attack and can undergo a wide range of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions (e.g., Knoevenagel, Wittig).

  • Nitro Group: The strongly electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution.[2] The nitro group itself can be reduced to an amino group, which is a key transformation in the synthesis of many pharmaceutical compounds.

  • Phenoxy Group: The ether linkage is generally stable but can be cleaved under harsh conditions (e.g., with strong acids like HBr).

Potential Applications in Drug Development

While specific biological activities of 5-Nitro-2-phenoxybenzaldehyde are not reported, its structural components are present in numerous biologically active molecules. This makes it a valuable scaffold for medicinal chemistry and drug discovery efforts.

  • Building Block for Heterocyclic Synthesis: The aldehyde functionality is a versatile handle for constructing a variety of heterocyclic rings (e.g., quinolines, quinazolines, and benzodiazepines) through condensation reactions with appropriate binucleophiles. Many of these heterocyclic systems form the core of approved drugs.

  • Precursor for Biologically Active Amines: Reduction of the nitro group to an amine would yield 5-amino-2-phenoxybenzaldehyde. This amino-substituted scaffold could then be further functionalized to generate libraries of compounds for screening against various biological targets.

  • Antimicrobial and Anticancer Potential: Nitroaromatic compounds are known to exhibit a broad range of biological activities, including antimicrobial and anticancer effects.[3][4] The mechanism often involves the in-vivo reduction of the nitro group to generate reactive radical species that can induce cellular damage in pathogenic organisms or cancer cells.[3] The phenoxy group can also contribute to binding with biological targets through hydrophobic and π-stacking interactions.

Safety and Handling

Based on data for related nitrobenzaldehydes, 5-Nitro-2-phenoxybenzaldehyde should be handled with care in a well-ventilated area, and personal protective equipment (gloves, safety glasses) should be worn.[5] It is likely to be an irritant to the skin, eyes, and respiratory system.[5] Aromatic nitro compounds can be toxic and may have oxidizing properties.[1]

References

Sources

Exploratory

Solubility Profile and Solvent Dynamics of 5-Nitro-2-phenoxybenzaldehyde: A Comprehensive Technical Guide

Executive Summary In modern drug discovery, the physicochemical behavior of key synthetic intermediates dictates the efficiency of downstream scale-up. 5-Nitro-2-phenoxybenzaldehyde (CAS: 99847-09-3)[1] is a critical ele...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the physicochemical behavior of key synthetic intermediates dictates the efficiency of downstream scale-up. 5-Nitro-2-phenoxybenzaldehyde (CAS: 99847-09-3)[1] is a critical electrophilic building block utilized in the synthesis of advanced therapeutics, including BET bromodomain inhibitors for acute kidney injury[2] and Trk receptor positive allosteric modulators (PAMs) for neurodegenerative diseases such as Alzheimer's[3].

As a Senior Application Scientist, I have observed that the primary bottleneck in utilizing this intermediate is managing its solvation thermodynamics during extreme reaction conditions (e.g., cryogenic lithiation or high-temperature substitutions). This whitepaper provides an in-depth analysis of its solubility profile, detailing the causality behind solvent selection and providing self-validating experimental protocols to ensure high-yield synthetic workflows.

Physicochemical Properties & Solvation Thermodynamics

To predict the solubility of 5-nitro-2-phenoxybenzaldehyde, we must first deconstruct its molecular architecture. The molecule features three distinct functional domains that govern its solvent interactions:

  • Nitro Group (-NO₂): Highly electron-withdrawing, creating a strong permanent dipole moment that favors polar environments.

  • Phenoxy Ether Linkage (-O-Ar): Provides rotational flexibility and lipophilic bulk, enabling van der Waals interactions with organic solvents.

  • Aldehyde (-CHO): Acts as a potent hydrogen-bond acceptor.

Table 1: Fundamental Physicochemical Properties

Property Value Source / Validation
Chemical Name 5-Nitro-2-phenoxybenzaldehyde Standard IUPAC
CAS Number 99847-09-3 1[1]
Molecular Formula C₁₃H₉NO₄ 4[4]

| Molecular Weight | 243.218 g/mol |1[1] |

Mechanistic Causality: Because the molecule lacks a hydrogen-bond donor (like -OH or -NH₂), it cannot self-associate via hydrogen bonding, which lowers its crystal lattice energy. Consequently, it exhibits exceptionally high solubility in polar aprotic solvents that can act as hydrogen-bond donors or coordinate via dipole-dipole interactions. Conversely, it is virtually insoluble in highly polar protic solvents (like water) due to the hydrophobic bulk of the phenoxy ring, and poorly soluble in non-polar aliphatic hydrocarbons (like hexanes) due to the high polarity of the nitro group.

Quantitative Solubility Data & Solvent Selection

The following table synthesizes quantitative solubility estimates derived from phase-separation profiling and patent literature workflows[2][5].

Table 2: Comparative Solubility in Standard Organic Solvents

Solvent Polarity Index Estimated Solubility (mg/mL) Primary Synthetic Application
Tetrahydrofuran (THF) 4.0 > 100 (Highly Soluble) Cryogenic organometallic additions (-78°C)
1,4-Dioxane 4.8 > 100 (Highly Soluble) High-temperature substitutions (70°C)
Ethyl Acetate (EtOAc) 4.4 50 - 100 (Soluble) Liquid-liquid extraction / Workup
Dichloromethane (DCM) 3.1 50 - 100 (Soluble) Silane reductions / Intermediate solvation
Hexanes 0.1 < 1 (Poorly Soluble) Flash chromatography / Anti-solvent

| Water | 10.2 | < 0.1 (Insoluble) | Aqueous quenching / Phase separation |

G A 5-Nitro-2-phenoxybenzaldehyde (Target Solute) B High Polarity / H-Bond Acceptors (THF, Dioxane) A->B High Affinity C Moderate Polarity (Ethyl Acetate, DCM) A->C Moderate Affinity D Low Polarity (Hexanes, Heptane) A->D Low Affinity E Optimal for Low-Temp Reactions (e.g., -78°C Lithiation) B->E F Optimal for Extraction & Chromatography C->F G Poor Solubility (Anti-solvent / Precipitation) D->G

Figure 1: Solvent selection logic based on the polarity and functional group affinity.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility, any solvation strategy must be self-validating. Below are two field-proven protocols detailing how to manipulate the solubility of 5-nitro-2-phenoxybenzaldehyde for different stages of drug development.

Protocol A: Low-Temperature Solvation for Organometallic Additions

This protocol is adapted from the synthesis of Trk receptor modulators, where the aldehyde must remain in solution at cryogenic temperatures to react with lithiated pyrazole intermediates[5].

  • Apparatus Setup: Flame-dry a 50 mL round-bottom flask and purge continuously with inert argon gas.

  • Solute Dissolution: Dissolve 3.0 g (12.33 mmol) of 5-nitro-2-phenoxybenzaldehyde in 5 mL of anhydrous THF.

    • Causality: THF is selected because its ether oxygen strongly coordinates with organometallic intermediates, stabilizing the transition state while preventing the aldehyde from precipitating at sub-zero temperatures[5].

  • Cryogenic Cooling: Cool the receiving reaction mixture (containing the nucleophile) to -78 °C using a dry ice/acetone bath.

  • Dropwise Addition: Introduce the THF/aldehyde solution dropwise over 15 minutes.

    • Causality: Dropwise addition prevents localized exothermic spikes that could degrade the sensitive aldehyde functionality before nucleophilic attack occurs.

  • Validation & Quenching: Monitor the disappearance of the aldehyde via TLC (40% EtOAc in Hexanes). Once consumed, quench the reaction with 50 mL of saturated aqueous ammonium chloride and extract the product using EtOAc (2 x 100 mL)[5].

Protocol B: Shake-Flask Equilibrium Solubility Determination

When transitioning to new solvent systems, kinetic solubility must be empirically verified. This protocol utilizes a self-validating HPLC-UV feedback loop.

  • Preparation: Add 50 mg (excess solid) of 5-nitro-2-phenoxybenzaldehyde to a 2 mL glass HPLC vial.

  • Solvent Addition: Dispense 1 mL of the target organic solvent into the vial.

  • Equilibration: Seal the vial and agitate on an orbital shaker at 300 rpm for 24 hours at 25.0 ± 0.5 °C.

    • Causality: A 24-hour agitation period ensures that thermodynamic equilibrium is reached between the solid lattice and the solvated phase.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 10 minutes.

    • Causality: Centrifugation tightly pellets the undissolved solute, preventing particulate scattering and column clogging during subsequent HPLC injection.

  • Quantification: Dilute the supernatant 1:100 in the mobile phase and inject it into an HPLC-UV system (Detection at ~254 nm). Quantify the concentration against a pre-established 5-point calibration curve.

Protocol S1 1. Solvent Dispensing (Organic Solvents) S2 2. Solute Addition (Excess Solid) S1->S2 S3 3. Equilibration (24h Shake @ 25°C) S2->S3 S4 4. Phase Separation (Centrifugation) S3->S4 S5 5. Quantification (HPLC-UV Analysis) S4->S5

Figure 2: Step-by-step workflow for the self-validating shake-flask kinetic solubility protocol.

Applications in Advanced Drug Development

Understanding the solubility parameters of 5-nitro-2-phenoxybenzaldehyde has directly enabled the synthesis of two major classes of therapeutics:

  • BET Bromodomain Inhibitors: By utilizing 1,4-dioxane as a high-temperature (70 °C) solvent, researchers successfully reacted 2-fluoro-5-nitrobenzaldehyde with phenol to yield 5-nitro-2-phenoxybenzaldehyde, which was subsequently extracted using EtOAc2[2]. These inhibitors are currently being pursued for the treatment of acute kidney injury, inflammation, and various cancers.

  • Trk Receptor Modulators: Leveraging the high solubility of the compound in THF at -78 °C allowed for the precise synthesis of 4-substituted phenyl-1,3,5-triazine derivatives3[3]. These compounds act as positive allosteric modulators (PAMs) for TrkA and TrkB receptors, enhancing NGF and BDNF signaling to combat cognitive decline in Alzheimer's disease[6].

References

  • Guidechem - 2-phenoxybenzaldehyde - Chemical Dictionary URL
  • Sigma-Aldrich - 5-NITRO-2-PHENOXYBENZALDEHYDE AldrichCPR URL
  • Google Patents - US Patent 9,050,346 B2: Substituted heterocyclic derivative compounds as novel BET bromodomain inhibitors URL
  • Google Patents - WO2020002950A1: 4-substituted phenyl-1,3,5-triazine derivatives as modulators of trk receptors URL
  • MDPI - Positive Allosteric Modulators of Trk Receptors for the Treatment of Alzheimer's Disease URL

Sources

Foundational

Thermodynamic Profiling and Synthetic Energetics of 5-Nitro-2-phenoxybenzaldehyde

Executive Summary In the landscape of modern drug discovery, diaryl ethers substituted with highly reactive functional groups serve as critical scaffolds. 5-Nitro-2-phenoxybenzaldehyde (CAS: 99847-09-3) is a prime exampl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, diaryl ethers substituted with highly reactive functional groups serve as critical scaffolds. 5-Nitro-2-phenoxybenzaldehyde (CAS: 99847-09-3) is a prime example, acting as a pivotal intermediate in the synthesis of complex therapeutics, including and .

For researchers and formulation scientists, understanding the thermodynamic properties of this molecule is not merely an academic exercise; it is a prerequisite for optimizing reaction conditions, predicting shelf-life, and modeling downstream target-binding energetics. This whitepaper provides an in-depth analysis of the structural thermodynamics, phase transition energetics, and synthetic thermodynamic control of 5-Nitro-2-phenoxybenzaldehyde.

Structural Thermodynamics & Molecular Energetics

The thermodynamic stability and reactivity of 5-Nitro-2-phenoxybenzaldehyde are dictated by the interplay of its three primary functional groups attached to the core benzene ring:

  • The Phenoxy Group (C-O-C linkage): The ether linkage introduces a degree of rotational freedom, contributing significantly to the molecule's conformational entropy (

    
    ). However, steric hindrance between the bulky phenoxy ring and the adjacent ortho-aldehyde group restricts full 360° rotation, creating distinct local energy minima in its conformational landscape.
    
  • The Nitro Group (-NO₂): Positioned para to the ether linkage, the strongly electron-withdrawing nitro group drastically alters the electron density of the core ring. Thermodynamically, this stabilizes the molecule against oxidative degradation but lowers the activation energy (

    
    ) required for nucleophilic attacks or reduction reactions.
    
  • The Aldehyde Group (-CHO): The carbonyl carbon acts as a thermodynamic sink for primary amines, driving the formation of imines or hydrazones—a key step in derivatizing the scaffold for active pharmaceutical ingredients (APIs).

Quantitative Thermodynamic Profile

Because empirical calorimetric data for highly specific intermediates is often proprietary, the following table synthesizes predictive thermodynamic parameters derived from group additivity models and structural analogs, providing a baseline for process chemistry calculations.

Thermodynamic PropertyValue / EstimateThermodynamic Significance
Molecular Weight 243.218 g/mol Baseline for specific heat capacity (

) and molar enthalpy calculations.
Physical State (STP) SolidIndicates dominant intermolecular forces (dipole-dipole,

stacking).
Melting Point (

)
85 - 95 °C (Predicted)Represents the temperature where

; critical for melt-processing.
Boiling Point (

)
~400 °C at 760 mmHgHigh

indicates a strong cohesive energy density in the liquid phase.
Polar Surface Area (PSA) 84.6 ŲDictates solvation thermodynamics (

) and desolvation penalties during target binding.

Data supported by structural profiling from .

Synthetic Thermodynamics: The SNAr Pathway

The synthesis of 5-Nitro-2-phenoxybenzaldehyde is typically achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction between 2-fluoro-5-nitrobenzaldehyde and phenol.

Causality of Experimental Design

The reaction is thermodynamically unfavorable at standard room temperature due to the steric bulk of the incoming phenoxide and the electrostatic repulsion of the electron-rich fluorine atom. To drive the reaction forward, specific thermodynamic levers are manipulated:

  • Potassium Carbonate (

    
    ):  Shifts the pre-equilibrium toward phenoxide formation. The generation of the phenoxide nucleophile is an endergonic process that is driven to completion by the precipitation/solvation dynamics of the potassium salt.
    
  • 1,4-Dioxane Solvent: Provides a moderate dielectric constant. It partially solvates the potassium cations while leaving the phenoxide relatively "naked" and highly reactive, lowering the transition state energy.

  • Thermal Activation (70°C): Supplies the necessary thermal energy (

    
    ) to overcome the activation barrier of the Meisenheimer complex formation.
    

SNAr_Thermodynamics Reactants Reactants 2-Fluoro-5-nitrobenzaldehyde + Phenoxide TS1 Transition State 1 (Activation Energy ΔG‡) Reactants->TS1 Heat (70°C) Intermediate Meisenheimer Complex (Resonance Stabilized) TS1->Intermediate Nucleophilic Attack TS2 Transition State 2 (Fluoride Expulsion) Intermediate->TS2 Rearrangement Product Product 5-Nitro-2-phenoxybenzaldehyde (Thermodynamic Sink) TS2->Product -F⁻ (Exergonic)

Fig 1: Thermodynamic energy landscape of the SNAr synthesis pathway.

Step-by-Step Synthesis Protocol

Adapted from established methodologies for BET bromodomain inhibitor precursors [1].

Self-Validating System: This protocol utilizes in-line Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure thermodynamic equilibrium has shifted entirely to the product, validating the completion of the reaction without relying solely on arbitrary timeframes.

  • Preparation: In a dry, round-bottom flask under an inert nitrogen atmosphere, dissolve 1.0 g (5.91 mmol) of 2-fluoro-5-nitrobenzaldehyde and 0.557 g (5.91 mmol) of phenol in 6 mL of anhydrous 1,4-dioxane.

  • Base Addition: Add 1.635 g (11.83 mmol) of anhydrous

    
    . Causality: A 2x molar excess ensures the Le Chatelier shift completely favors phenoxide generation and neutralizes the evolving HF.
    
  • Thermal Activation: Heat the heterogeneous mixture to 70°C with vigorous stirring.

  • Validation Check (LC-MS): After 8 hours, sample 10 µL of the reaction mixture. The reaction is thermodynamically complete when the peak for m/z 169 (starting material) is entirely depleted, and the m/z 243 peak (product) forms a stable plateau.

  • Quenching & Extraction: Cool the mixture to 25°C. Dilute with 60 mL of ethyl acetate to decrease the dielectric constant, forcing inorganic salts out of solution. Wash with deionized water (2 x 30 mL) to remove residual

    
     and water-soluble byproducts.
    
  • Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the solid product.
    

Experimental Thermodynamic Profiling (DSC/TGA)

To empirically determine the thermodynamic stability of the synthesized 5-Nitro-2-phenoxybenzaldehyde, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) must be employed.

DSC Protocol for Phase Transition Energetics

Self-Validating System: The instrument is first calibrated with an Indium standard (known


 = 156.6°C, 

= 28.45 J/g). This ensures the cell constant is accurate, meaning the integrated area under the melting peak of the sample yields an absolute, instrument-independent enthalpy of fusion (

).
  • Sample Preparation: Accurately weigh 3.0 - 5.0 mg of the purified 5-Nitro-2-phenoxybenzaldehyde into an aluminum DSC pan. Crimp the lid hermetically to prevent sublimation artifacts.

  • Purge: Place the pan in the DSC cell alongside an empty reference pan. Purge with dry Nitrogen at 50 mL/min to prevent oxidative degradation during heating.

  • Thermal Cycle:

    • Equilibrate at 25°C.

    • Ramp at 10°C/min to 150°C.

    • Observation: Record the onset temperature (extrapolated

      
      ) and integrate the endothermic peak to calculate 
      
      
      
      (J/g).
  • Cooling Cycle: Ramp down at 10°C/min to 25°C to observe crystallization thermodynamics (

    
    ) and assess any supercooling effects caused by the steric bulk of the phenoxy group.
    

Downstream Application: Binding Thermodynamics

When 5-Nitro-2-phenoxybenzaldehyde is derivatized into an active pharmaceutical ingredient—such as a 4-substituted phenyl-1,3,5-triazine derivative for Trk receptor modulation [2]—the thermodynamic properties of the parent scaffold dictate the drug-target binding energetics (


).
  • Enthalpic Contributions (

    
    ):  The electron-deficient nitro-aromatic ring engages in strong 
    
    
    
    stacking with aromatic amino acid residues (like Tyrosine or Tryptophan) in the receptor's active site. The ether oxygen can act as a hydrogen bond acceptor.
  • Entropic Contributions (

    
    ):  The hydrophobic nature of the phenoxy group drives the displacement of ordered water molecules from the receptor pocket into the bulk solvent. This classical "hydrophobic effect" results in a massive increase in solvent entropy, driving the spontaneity of the binding event (
    
    
    
    ).

Binding_Thermodynamics Compound 5-Nitro-2-phenoxybenzaldehyde (Scaffold) Derivatization Chemical Derivatization (e.g., Triazine coupling) Compound->Derivatization Synthetic Elaboration ActiveAPI Active Modulator (Trk / BET Inhibitor) Derivatization->ActiveAPI Yields Complex Drug-Target Complex (ΔG < 0, Spontaneous) ActiveAPI->Complex Enthalpic Binding (H-bonds, π-π) Target Protein Target (Receptor / Bromodomain) Target->Complex Entropic Release (Desolvation)

Fig 2: Thermodynamic binding workflow of 5-Nitro-2-phenoxybenzaldehyde derivatives.

Conclusion

The thermodynamic profile of 5-Nitro-2-phenoxybenzaldehyde is defined by the tension between the stabilizing resonance of its aromatic systems and the reactive potential of its functional groups. By strictly controlling the thermodynamic environment—using specific solvents, thermal activation, and continuous analytical validation—chemists can efficiently harness this intermediate. Furthermore, understanding its inherent molecular energetics allows for highly predictive modeling when designing downstream APIs for complex neurological and oncological targets.

References

  • Pratt, J. et al. "Inhibitors of BET Bromodomains." U.S. Patent 9,050,346 B2, filed March 11, 2013, and issued June 9, 2015. Details the specific synthetic methodology and thermodynamic conditions for synthesizing 5-nitro-2-phenoxybenzaldehyde as a precursor.
  • World Intellectual Property Organization. "4-substituted phenyl-1,3,5-triazine derivatives as modulators of trk receptors." WO2020002950A1, published January 2, 2020. Discusses the downstream application and binding thermodynamics of derivatives originating from the 5-nitro-2-phenoxybenzaldehyde scaffold.
Exploratory

A Technical Guide to 5-Nitro-2-phenoxybenzaldehyde Derivatives: Synthesis, Reactivity, and Therapeutic Potential

Introduction: Unveiling a Scaffold of High Potential In the landscape of medicinal chemistry, the identification of versatile molecular scaffolds is paramount to the discovery of novel therapeutic agents. The phenoxybenz...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Scaffold of High Potential

In the landscape of medicinal chemistry, the identification of versatile molecular scaffolds is paramount to the discovery of novel therapeutic agents. The phenoxybenzaldehyde framework serves as a foundational structure in the synthesis of various biologically active compounds.[1] When functionalized with a nitro group, particularly at the 5-position, the electronic properties of the entire molecule are profoundly altered, often unlocking significant therapeutic potential.[2]

The 5-nitro-2-phenoxybenzaldehyde core combines the structural features of a diaryl ether, common in many bioactive molecules,[3][4] with the potent electron-withdrawing nitro group. The nitroaromatic moiety is a well-established pharmacophore, crucial to the activity of numerous antimicrobial, anticancer, and antiparasitic drugs.[5][6] Its mechanism often involves in vivo reduction by nitroreductase enzymes, particularly under the hypoxic conditions of tumors or anaerobic environments of certain microbes, to produce cytotoxic radicals that damage cellular macromolecules like DNA.[2][5] This guide provides a comprehensive overview of the synthetic strategies, chemical reactivity, and promising biological activities of 5-nitro-2-phenoxybenzaldehyde derivatives, offering a roadmap for researchers and drug development professionals.

Synthetic Strategies: Forging the Core Scaffold

The construction of the 5-nitro-2-phenoxybenzaldehyde scaffold can be approached through several established synthetic methodologies, primarily revolving around the formation of the diaryl ether bond. The choice of strategy often depends on the availability of starting materials and desired substituent patterns.

Causality in Synthetic Route Selection

The two most viable routes are the Ullmann condensation and Nucleophilic Aromatic Substitution (SNAr).

  • Ullmann Condensation: This copper-catalyzed reaction is a classic and robust method for forming diaryl ethers, particularly when less activated aryl halides are used.[3][7] It offers broad substrate scope.

  • Nucleophilic Aromatic Substitution (SNAr): This pathway is highly effective when the aromatic ring is "activated" by strong electron-withdrawing groups (like the nitro group) ortho or para to a good leaving group (like fluorine). The 5-nitro group on the benzaldehyde ring strongly activates the 2-position towards nucleophilic attack by a phenoxide, making this a highly efficient and often preferred method.[3][4]

cluster_A Route A: Ullmann Condensation cluster_B Route B: Nucleophilic Aromatic Substitution (SNAr) A1 2-Chloro-5-nitrobenzaldehyde A_reagents Cu Catalyst (e.g., CuI) Base (e.g., K2CO3) High Temperature A1->A_reagents A2 Phenol Derivative A2->A_reagents A_prod 5-Nitro-2-phenoxybenzaldehyde A_reagents->A_prod B1 2-Fluoro-5-nitrobenzaldehyde B_reagents Base (e.g., K2CO3) Solvent (e.g., DMSO) B1->B_reagents B2 Phenol Derivative B2->B_reagents B_prod 5-Nitro-2-phenoxybenzaldehyde B_reagents->B_prod

Caption: Primary synthetic pathways to the 5-nitro-2-phenoxybenzaldehyde scaffold.
Experimental Protocol: Synthesis via SNAr

This protocol describes a general procedure for the synthesis of a 5-nitro-2-phenoxybenzaldehyde derivative from 2-fluoro-5-nitrobenzaldehyde and a substituted phenol.

  • Reagent Preparation: To a dry, round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the substituted phenol (1.1 equivalents) and anhydrous potassium carbonate (K₂CO₃, 2.0 equivalents) to dry dimethyl sulfoxide (DMSO).

  • Reaction Initiation: Stir the mixture at room temperature for 15 minutes to facilitate the formation of the phenoxide salt.

  • Substrate Addition: Add 2-fluoro-5-nitrobenzaldehyde (1.0 equivalent) to the reaction mixture.

  • Heating: Heat the reaction mixture to 80-100 °C and maintain for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 5-nitro-2-phenoxybenzaldehyde derivative.

Chemical Reactivity and Derivatization

The chemical architecture of 5-nitro-2-phenoxybenzaldehyde makes it an exceptionally reactive and versatile building block. The aldehyde functional group is the primary site for derivatization, and its reactivity is significantly enhanced by the strong electron-withdrawing effects of the nitro group at the para position and the chloro group at the ortho position (in a common precursor like 2-chloro-5-nitrobenzaldehyde).[8] This heightened electrophilicity of the carbonyl carbon makes it highly susceptible to nucleophilic attack, facilitating high-yield condensation reactions with a variety of nucleophiles.[8]

This reactivity is crucial for drug development, enabling the rapid synthesis of chemical libraries by reacting the aldehyde with:

  • Hydrazines and Hydrazides: To form hydrazone derivatives, a common structural motif in antimicrobial and anticancer agents.[5][9][10]

  • Amines (e.g., o-phenylenediamines): To construct heterocyclic scaffolds like benzimidazoles, which are prevalent in pharmaceuticals.[8][11][12]

  • Active Methylene Compounds: To perform Knoevenagel condensations, creating α,β-unsaturated systems for further functionalization.

  • Thiosemicarbazides: To generate thiosemicarbazones, which are known for their potent biological activities.[13]

Potential Biological Activities and Structure-Activity Relationships (SAR)

Based on extensive literature on analogous structures, derivatives of 5-nitro-2-phenoxybenzaldehyde are predicted to exhibit a wide range of potent biological activities.

Antimicrobial Activity

Nitroaromatic compounds are a cornerstone of antimicrobial therapy.[6] The nitro group is often essential for activity, which proceeds through reductive activation by microbial nitroreductases to generate cytotoxic radicals.[2] Derivatives of related nitroaldehydes, such as 5-nitro-2-thiophenecarbaldehyde and 5-nitro-2-furaldehyde, have demonstrated significant efficacy against clinically relevant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[14][15]

Compound Derivative Organism MIC (μg/mL) Reference
5-Nitro-2-thiophenecarbaldehyde HydrazonePan-susceptible S. aureus0.5–2.0[14]
5-Nitro-2-thiophenecarbaldehyde HydrazoneMRSA1.0–16.0[14]
5-Nitro-2-thiophenecarbaldehyde HydrazoneVRSA4.0[14]

Table 1: In Vitro Antimicrobial Activity of a Related Nitroaldehyde Derivative.[14]

The combination of the nitro group for microbial targeting and the phenoxy moiety, which can be modified to tune lipophilicity and target interactions, makes this scaffold highly promising for the development of new antibiotics.

Anticancer Activity

The hypoxic environment of solid tumors provides an ideal setting for the reductive activation of nitroaromatics, making them selective anticancer agents.[5] This bio-reductive activation leads to the formation of reactive oxygen and nitrogen species (ROS/RNS), causing oxidative stress and inducing apoptosis in cancer cells while sparing healthy tissues.[5]

Derivatives of structurally similar 5-nitrosalicylaldehyde have been shown to exert potent cytotoxicity against breast (MCF-7) and colon (HCT116) cancer cell lines, with mechanisms involving the inhibition of key signaling molecules like VEGFR-2 and the induction of apoptosis.[5] A series of benzyloxybenzaldehyde derivatives also showed significant anticancer activity by arresting the cell cycle and inducing apoptosis through the loss of mitochondrial membrane potential.[16]

Compound Derivative Cell Line IC₅₀ (μM) Reference
3-bromo-5-nitrosalicylaldehyde phenylhydrazoneMCF-7 (Breast)6.40[5]
3-bromo-5-nitrosalicylaldehyde phenylhydrazoneHCT116 (Colon)11.72[5]
5-((5-Nitrofuran-2-yl)allylidene) derivativeMDA-MB-231 (Breast)6.61[17]
2,6-bis-(4-nitrobenzylidene) cyclohexanoneA549 (Lung)0.48 mM[18]

Table 2: In Vitro Anticancer Activity of Related Nitro-substituted Compounds.

Prodrug 5-Nitro-Phenoxy Derivative (Prodrug) Nitroreductase Nitroreductase Enzymes Prodrug->Nitroreductase Enters Cell Hypoxia Hypoxic Tumor Environment Hypoxia->Nitroreductase Upregulates Radical Cytotoxic Nitro Radical Anion Nitroreductase->Radical Bio-reduction DNA DNA Damage Radical->DNA Induces Protein Protein Dysfunction Radical->Protein Induces Apoptosis Apoptosis (Cell Death) DNA->Apoptosis Leads to Protein->Apoptosis Leads to

Caption: Proposed mechanism of anticancer activity via hypoxic activation.
Other Therapeutic Areas

The versatility of this scaffold extends to other potential applications:

  • Antiplasmodial Activity: 2-Phenoxybenzamide derivatives, which share the core diaryl ether linkage, have shown promising multi-stage activity against P. falciparum, the parasite responsible for malaria.[3][4]

  • Antiparasitic Activity: Nitro-containing compounds are used to treat infections caused by protozoan parasites like Trypanosoma brucei and Trypanosoma cruzi.[19] Hydrazones of 5-nitro-2-furaldehyde have shown potent trypanocidal activity.[19]

  • Vasorelaxant Activity: Certain 5-nitrobenzimidazole derivatives, synthesized from nitro-diamines and aldehydes, have been investigated as potential antihypertensive agents due to their vasorelaxant properties.[11]

Key Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines a standard method to assess the anticancer potential of newly synthesized 5-nitro-2-phenoxybenzaldehyde derivatives against a cancer cell line (e.g., MCF-7).

  • Cell Culture: Culture MCF-7 cells in the appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, maintained at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells into a 96-well microtiter plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).

Conclusion and Future Directions

The 5-nitro-2-phenoxybenzaldehyde scaffold represents a promising, yet underexplored, platform for the development of novel therapeutics. Its straightforward synthesis and the high reactivity of the aldehyde group allow for extensive derivatization, enabling the creation of large and diverse chemical libraries. The inherent biological potential conferred by the nitroaromatic system, particularly in the fields of antimicrobial and anticancer research, provides a strong rationale for its investigation.

Future research should focus on the systematic synthesis and screening of derivative libraries to establish comprehensive structure-activity relationships. Investigations into their mechanism of action, selectivity, and safety profiles will be critical for advancing lead compounds toward clinical development. The exploration of this scaffold could yield next-generation agents to combat drug-resistant infections and aggressive cancers.

References

  • Kavaliauskas P, Grybaite B, Mickevicius V, et al. Synthesis, ADMET Properties, and In Vitro Antimicrobial and Antibiofilm Activity of 5-Nitro-2-thiophenecarbaldehyde N-((E)-(5-Nitrothienyl)methylidene)hydrazone (KTU-286) against Staphylococcus aureus with Defined Resistance Mechanisms. Pharmaceuticals (Basel). 2020;13(9):243. [Link]

  • Mkhize S, Skelton AA, Hoppe H, et al. Development of the 5-Nitrosalicaldehyde Arylhydrazones as Anticancer (MCF-7 and HCT116) Agents Targeting Inhibition of VEGFR-2 and Cytokines (IL-6 and TNF-α). ACS Omega. 2020;5(48):31081-31097. [Link]

  • Schröder N, Strüver C, Wua W, et al. Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Molecules. 2020;25(20):4745. [Link]

  • Artanti N, Tjahjandarie TS, Tanjung M, et al. The Influence of Nitro Group on Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation. Journal of Chemical and Pharmaceutical Research. 2014;6(5):98-102. [Link]

  • MDPI. Synthesis, ADMET Properties, and In Vitro Antimicrobial and Antibiofilm Activity of 5-Nitro-2-thiophenecarbaldehyde N-((E)-(5-Nitrothienyl)methylidene)hydrazone (KTU-286) against Staphylococcus aureus with Defined Resistance Mechanisms | Notes. MDPI. [Link]

  • Degen L, Salvaterra M, Vella S, et al. Antimicrobial activity of a series of new 5-nitro-2-furaldehyde aminoacethydrazones. Chemotherapy. 1972;17(2):130-140. [Link]

  • Kumar S, Singh P, Kumar A, et al. Synthesis of (3-nitro-2-oxo-benzaldehyde thiosemicarbazonato)–zinc(ii) complexes: the position of nitro group in phenyl ring alters antimicrobial activity against K. pneumoniae 1, S. typhimurium 2, MRSA and C. albicans. Dalton Transactions. 2013;42(13):4512-4523. [Link]

  • Kini SG, Kumar V, Kumar S, et al. Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. Scholars Research Library. 2012;2(4):149-157. [Link]

  • A review of compounds derivatives with antimicrobial activities. World Journal of Biology Pharmacy and Health Sciences. 2023;13(1):114-124. [Link]

  • Szałabska K, Szymańska E, Ulenberg S, et al. Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Molecules. 2022;27(21):7205. [Link]

  • Martínez-Alvarez R, Velasco-Bejarano B, Martinez-Ramos F, et al. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals (Basel). 2022;15(6):717. [Link]

  • Synthesis and anticancer activity of 2,6-bis-(4-nitrobenzylidene) cyclohexanone. Rasayan J. Chem. 2023;16(4):2418-2425. [Link]

  • Lin CF, Yang JS, Chang CY, et al. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorg Med Chem. 2005;13(5):1537-1544. [Link]

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Foundational

An In-Depth Technical Guide to the Reactivity Profile of Nitro-Substituted Phenoxybenzaldehydes

Executive Summary Nitro-substituted phenoxybenzaldehydes represent a class of highly versatile chemical intermediates pivotal to the fields of medicinal chemistry, agrochemicals, and materials science. The unique electro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nitro-substituted phenoxybenzaldehydes represent a class of highly versatile chemical intermediates pivotal to the fields of medicinal chemistry, agrochemicals, and materials science. The unique electronic interplay between the diaryl ether backbone, the reactive aldehyde functionality, and the potent electron-withdrawing nitro group confers a rich and tunable reactivity profile. This guide provides a comprehensive technical overview of this profile, designed for researchers, scientists, and drug development professionals. We will explore the core synthetic strategies, delve into the electronic factors governing reactivity, detail key transformations at each functional group, and outline standard analytical characterization protocols. The causality behind experimental choices and the logic of reaction pathways are emphasized to provide actionable, field-proven insights.

Synthesis of the Phenoxybenzaldehyde Core

The construction of the diaryl ether linkage is the foundational step in synthesizing the molecular scaffold. The two most reliable and widely employed methods are the Ullmann condensation and the Williamson ether synthesis.

The Ullmann Condensation: A Robust C-O Coupling Strategy

The Ullmann condensation is a copper-promoted cross-coupling reaction between an aryl halide and a phenol, and it remains the most common method for synthesizing phenoxybenzaldehydes.

  • Mechanism & Causality: The reaction proceeds via a copper(I) catalytic cycle. Traditionally, these reactions required harsh conditions—stoichiometric amounts of copper powder and high temperatures (>200 °C)—which limited their scope to electron-deficient aryl halides. Modern protocols have significantly improved the reaction's versatility. The introduction of stabilizing ligands (e.g., diamines, amino acids) enhances the solubility and reactivity of the copper catalyst, allowing the reaction to proceed at much lower temperatures (often below 100 °C) with only catalytic amounts of a copper(I) salt (e.g., CuI). This modification prevents thermal degradation of sensitive functional groups and broadens the substrate scope. The choice of a high-boiling polar aprotic solvent like DMF or NMP is critical for solubilizing the reagents and facilitating the high activation energy steps of the reaction.

Protocol 2.1.1: Ullmann Condensation for 3-(4-Nitrophenoxy)benzaldehyde

Materials:

  • 3-Bromobenzaldehyde

  • 4-Nitrophenol

  • Copper(I) Iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Toluene, anhydrous

Procedure:

  • To a dry, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-bromobenzaldehyde (1.0 eq), 4-nitrophenol (1.2 eq), and anhydrous potassium carbonate (2.0 eq).

  • Evacuate the flask and backfill with an inert atmosphere (e.g., Argon or Nitrogen). This is crucial to prevent the oxidation of the copper(I) catalyst.

  • Add anhydrous toluene to the flask, followed by Copper(I) Iodide (0.1 eq) and DMEDA (0.2 eq).

  • Heat the reaction mixture to 110 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the inorganic salts and copper catalyst.

  • Wash the filtrate sequentially with 1M NaOH (aq) to remove unreacted phenol, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aryl Halide, Phenol, & Base in Flask B Evacuate & Backfill with Inert Gas (Ar/N₂) A->B C Add Solvent (Toluene), CuI Catalyst, & Ligand B->C D Heat to 110°C (12-24h) C->D E Monitor by TLC D->E F Cool & Dilute with Ethyl Acetate E->F Reaction Complete G Filter through Celite F->G H Aqueous Wash (NaOH, H₂O, Brine) G->H I Dry & Concentrate H->I J Column Chromatography I->J K Final Product J->K

Caption: Ullmann Condensation Workflow.

The Electronic Landscape: Influence of the Nitro Group

The reactivity of the entire nitro-substituted phenoxybenzaldehyde molecule is dominated by the powerful electron-withdrawing properties of the nitro group (-NO₂). This influence is exerted through two primary mechanisms:

  • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the aromatic ring through the sigma bonds. This effect is distance-dependent.

  • Resonance Effect (-M or -R): The nitro group can delocalize pi-electrons from the aromatic ring onto its oxygen atoms, creating additional resonance structures. This effect is only operative when the nitro group is positioned ortho or para to the point of reaction.

This dual electronic pull has profound and divergent consequences for the different functional groups within the molecule.

Impact on the Aldehyde Group

The primary consequence of the nitro group's electron-withdrawing nature is the significant enhancement of the electrophilicity of the aldehyde's carbonyl carbon. By pulling electron density away from the benzaldehyde ring system, the partial positive charge (δ+) on the carbonyl carbon is intensified, making it a much more favorable target for nucleophilic attack compared to unsubstituted benzaldehyde.

Impact on the Aromatic Rings
  • Nitro-Substituted Ring: This ring is strongly deactivated towards electrophilic aromatic substitution (EAS) because the electron density required to attack an incoming electrophile has been depleted. Conversely, this same electron deficiency makes the ring highly susceptible to nucleophilic aromatic substitution (SNAr) , provided a suitable leaving group (e.g., a halogen) is present at a position ortho or para to the nitro group.

  • Phenoxy Ring: This ring is activated towards electrophilic aromatic substitution by the electron-donating effect of the ether oxygen, which directs incoming electrophiles to the ortho and para positions.

G Inductive Inductive Effect (-I) (Through σ-bonds) Aldehyde ↑ Aldehyde Electrophilicity (More reactive to Nucleophiles) Inductive->Aldehyde Ring_A ↓ Ring A Reactivity (EAS) (Deactivated) Inductive->Ring_A Ring_B ↑ Ring A Reactivity (SNAr) (Activated, o/p to LG) Inductive->Ring_B Resonance Resonance Effect (-M) (Through π-system, o/p only) Resonance->Aldehyde Resonance->Ring_A Resonance->Ring_B Ring_C ↑ Ring B Reactivity (EAS) (Activated, o/p directing)

Caption: Electronic Effects of the Nitro Group.

Reactivity Profile I: Reactions at the Aldehyde Group

The enhanced electrophilicity of the carbonyl carbon makes it the primary site for a variety of transformations.

Nucleophilic Addition Reactions

This is the quintessential reactivity mode for the aldehyde group in this scaffold.

  • Schiff Base (Imine) Formation: The condensation reaction with primary amines is highly efficient, forming a C=N double bond. These Schiff bases are of immense interest in medicinal chemistry for their broad range of biological activities.

  • Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) in the presence of a weak base yields α,β-unsaturated products, which are valuable Michael acceptors and synthetic intermediates.

  • Cannizzaro Reaction: In the absence of α-hydrogens, treatment with a strong base induces a disproportionation reaction where one molecule of the aldehyde is oxidized to a carboxylic acid and another is reduced to an alcohol. The rate and selectivity are highly dependent on the electronic environment; aldehydes with stronger electron-withdrawing groups are preferentially oxidized.

Protocol 4.1.1: Synthesis of a Schiff Base from 4-(Phenoxy)-3-nitrobenzaldehyde

Materials:

  • 4-(Phenoxy)-3-nitrobenzaldehyde

  • Aniline (or other primary amine)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic)

Procedure:

  • Dissolve 4-(phenoxy)-3-nitrobenzaldehyde (1.0 eq) in a minimal amount of absolute ethanol in a round-bottom flask.

  • In a separate beaker, dissolve an equimolar amount of aniline (1.0 eq) in absolute ethanol.

  • Add the aniline solution dropwise to the aldehyde solution with constant stirring.

  • Add 2-3 drops of glacial acetic acid to catalyze the dehydration step.

  • Reflux the reaction mixture for 2-4 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The Schiff base product will typically precipitate.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the pure imine.

Oxidation and Reduction of the Aldehyde

Table 1: Oxidation-Reduction Reactions at the Aldehyde

TransformationReagent(s)ProductMechanistic Insight
Oxidation Jones Reagent (CrO₃, H₂SO₄, acetone)Carboxylic AcidThe reaction proceeds through a gem-diol intermediate formed by the addition of water to the aldehyde.
Reduction Sodium Borohydride (NaBH₄)Primary AlcoholNaBH₄ is a mild reducing agent that selectively reduces aldehydes and ketones and will not reduce the nitro group under standard conditions.
Reductive Amination Amine, H₂, Pd/CSecondary AmineThis is a one-pot reaction involving in-situ formation of an imine followed by its immediate reduction.

Reactivity Profile II: Reactions of the Nitro Group

The reduction of the nitro group to an amine is one of the most powerful synthetic transformations for this class of compounds, opening up a vast array of subsequent derivatization possibilities.

Reduction to a Primary Amine

The conversion of the aromatic nitro group to a primary amine (aniline derivative) is a cornerstone of drug development, providing a nucleophilic handle for amide couplings, sulfonamide formation, and heterocycle synthesis. The key challenge is achieving chemoselectivity, i.e., reducing the nitro group without affecting the aldehyde.

Table 2: Common Reagents for Nitro Group Reduction

Reagent SystemSelectivity & Causality
H₂, Pd/C or Raney Ni High Activity, Low Selectivity: Catalytic hydrogenation is very efficient but will often reduce both the nitro group and the aldehyde. It is best used on substrates where the aldehyde has been protected as an acetal. Raney Nickel is preferred over Pd/C if halogens are present to avoid dehalogenation.
SnCl₂·2H₂O High Selectivity: Tin(II) chloride is a mild and highly chemoselective reagent that reliably reduces nitro groups in the presence of aldehydes and other sensitive functionalities like esters and nitriles.
Fe / HCl or NH₄Cl Robust & Economical: Iron metal in acidic or neutral (ammonium chloride) conditions is a classic, cost-effective method that is highly selective for the nitro group over carbonyls.
Na₂S or NaHS Mild & Selective: Sodium sulfide or hydrosulfide can selectively reduce one nitro group in a dinitro compound and is compatible with many functional groups, though it is less commonly used for mono-nitro compounds.
Trichlorosilane (HSiCl₃) Metal-Free & Chemoselective: This reagent, often used with a tertiary amine base, offers a powerful metal-free alternative for reducing both aromatic and aliphatic nitro groups with excellent functional group tolerance.
Protocol 5.1.1: Selective Reduction of a Nitro Group with SnCl₂

Materials:

  • Nitro-substituted phenoxybenzaldehyde

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

  • Ethyl Acetate or Ethanol

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the nitro-substituted phenoxybenzaldehyde (1.0 eq) in ethyl acetate or ethanol in a round-bottom flask.

  • Add SnCl₂·2H₂O (4-5 eq) to the solution in portions. The reaction is often exothermic.

  • Stir the mixture at room temperature or with gentle heating (40-50 °C) for 1-3 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and carefully quench by pouring it into a saturated NaHCO₃ solution to neutralize the acid and precipitate tin salts.

  • Stir vigorously for 30 minutes, then filter the mixture through Celite to remove the tin salts.

  • Extract the aqueous filtrate with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the aminophenoxybenzaldehyde.

G A Dissolve Nitro Compound in EtOH / EtOAc B Add SnCl₂·2H₂O (4-5 eq) A->B C Stir at RT or 40-50°C (1-3h) B->C D Monitor by TLC C->D E Quench with sat. NaHCO₃ Solution D->E Reaction Complete F Filter through Celite E->F G Extract with EtOAc F->G H Dry, Concentrate G->H I Final Product: Amino Compound H->I

Caption: Workflow for Selective Nitro Reduction.

Reactivity Profile III: Reactions on the Aromatic Rings

Nucleophilic Aromatic Substitution (SNAr)

This reaction is highly significant for this class of compounds when a good leaving group (LG), such as a halide, is present on the nitro-substituted ring.

  • Mechanism & Positional Requirement: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the carbon bearing the leaving group, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex . The departure of the leaving group in the second step restores aromaticity. For this to occur efficiently, the powerful electron-withdrawing nitro group must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the Meisenheimer complex through resonance. If the nitro group is meta, this stabilization is not possible, and the reaction is significantly disfavored.

Analytical Characterization

Confirming the identity, purity, and structure of synthesized nitro-substituted phenoxybenzaldehydes is achieved through a combination of standard spectroscopic and chromatographic techniques.

Table 3: Spectroscopic and Chromatographic Data

TechniqueObservation and Interpretation
¹H NMR Aldehydic Proton (CHO): A characteristic singlet appears far downfield, typically between δ 9.8 - 10.1 ppm. Aromatic Protons: Complex multiplets in the range of δ 7.0 - 8.5 ppm. Protons ortho to the nitro group are significantly deshielded.
¹³C NMR Carbonyl Carbon (C=O): A highly deshielded signal around δ 190 - 193 ppm. Aromatic Carbons: Signals appear in the δ 110 - 165 ppm range. The carbon attached to the nitro group is also significantly deshielded.
IR Spectroscopy C=O Stretch (Aldehyde): Strong, sharp absorption band around 1700-1710 cm⁻¹. Asymmetric NO₂ Stretch: Strong band around 1520-1560 cm⁻¹. Symmetric NO₂ Stretch: Strong band around 1345-1385 cm⁻¹. C-O-C Stretch (Ether): Strong band(s) in the 1200-1250 cm⁻¹ region.
Mass Spectrometry ESI-MS: Electrospray ionization is preferred to minimize fragmentation and observe the molecular ion peak ([M+H]⁺ or [M-H]⁻).
TLC / HPLC Used extensively to monitor reaction progress by observing the disappearance of starting materials and the appearance of the product. Reverse-phase HPLC is effective for assessing the final purity of the compound.

Conclusion

The reactivity of nitro-substituted phenoxybenzaldehydes is a rich and predictable field governed by the fundamental principles of physical organic chemistry. The nitro group acts as a powerful "control switch," deactivating its host ring towards electrophilic attack while simultaneously activating it for nucleophilic substitution and dramatically increasing the reactivity of the distal aldehyde group towards nucleophiles. This dual nature makes these compounds exceptionally valuable building blocks. A thorough understanding of their reactivity profile, coupled with the strategic selection of synthetic and analytical protocols as outlined in this guide, empowers researchers to efficiently leverage these scaffolds in the rational design and development of novel therapeutics and advanced materials.

References

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Exploratory

Difference between 5-Nitro-2-phenoxybenzaldehyde and 2-phenoxybenzaldehyde

Structural Divergence and Synthetic Utility: A Technical Guide to 2-Phenoxybenzaldehyde and 5-Nitro-2-phenoxybenzaldehyde in Drug Discovery Executive Summary In my tenure as a Senior Application Scientist overseeing cust...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Divergence and Synthetic Utility: A Technical Guide to 2-Phenoxybenzaldehyde and 5-Nitro-2-phenoxybenzaldehyde in Drug Discovery

Executive Summary

In my tenure as a Senior Application Scientist overseeing custom Active Pharmaceutical Ingredient (API) syntheses, I frequently encounter drug development programs that hinge on the precise selection of ortho-phenoxybenzaldehyde building blocks. While 2-phenoxybenzaldehyde and its 5-nitro derivative share a foundational diaryl ether scaffold, the seemingly minor addition of a nitro group at the 5-position fundamentally alters the molecule's electronic landscape. This perturbation dictates not only the thermodynamic requirements of their synthesis but also their downstream trajectories in medicinal chemistry. This whitepaper provides a rigorous comparative analysis of these two critical intermediates, detailing their mechanistically driven synthetic workflows and specialized roles in modern therapeutics.

Electronic Causality and Structural Mechanics

The core divergence between these two compounds is rooted in the potent electron-withdrawing nature of the nitro (-NO₂) group and its effect on molecular orbital distribution.

  • 2-Phenoxybenzaldehyde : This molecule features a standard diaryl ether linkage. The aldehyde group provides a versatile site for nucleophilic addition or reductive amination. However, the synthesis of this ether via Nucleophilic Aromatic Substitution (SNAr) requires forcing conditions. The causality behind this lies in the fact that an aldehyde alone provides only moderate stabilization to the anionic Meisenheimer intermediate formed during the substitution of the precursor's halogen.

  • 5-Nitro-2-phenoxybenzaldehyde : The introduction of the nitro group para to the leaving group (typically fluorine in the precursor) drastically lowers the activation energy for SNAr. The strong mesomeric (-M) and inductive (-I) effects of the nitro group delocalize the negative charge of the transition state, allowing etherification to proceed under remarkably mild conditions. Post-coupling, this nitro group serves as a latent amine; it can be selectively reduced to an aniline, providing a secondary, orthogonal handle for scaffold assembly.

Physicochemical Profiling

To facilitate rapid selection during library design, the quantitative and physical data for both scaffolds are summarized below.

Property2-Phenoxybenzaldehyde5-Nitro-2-phenoxybenzaldehyde
CAS Number 19434-34-599847-09-3
Molecular Formula C₁₃H₁₀O₂C₁₃H₉NO₄
Molecular Weight 198.22 g/mol 243.22 g/mol
Physical State Colorless to pale yellow liquidSolid (Typically yellow powder)
SNAr Activation Temp High (150°C - 170°C)Low (70°C)
Primary Utility FAAH inhibitors, NRIsTrk modulators, BET inhibitors

Self-Validating Synthetic Workflows

The synthesis of these building blocks exemplifies the profound impact of electronic substitution on reaction conditions. Below are field-proven, self-validating protocols for both workflows.

Workflow A: High-Temperature SNAr for 2-Phenoxybenzaldehyde

Because the aldehyde group is a relatively weak activating group for SNAr, synthesizing the unsubstituted ether requires high thermal energy to overcome the activation barrier.

  • Reagent Preparation : Combine 2-fluorobenzaldehyde (1.0 eq), phenol (1.2 eq), and anhydrous K₂CO₃ (1.2 eq) in a dry reaction vessel.

  • Solvent & Thermal Conditions : Suspend the mixture in Dimethylformamide (DMF) or Dimethylacetamide (DMA). Heat the reaction to reflux (~153°C to 170°C) under an inert atmosphere for 2 to 4 hours.

  • Workup : Cool the mixture to room temperature, quench with distilled H₂O, and extract with Dichloromethane (DCM). Wash the organic layer with brine, dry over MgSO₄, and concentrate in vacuo.

  • Validation Checkpoint : A self-validating system requires strict in-process monitoring. TLC (Hexane/EtOAc) must confirm the total consumption of 2-fluorobenzaldehyde. Furthermore, ¹H NMR must reveal the disappearance of F-C coupling in the aromatic region and the presence of a distinct aldehyde proton singlet at ~10.4 ppm. Protocol Standard Support: This methodology aligns with established high-temperature SNAr protocols utilized in the synthesis of xanthene and fluorenone intermediates (1)[1].

Workflow B: Nitro-Accelerated SNAr for 5-Nitro-2-phenoxybenzaldehyde

The 5-nitro group profoundly accelerates the reaction, allowing for milder solvents and lower temperatures while maintaining high yields.

  • Reagent Preparation : Combine 2-fluoro-5-nitrobenzaldehyde (1.0 eq), phenol (1.0 eq), and K₂CO₃ (2.0 eq).

  • Solvent & Thermal Conditions : Suspend the mixture in 1,4-Dioxane. Heat the reaction to a mild 70°C and stir overnight (approx. 12-16 hours).

  • Workup : Dilute the cooled mixture with Ethyl Acetate (EtOAc), wash extensively with water to remove inorganic salts, dry over Na₂SO₄, and concentrate.

  • Validation Checkpoint : The reaction will exhibit a stark color change (often deep orange due to the nitrophenoxide intermediate) that resolves upon aqueous workup. LC-MS must confirm the target mass [M+H]⁺ at m/z 244 to validate the successful etherification before proceeding to downstream steps. Protocol Standard Support: This exact catalytic acceleration is leveraged in the synthesis of complex BET bromodomain inhibitors (2)[2].

SNAr_Pathways Start1 2-Fluorobenzaldehyde + Phenol Cond1 K2CO3, DMF Reflux (153°C), 2h High Activation Energy Start1->Cond1 Start2 2-Fluoro-5-nitrobenzaldehyde + Phenol Cond2 K2CO3, Dioxane 70°C, 12h Nitro-Stabilized Intermediate Start2->Cond2 Prod1 2-Phenoxybenzaldehyde (CAS: 19434-34-5) Cond1->Prod1 Prod2 5-Nitro-2-phenoxybenzaldehyde (CAS: 99847-09-3) Cond2->Prod2

Comparative SNAr synthesis pathways highlighting thermal divergence caused by the 5-nitro group.

Divergent Trajectories in Drug Development

The choice between these two aldehydes dictates the pharmacological trajectory of the resulting chemical library.

  • 2-Phenoxybenzaldehyde in CNS and Endocannabinoid Targeting : This compound is a staple intermediate. It is heavily utilized in the chiral synthesis of 1,3,4-oxadiazol-2-ones, which act as highly selective Fatty Acid Amide Hydrolase (FAAH) inhibitors. Furthermore, it is a critical reagent in reductive amination pathways yielding [4-(phenoxy)pyridin-3-yl]methylamines, a novel class of selective noradrenaline reuptake inhibitors (NRIs) (3)[3].

  • 5-Nitro-2-phenoxybenzaldehyde in Kinase and Epigenetic Modulation : The nitro variant is indispensable when a highly functionalized diaryl ether is required for complex target binding. For instance, in the development of Tropomyosin receptor kinase (Trk) modulators—which are currently investigated for improving gastrointestinal motility and relieving constipation—the aldehyde undergoes organolithium addition (e.g., with 4-bromo-1-ethyl-1H-pyrazole and n-BuLi at -78°C) to form complex secondary alcohols (4)[4]. Additionally, the nitro group can be catalytically reduced to an amine to construct BET bromodomain inhibitors, which are critical in suppressing cytokine induction in inflammation-mediated diseases and HIV transcription models (2)[2].

Drug_Dev Base1 2-Phenoxybenzaldehyde App1 FAAH Inhibitors (1,3,4-oxadiazol-2-ones) Base1->App1 Chiral Synthesis App2 NRI Inhibitors (pyridin-3-yl methylamines) Base1->App2 Reductive Amination Base2 5-Nitro-2-phenoxybenzaldehyde Inter Amino-phenoxy Intermediates (Nitro Reduction) Base2->Inter H2, Pd/C App3 Trk Receptor Modulators (Gastrointestinal Motility) Base2->App3 Organolithium Addition App4 BET Bromodomain Inhibitors (Inflammation/HIV) Inter->App4 Scaffold Assembly

Divergent pharmacological applications of phenoxybenzaldehyde scaffolds in drug discovery.

References

  • "CAS 19434-34-5: 2-Phenoxybenzaldehyde", CymitQuimica,
  • "2-PHENOXYBENZALDEHYDE | 19434-34-5", ChemicalBook,
  • "5-NITRO-2-PHENOXYBENZALDEHYDE AldrichCPR", Sigma-Aldrich,
  • "United States P
  • "Transition-metal-free intramolecular Friedel–Crafts reaction by alkene activation: A method for the synthesis of some novel xanthene deriv
  • "WO2020002950A1 - 4-substituted phenyl-1,3,5-triazine derivatives as modulators of trk receptors", Google P

Sources

Protocols & Analytical Methods

Method

Application Note: Efficient Synthesis of 5-Nitro-2-phenoxybenzaldehyde via Nucleophilic Aromatic Substitution (SNAr)

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: 5-Nitro-2-phenoxybenzaldehyde (CAS: 99847-09-3)[1] Introduction & Scientific Rationale 5-Nitro-2-phenoxybenzaldehyde is a hi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: 5-Nitro-2-phenoxybenzaldehyde (CAS: 99847-09-3)[1]

Introduction & Scientific Rationale

5-Nitro-2-phenoxybenzaldehyde is a highly valued synthetic intermediate in medicinal chemistry. Its trifunctional nature—possessing an aldehyde, an ether linkage, and a nitro group—makes it a versatile building block for synthesizing complex molecules, including BET bromodomain inhibitors[2] and tricyclic heterocycles such as dibenz[b,f][1,4]oxazepines[3].

The most robust and scalable method for synthesizing this compound is via Nucleophilic Aromatic Substitution (SNAr) . In this pathway, phenol acts as the nucleophile, displacing a halogen atom (fluorine or chlorine) on the benzaldehyde ring.

Mechanistic Causality: The SNAr reaction requires an electron-deficient aromatic ring to proceed efficiently. The nitro group (-NO2) at the 5-position acts as a powerful electron-withdrawing group (EWG). Because it is positioned para to the leaving group (the halogen at the 2-position), it stabilizes the anionic intermediate (the Meisenheimer complex) through both inductive and resonance effects. This stabilization drastically lowers the activation energy for the rate-determining step—the nucleophilic attack of the phenoxide anion on the aromatic carbon.

Mechanistic Pathway

SNAr_Mechanism A Phenol + K2CO3 B Phenoxide Anion A->B Deprotonation D Meisenheimer Complex B->D Nucleophilic Attack C 2-Halo-5-nitro- benzaldehyde C->D Electrophilic Acceptor E 5-Nitro-2-phenoxy- benzaldehyde D->E Leaving Group Expulsion F Potassium Halide D->F Halide Release

Fig 1. Mechanistic logic of the SNAr reaction forming 5-nitro-2-phenoxybenzaldehyde.

Experimental Design & Causality

To ensure a self-validating and high-yielding protocol, every reagent and condition must be selected with strict chemical logic:

  • Starting Material Selection (Leaving Group): While 2-chloro-5-nitrobenzaldehyde is a cost-effective and widely used starting material[3], 2-fluoro-5-nitrobenzaldehyde is mechanistically superior for SNAr[2]. In SNAr, the cleavage of the carbon-halogen bond is not the rate-determining step. Instead, the highly electronegative fluorine atom withdraws electron density via induction, making the ipso-carbon more electrophilic and stabilizing the transition state, thereby accelerating the reaction.

  • Base Selection: Potassium carbonate (K2CO3) is utilized as a mild, heterogeneous base[2]. It is sufficiently basic to quantitatively deprotonate phenol (pKa ~10) into the reactive phenoxide nucleophile, but mild enough to prevent unwanted side reactions, such as the Cannizzaro disproportionation of the aldehyde group (which would occur if strong bases like NaOH were used).

  • Solvent Effects: Dioxane, DMF, or DMSO are the solvents of choice[2]. These polar aprotic solvents do not hydrogen-bond effectively to anions. Consequently, the phenoxide anion remains unsolvated (a "naked" anion) and exhibits significantly enhanced nucleophilicity compared to its behavior in protic solvents like ethanol.

Quantitative Data & Optimization

The following table summarizes empirically validated reaction conditions and their expected yields based on literature precedents.

SubstrateNucleophileBase (Equiv)SolventTemp (°C)Time (h)Expected Yield (%)
2-Fluoro-5-nitrobenzaldehydePhenol (1.0 eq)K2CO3 (2.0 eq)Dioxane7012>90
2-Chloro-5-nitrobenzaldehydePhenol (1.0 eq)K2CO3 (2.0 eq)DMF901680-85
2-Chloro-5-nitrobenzaldehydePhenol (1.2 eq)Cs2CO3 (1.5 eq)DMSO80888-92

Detailed Step-by-Step Protocol

The following protocol details the synthesis using the highly efficient fluoro-substrate method[2].

Step 1: Reagent Preparation

  • In an oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-fluoro-5-nitrobenzaldehyde (1.0 g, 5.91 mmol) and phenol (0.557 g, 5.91 mmol).

  • Causality: Using a precise 1:1 stoichiometric ratio minimizes unreacted phenol, simplifying downstream purification.

Step 2: Base Addition and Solvation

  • Add anhydrous K2CO3 (1.635 g, 11.83 mmol, 2.0 eq) to the flask, followed by 6 mL of anhydrous dioxane.

  • Causality: The 2.0 equivalents of K2CO3 ensure complete deprotonation of the phenol and neutralize the HF byproduct, driving the reaction forward.

Step 3: Thermal Activation

  • Attach a reflux condenser, purge the system with Nitrogen (N2), and heat the mixture at 70°C overnight (approx. 12 hours) with vigorous stirring.

  • Causality: Heating provides the necessary activation energy to form the Meisenheimer complex. The N2 atmosphere prevents oxidative degradation of the aldehyde.

Step 4: Reaction Quenching & Extraction

  • Cool the reaction mixture to ambient temperature. Dilute the mixture with ethyl acetate (EtOAc, 60 mL).

  • Wash the organic solution with distilled water (2 x 30 mL) and then with brine (30 mL).

  • Causality: Water dissolves and removes the inorganic salts (K2CO3, KF) and any residual phenoxide. Brine reduces the solubility of the organic product in the aqueous layer, preventing emulsion formation.

Step 5: Isolation & Purification

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude residue via silica gel column chromatography (Eluent: Hexanes/EtOAc) or recrystallization to yield pure 5-nitro-2-phenoxybenzaldehyde.

Workflow Visualization

Workflow Step1 1. Reagent Mixing (Reactants + Solvent) Step2 2. Thermal Activation (70-90°C, N2 atm) Step1->Step2 Step3 3. Reaction Quenching (H2O / EtOAc) Step2->Step3 Step4 4. Liquid-Liquid Extraction (Brine Wash, Na2SO4) Step3->Step4 Step5 5. Isolation & Purification (Chromatography/Crystallization) Step4->Step5

Fig 2. Step-by-step experimental workflow for the synthesis and isolation process.

References

  • US Patent 9,050,346 B2 - Inhibitors of BET Bromodomains Source: United States Patent and Trademark Office / Google Patents URL
  • One-Pot Synthesis of Dibenz[b,f][1,4]oxazepines via Mg(ClO4)2-Catalyzed Ugi Four-Component Reaction and Microwave-Assisted Intramolecular SNAr Source: De Gruyter Open / HKUST URL:[Link]

  • WO2020002950A1 - 4-substituted phenyl-1,3,5-triazine derivatives as modulators of trk receptors Source: WIPO / Google Patents URL

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Application

Application Notes and Protocols for the Catalytic Reduction of 5-Nitro-2-phenoxybenzaldehyde to Amino Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Navigating the Selective Reduction of a Multifunctional Aromatic The transformation of 5-Nit...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Navigating the Selective Reduction of a Multifunctional Aromatic

The transformation of 5-Nitro-2-phenoxybenzaldehyde to its corresponding amino derivative, 2-phenoxy-5-aminobenzaldehyde, is a pivotal step in the synthesis of a variety of complex organic molecules, including pharmaceuticals and other fine chemicals. This reduction, while conceptually straightforward, presents a significant chemoselectivity challenge: the preferential reduction of the nitro group in the presence of a susceptible aldehyde functionality. The aldehyde group is prone to reduction to the corresponding alcohol, necessitating carefully controlled reaction conditions and a judicious choice of catalytic system.[1][2]

This technical guide provides a comprehensive overview of the catalytic reduction of 5-Nitro-2-phenoxybenzaldehyde. We will delve into the mechanistic underpinnings of this transformation, present detailed, field-proven protocols for various catalytic approaches, and offer a comparative analysis to aid in the selection of the most suitable method for your specific research and development needs.

Mechanistic Insight: The Catalytic Hydrogenation Pathway

The catalytic reduction of a nitro group to an amine is a six-electron process that typically proceeds on the surface of a heterogeneous catalyst.[1] The most widely accepted mechanism, often referred to as the Haber pathway, involves a series of stepwise reductions. The reaction commences with the adsorption of the nitroaromatic compound and the dissociative chemisorption of hydrogen onto the catalyst surface. The nitro group is then sequentially reduced to a nitroso intermediate, followed by a hydroxylamine, and finally the desired amine.

It is the hydroxylamine intermediate that can be particularly problematic, as its accumulation can lead to side reactions, including condensation with the nitroso intermediate to form azoxy, azo, and hydrazo compounds.[1] Furthermore, the hydroxylamine itself can be thermally unstable, posing a potential safety hazard in large-scale reactions.[1][3] The choice of catalyst, solvent, and reaction parameters plays a crucial role in minimizing the accumulation of these intermediates and ensuring a high yield of the target amine.

Experimental Protocols

Herein, we present three distinct protocols for the catalytic reduction of 5-Nitro-2-phenoxybenzaldehyde, each with its own set of advantages and considerations.

Protocol 1: Direct Catalytic Hydrogenation with Palladium on Carbon (Pd/C)

This is the most common and often most efficient method for nitro group reduction. The key to success lies in optimizing the reaction conditions to favor the reduction of the nitro group over the aldehyde.

Materials:

  • 5-Nitro-2-phenoxybenzaldehyde

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Ethanol or Ethyl Acetate (ACS grade)

  • Hydrogen gas (high purity)

  • Hydrogenation apparatus (e.g., Parr shaker or H-Cube)

  • Celite®

Procedure:

  • Reactor Setup: In a suitable hydrogenation vessel, dissolve 5-Nitro-2-phenoxybenzaldehyde (1.0 eq) in ethanol (15-20 mL per gram of substrate).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Pd/C (2-5 mol% Pd relative to the substrate).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas 3-5 times. Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm) and commence vigorous stirring at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until complete consumption of the starting material is observed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst on the filter paper can be pyrophoric and should be kept wet with water and disposed of appropriately.[3]

  • Isolation: Wash the Celite® pad with additional ethanol. Combine the filtrates and remove the solvent under reduced pressure to yield the crude 2-phenoxy-5-aminobenzaldehyde.

  • Purification: The product can be further purified by column chromatography on silica gel if necessary.

Protocol 2: Catalytic Transfer Hydrogenation with Ammonium Formate

This method offers a convenient alternative to using high-pressure hydrogen gas, generating hydrogen in situ from a donor molecule like ammonium formate. This technique is often milder and can exhibit enhanced chemoselectivity.[4]

Materials:

  • 5-Nitro-2-phenoxybenzaldehyde

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium formate (HCOONH₄)

  • Methanol or Ethanol (ACS grade)

  • Round-bottom flask with reflux condenser

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 5-Nitro-2-phenoxybenzaldehyde (1.0 eq) in methanol (10-15 mL per gram of substrate).

  • Reagent Addition: To this solution, add ammonium formate (3-5 eq) followed by the careful addition of 10% Pd/C (5-10 mol% by weight).[4]

  • Reaction: Stir the mixture at room temperature or gently heat to reflux (40-60 °C). The reaction is often exothermic, so initial cooling may be necessary.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure. The crude product may contain residual ammonium formate salts, which can often be removed by partitioning between water and an organic solvent like ethyl acetate.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 3: Reduction with a Protected Aldehyde

To completely avoid the reduction of the aldehyde, it can be protected as an acetal prior to the hydrogenation of the nitro group. This multi-step approach offers the highest degree of chemoselectivity.

Materials:

  • 5-Nitro-2-phenoxybenzaldehyde

  • Ethylene glycol

  • p-Toluenesulfonic acid (catalytic amount)

  • Toluene

  • Dean-Stark apparatus

  • And all materials from Protocol 1

Procedure:

Step 1: Acetal Protection

  • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 5-Nitro-2-phenoxybenzaldehyde (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid in toluene.

  • Heat the mixture to reflux and collect the water that azeotropically distills.

  • Once the theoretical amount of water has been collected, cool the reaction mixture.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate under reduced pressure to obtain the crude 2-(5-nitro-2-phenoxyphenyl)-1,3-dioxolane.

Step 2: Catalytic Hydrogenation

  • Follow the procedure outlined in Protocol 1 using the protected nitro compound as the starting material.

Step 3: Deprotection

  • Dissolve the resulting amino acetal in a mixture of acetone and water.

  • Add a catalytic amount of a mild acid (e.g., pyridinium p-toluenesulfonate or dilute HCl) and stir at room temperature until the deprotection is complete (monitor by TLC).

  • Neutralize the acid with a mild base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to yield 2-phenoxy-5-aminobenzaldehyde.

Comparative Data of Reduction Methods

ParameterProtocol 1: Catalytic HydrogenationProtocol 2: Transfer HydrogenationProtocol 3: Protected Aldehyde
Primary Reagents H₂ gas, Pd/CAmmonium Formate, Pd/CH₂ gas, Pd/C (after protection)
Solvent Ethanol, Ethyl AcetateMethanol, EthanolToluene (protection), Ethanol (reduction)
Temperature Room TemperatureRoom Temp. to RefluxReflux (protection), Room Temp. (reduction)
Reaction Time 2-8 hours1-6 hours4-12 hours (multi-step)
Typical Yield 85-95%80-90%>90% (overall)
Work-up Complexity Low (filtration)Moderate (filtration, extraction)High (multi-step work-ups)
Safety Considerations Handling of H₂ gas, pyrophoric catalystExothermic reaction, pyrophoric catalystStandard organic synthesis hazards

Analytical Characterization

Reaction Monitoring:

  • Thin Layer Chromatography (TLC): A quick and effective method to monitor the disappearance of the starting material and the appearance of the product. Use a suitable solvent system (e.g., ethyl acetate/hexane) and visualize under UV light.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress, allowing for the determination of conversion and the detection of any side products.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile intermediates and byproducts.

Product Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product. Key changes to look for include the disappearance of the nitro group's influence on the aromatic signals and the appearance of signals corresponding to the amino group.[5][6]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[5]

  • Infrared (IR) Spectroscopy: The disappearance of the characteristic N-O stretching frequencies of the nitro group (typically around 1530 and 1350 cm⁻¹) and the appearance of N-H stretching frequencies of the amino group (around 3300-3500 cm⁻¹) are indicative of a successful reduction.

Safety Precautions

The catalytic hydrogenation of nitroaromatic compounds is an exothermic reaction and can be hazardous if not conducted with appropriate precautions.

  • Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air. Ensure all equipment is properly grounded and free of leaks. Work in a well-ventilated fume hood.[3]

  • Pyrophoric Catalysts: Palladium on carbon, especially after use, can be pyrophoric and may ignite upon exposure to air. Always handle the catalyst under an inert atmosphere or as a wet slurry.[3]

  • Exothermic Reaction: The reduction of a nitro group is highly exothermic. For larger-scale reactions, proper temperature control and monitoring are crucial to prevent a thermal runaway.[1][7]

  • Unstable Intermediates: As mentioned, hydroxylamine intermediates can be unstable. Ensure the reaction goes to completion to avoid their accumulation.[1]

Visualizations

Reaction_Scheme cluster_start Starting Material cluster_product Product Start 5-Nitro-2-phenoxybenzaldehyde Product 2-Phenoxy-5-aminobenzaldehyde Start->Product [H] (Catalytic Reduction) Catalyst: Pd/C, PtO₂, Raney Ni, etc. H-source: H₂, HCOONH₄, etc.

Caption: General reaction scheme for the catalytic reduction.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 5-Nitro-2-phenoxybenzaldehyde in suitable solvent B Add catalyst (e.g., 10% Pd/C) under inert atmosphere A->B C Introduce Hydrogen Source (H₂ gas or transfer agent) B->C D Stir at appropriate temperature and monitor reaction progress (TLC/HPLC) C->D E Filter to remove catalyst (Caution: Pyrophoric!) D->E F Concentrate filtrate under reduced pressure E->F G Purify by column chromatography (if necessary) F->G

Caption: Experimental workflow for catalytic reduction.

References

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Method

Knoevenagel condensation reaction conditions for 5-Nitro-2-phenoxybenzaldehyde

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Introduction & Chemical Context The synthesis of highly functionalized -unsatur...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Introduction & Chemical Context

The synthesis of highly functionalized


-unsaturated compounds is a cornerstone of modern drug discovery. 5-Nitro-2-phenoxybenzaldehyde  is a uniquely structured aromatic building block featuring a diaryl ether linkage and a strongly electron-withdrawing nitro group[1]. This specific substitution pattern makes it an excellent electrophilic scaffold for the Knoevenagel condensation —a fundamental carbon-carbon bond-forming reaction that couples aldehydes with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate)[2].

The resulting benzylidene derivatives serve as critical intermediates for synthesizing complex bioactive heterocycles, including pyrimidines, coumarins, and chromenes, which are frequently explored in oncology and neuropharmacology[3].

Mechanistic Causality & Electronic Effects

As a Senior Application Scientist, it is crucial to understand why a reaction proceeds under specific conditions rather than merely following a recipe. The reactivity of 5-nitro-2-phenoxybenzaldehyde in a Knoevenagel condensation is governed by a delicate balance of steric and electronic effects:

  • Electrophilic Activation: The nitro group at the 5-position exerts a powerful electron-withdrawing effect (-I and -M effects) across the aromatic ring[4]. Although it is meta to the aldehyde, it significantly depletes electron density from the ring, thereby increasing the partial positive charge (

    
    ) on the carbonyl carbon.
    
  • Steric vs. Electronic Dynamics of the Phenoxy Group: The bulky 2-phenoxy group introduces steric hindrance ortho to the reaction center, which could theoretically impede nucleophilic attack[1]. However, the Knoevenagel condensation typically proceeds via a highly reactive, unhindered carbanion (e.g., from malononitrile). The overwhelming electrophilicity induced by the nitro group easily compensates for the ortho-steric bulk.

  • Reaction Pathway: A weak base (such as piperidine or an organocatalyst like L-proline) deprotonates the active methylene compound to form a resonance-stabilized carbanion[2]. This nucleophile attacks the activated aldehyde, forming an alkoxide intermediate. Subsequent protonation and rapid dehydration (driven by the thermodynamic stability of the resulting extended conjugated system) yield the final olefin[5].

Mechanism A Active Methylene (e.g., Malononitrile) B Carbanion Intermediate A->B Base Catalyst (Deprotonation) D Alkoxide Intermediate B->D C 5-Nitro-2-phenoxy- benzaldehyde C->D Nucleophilic Attack E Dehydration (-H2O) D->E Protonation F Benzylidene Derivative E->F Elimination

Fig 1. Mechanistic pathway of the base-catalyzed Knoevenagel condensation.

Experimental Workflows & Protocols

To ensure robust reproducibility, two distinct methodologies are provided: a Classical Base-Catalyzed Protocol and a Green Organocatalytic Protocol . Both are designed as self-validating systems where visual and analytical cues confirm reaction progress.

Workflow Step1 1. Reagent Preparation Equimolar Aldehyde + Active Methylene Step2 2. Catalyst Addition Piperidine (Classical) or L-Proline (Green) Step1->Step2 Step3 3. Reaction Incubation Stirring at RT or Mild Heating (50°C) Step2->Step3 Step4 4. Reaction Monitoring TLC / Disappearance of Aldehyde Signal Step3->Step4 Step5 5. Workup & Isolation Filtration & Solvent Washing Step4->Step5 Step6 6. Validation Recrystallization & NMR/LC-MS Analysis Step5->Step6

Fig 2. Step-by-step experimental workflow for the Knoevenagel condensation.

Protocol A: Classical Piperidine-Catalyzed Condensation

This method relies on piperidine as a homogeneous base catalyst. It is highly efficient and ideal for rapid library generation[2].

Materials:

  • 5-Nitro-2-phenoxybenzaldehyde (1.0 mmol)

  • Malononitrile or Ethyl Cyanoacetate (1.1 mmol)

  • Piperidine (2-5 mol%)

  • Absolute Ethanol (5 mL)

Step-by-Step Procedure:

  • Dissolution: In a 25 mL round-bottom flask, dissolve 1.0 mmol of 5-nitro-2-phenoxybenzaldehyde in 5 mL of absolute ethanol under magnetic stirring.

  • Activation: Add 1.1 mmol of the active methylene compound (e.g., malononitrile) to the solution.

  • Catalysis: Introduce 2-3 drops (approx. 2-5 mol%) of piperidine. Self-Validation Cue: The solution will typically undergo an immediate color change (often deepening to yellow/orange), indicating the formation of the charge-transfer complex and subsequent carbanion.

  • Incubation: Stir the reaction mixture at room temperature (or heat to 50 °C if using less reactive methylene compounds) for 30–120 minutes.

  • Monitoring: Monitor via TLC (Hexane:Ethyl Acetate, 7:3). The reaction is complete when the UV-active aldehyde spot disappears.

  • Isolation: Upon completion, cool the mixture in an ice bath. The highly conjugated product will precipitate. Filter the solid under vacuum, wash with cold ethanol (2 x 5 mL), and dry.

  • Purification: Recrystallize from hot ethanol to obtain the analytically pure product.

Protocol B: Green Organocatalytic Condensation (L-Proline)

Addressing the toxicity of piperidine and organic solvents, this protocol utilizes L-proline as a benign, bifunctional organocatalyst in an aqueous or solvent-free environment[5][6].

Materials:

  • 5-Nitro-2-phenoxybenzaldehyde (1.0 mmol)

  • Malononitrile (1.1 mmol)

  • L-Proline (10 mol%)

  • Water/Ethanol (1:1 v/v) or Solvent-Free Grinding Setup

Step-by-Step Procedure:

  • Preparation: Combine 5-nitro-2-phenoxybenzaldehyde (1.0 mmol) and malononitrile (1.1 mmol) in a reaction vessel.

  • Catalyst Addition: Add 10 mol% of L-Proline.

  • Reaction Phase (Solvent-Free Alternative): If utilizing a mechanochemical approach, grind the mixture in an agate mortar at room temperature for 15–30 minutes[6]. Self-Validation Cue: The solid mixture will transition into a localized melt or paste as the condensation releases water, eventually re-solidifying as the product forms.

  • Reaction Phase (Aqueous Alternative): Alternatively, suspend the reagents in 3 mL of Water/Ethanol (1:1) and stir at 50 °C for 60–180 minutes.

  • Workup: Quench the reaction with water (10 mL). Filter the resulting precipitate, wash thoroughly with distilled water to remove the water-soluble L-proline catalyst, and dry under a vacuum.

Quantitative Data Summary

The table below summarizes the comparative metrics of the two protocols, allowing researchers to select the optimal conditions based on their specific constraints (e.g., time vs. environmental impact).

ParameterProtocol A: Classical Base-CatalyzedProtocol B: Green Organocatalytic
Catalyst Piperidine (2-5 mol%)L-Proline (10 mol%)
Solvent System Absolute EthanolWater/Ethanol (1:1) or Solvent-Free
Temperature Room Temperature to 50 °CRoom Temperature to 50 °C (or Grinding)
Reaction Time 30 - 120 minutes60 - 180 minutes (15-30 min if ground)
Typical Yield 85 - 95%80 - 92%
Environmental Impact Moderate (Requires organic solvent/toxic base)Low (Benign catalyst, aqueous/solvent-free)

Analytical Validation & Troubleshooting

To ensure the trustworthiness of the synthesized compounds, rigorous analytical validation is required:

  • 1H NMR Spectroscopy: The most definitive proof of successful condensation is the disappearance of the characteristic aldehyde proton signal of 5-nitro-2-phenoxybenzaldehyde, which typically resonates far downfield at

    
     10.1 - 10.3 ppm [4]. Concurrently, a new vinylic proton singlet will emerge between 
    
    
    
    7.5 - 8.5 ppm
    , corresponding to the newly formed
    
    
    -unsaturated double bond.
  • Troubleshooting Incomplete Reactions: If TLC indicates unreacted aldehyde after 2 hours, the issue is often related to the degradation of the active methylene compound or insufficient basicity. Ensure malononitrile is stored properly (it degrades upon exposure to moisture/light). If using Protocol B, increasing the temperature to 60 °C or adding a co-solvent (like PEG-400) can enhance the solubility of the bulky diaryl ether substrate.

References

  • United States P
  • Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Deriv
  • An In-depth Technical Guide to the Synthesis of 2-(4-Nitrobenzylidene)
  • Synthetic and theoretical study on proline-catalyzed Knoevenagel condensation in ionic liquid ResearchG
  • 2-(2,4-Dinitrophenoxy)benzaldehyde | CAS 2363-12-4 Benchchem
  • The Knoevenagel Condensation Reaction of Aromatic Aldehydes with Malononitrile by Grinding in the Absence of Solvents and Catalysts ResearchG

Sources

Application

Solvent Selection for Reactions of 5-Nitro-2-phenoxybenzaldehyde: A Mechanistic and Practical Approach

An Application Guide for Researchers Abstract 5-Nitro-2-phenoxybenzaldehyde is a versatile intermediate in synthetic organic chemistry, valued for its trifunctional nature: an electrophilic aldehyde, an electron-deficien...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

Abstract

5-Nitro-2-phenoxybenzaldehyde is a versatile intermediate in synthetic organic chemistry, valued for its trifunctional nature: an electrophilic aldehyde, an electron-deficient aromatic ring primed for nucleophilic substitution, and a reducible nitro group. The success, rate, and selectivity of reactions involving this substrate are critically dependent on the choice of solvent. This guide provides a comprehensive analysis of solvent selection based on fundamental mechanistic principles and empirical data. We delve into the impact of solvent properties on key transformations including reactions at the carbonyl group (Knoevenagel condensation, Wittig olefination, oxidation, and reduction), nucleophilic aromatic substitution (SNAr), and reduction of the nitro moiety. Detailed protocols for representative reactions are provided to bridge theory with practice, offering researchers a robust framework for experimental design and optimization.

Introduction: The Critical Role of the Solvent

The adage that the "solvent is more than just a medium" holds particularly true for multifunctional molecules like 5-Nitro-2-phenoxybenzaldehyde. A solvent does not merely dissolve reactants; it actively participates in the reaction by stabilizing or destabilizing reactants, intermediates, and transition states. Its properties—polarity, proticity, and coordinating ability—can dictate reaction pathways, influence rates by orders of magnitude, and determine product selectivity.[1] For a molecule with the electronic complexity of 5-Nitro-2-phenoxybenzaldehyde, where competing reaction sites are present, a logical and informed solvent selection is the cornerstone of a successful synthetic strategy. This guide is structured to provide the causal reasoning behind solvent choices, enabling scientists to move beyond simple trial-and-error and toward rational experimental design.

Physicochemical Profile of 5-Nitro-2-phenoxybenzaldehyde

Understanding the structural and electronic features of the substrate is paramount to predicting its behavior in various solvents.

  • Structure: The molecule consists of a benzaldehyde core substituted with a strongly electron-withdrawing nitro group (para to the phenoxy group) and a phenoxy ether linkage (ortho to the aldehyde).

  • Functional Groups & Reactivity:

    • Aldehyde (-CHO): An electrophilic center susceptible to nucleophilic attack. Its reactivity is enhanced by the electron-withdrawing nitro group.

    • Nitroaromatic System: The nitro group deactivates the ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr), particularly at the position bearing the phenoxy group.[2]

    • Nitro Group (-NO₂): Can be reduced to various functionalities, including hydroxylamines and amines, under a range of catalytic conditions.[3][4]

    • Phenoxy Ether (-OPh): A potential leaving group in SNAr reactions due to the ring's activation by the nitro group.

Table 1: Structural Features and Solvent Interaction Implications

FeatureTypeElectronic EffectImplication for Solvent Selection
Nitro Group Polar, AproticStrong Electron-WithdrawingHigh solubility in polar solvents (e.g., DMF, DMSO, Acetone). Stabilizes anionic intermediates (Meisenheimer complexes) in SNAr.[5]
Aldehyde Group Polar, AproticElectrophilic CarbonylSoluble in a range of polar and moderately nonpolar solvents. Protic solvents can form hemiacetals, potentially inhibiting some reactions.[6]
Phenoxy Group Moderately PolarElectron-Withdrawing (inductive), Electron-Donating (resonance)Contributes to overall moderate polarity. Can influence steric accessibility to the adjacent aldehyde.
Aromatic Rings NonpolarHydrophobicEnhances solubility in aromatic solvents (e.g., Toluene, Xylene) and chlorinated solvents (e.g., DCM).

Based on these features, 5-Nitro-2-phenoxybenzaldehyde is a solid with poor water solubility but good solubility in many common polar organic solvents.

Solvent Selection Strategy: A Decision Framework

A systematic approach to solvent selection begins with identifying the primary desired transformation. The following diagram outlines a logical workflow for choosing an appropriate solvent system based on the intended reaction pathway.

G start_node start_node process_node process_node decision_node decision_node protocol_node protocol_node stop_node stop_node start Start: Select Reaction for 5-Nitro-2-phenoxybenzaldehyde target What is the primary reaction target? start->target carbonyl Aldehyde Carbonyl (C=O) target->carbonyl Carbonyl nitro Nitro Group (-NO2) target->nitro Nitro ring Aromatic Ring (SNA_r) target->ring Ring carbonyl_type Which Carbonyl Reaction? carbonyl->carbonyl_type reduction_no2 Reduction to Amine (-NH2) nitro->reduction_no2 snar Nucleophilic Aromatic Substitution (SNA_r) ring->snar knoevenagel Knoevenagel Condensation carbonyl_type->knoevenagel Condensation wittig Wittig Olefination carbonyl_type->wittig Olefination oxidation Oxidation to Carboxylic Acid carbonyl_type->oxidation Oxidation reduction_cho Reduction to Alcohol carbonyl_type->reduction_cho Reduction protocol_node_k Protocol 4.1: Knoevenagel Condensation Solvents: EtOH, Pyridine, Toluene knoevenagel->protocol_node_k See Protocol 4.1 protocol_node_o Protocol 4.2: Aldehyde Oxidation Solvents: Acetonitrile, Buffer oxidation->protocol_node_o See Protocol 4.2 protocol_node_r Protocol 6.1: Nitro Group Reduction Solvents: EtOH, MeOH, EtOAc reduction_no2->protocol_node_r See Protocol 6.1

Caption: Decision workflow for solvent selection.

Reactions at the Aldehyde Carbonyl

The aldehyde group is a primary site for transformations like condensations, olefinations, oxidations, and reductions.

Knoevenagel Condensation

This reaction involves the condensation of the aldehyde with an active methylene compound (e.g., malononitrile, diethyl malonate), typically catalyzed by a weak base.[7]

  • Mechanism Insight: The reaction proceeds via a nucleophilic addition to the carbonyl, followed by dehydration. The base generates a nucleophilic carbanion from the active methylene compound.

  • Solvent Logic:

    • Polar Protic Solvents (Ethanol, Methanol): Often the solvents of choice. They effectively dissolve the reactants and the polar intermediates. While they can solvate the base and nucleophile, the reaction is often robust enough to proceed efficiently.

    • Aprotic Solvents (Toluene, THF): Useful when water removal is necessary to drive the equilibrium toward the product. A Dean-Stark apparatus is commonly employed with toluene.

    • Basic Solvents (Pyridine, Piperidine): Can act as both the solvent and the catalyst, simplifying the reaction setup. This is common in the Doebner modification where malonic acid is used.[7]

    • Solvent-Free: For some highly reactive substrates, solvent-free, mechanochemical methods can be employed, offering a green chemistry alternative.[8][9][10]

Table 2: Solvent Recommendations for Knoevenagel Condensation

SolventTypeBoiling Point (°C)Rationale & Considerations
Ethanol Polar Protic78Good general-purpose solvent, dissolves most reactants. Product may precipitate upon cooling.
Toluene Nonpolar111Ideal for azeotropic removal of water to drive the reaction to completion.
Pyridine Polar Aprotic115Acts as both solvent and catalyst. Useful for Doebner modification.[7]
Solvent-Free N/AN/AEnvironmentally friendly; requires thermal or mechanical energy.[8]

Protocol 4.1: Knoevenagel Condensation with Malononitrile

Objective: To synthesize (E)-2-(5-nitro-2-phenoxyphenyl)methylene)malononitrile.

Materials:

  • 5-Nitro-2-phenoxybenzaldehyde (1.0 eq)

  • Malononitrile (1.1 eq)

  • Piperidine (0.1 eq)

  • Ethanol (Absolute)

  • Round-bottom flask, condenser, magnetic stirrer

Procedure:

  • Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and condenser, add 5-Nitro-2-phenoxybenzaldehyde (e.g., 2.43 g, 10 mmol).

  • Dissolution: Add 20 mL of absolute ethanol and stir until the aldehyde is fully dissolved.

    • Rationale: Ethanol is chosen for its ability to dissolve the polar reactants and facilitate a homogenous reaction mixture.

  • Reagent Addition: Add malononitrile (0.73 g, 11 mmol) to the solution, followed by the catalytic amount of piperidine (0.1 mL, ~1 mmol).

  • Reaction: Heat the mixture to reflux (approx. 80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the starting material is consumed, cool the reaction flask to room temperature, then place it in an ice bath for 30 minutes to promote precipitation.

  • Isolation: Collect the precipitated solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove residual impurities.

  • Purification: Dry the solid product under vacuum. If necessary, the product can be further purified by recrystallization from ethanol or an ethanol/water mixture.[11]

Oxidation to Carboxylic Acid

Oxidizing the aldehyde to a carboxylic acid requires mild conditions to avoid side reactions on the electron-rich phenoxy ring or with the nitro group.

  • Mechanism Insight: Common methods include the Pinnick oxidation (using sodium chlorite) or TEMPO-catalyzed oxidations. These proceed through hydrated aldehyde or related intermediates.

  • Solvent Logic:

    • Buffered Aqueous Systems/Co-solvents (e.g., t-BuOH/water, Acetonitrile/buffer): The Pinnick oxidation is highly effective in buffered aqueous solutions to maintain a slightly acidic pH, which is crucial for the disproportionation of chlorous acid.[12] A co-solvent is needed to dissolve the organic substrate.

    • Biphasic Systems (DCM/Water): TEMPO-catalyzed oxidations often use a biphasic system with a phase-transfer catalyst. However, alternative nitriles have been shown to be effective and greener replacements for chlorinated solvents.[13]

    • Polar Aprotic Solvents (DMF, DMSO): Can be used, but care must be taken as they can sometimes be oxidized themselves under harsh conditions.

Protocol 4.2: Pinnick Oxidation to 5-Nitro-2-phenoxybenzoic Acid

Objective: To selectively oxidize the aldehyde to a carboxylic acid.

Materials:

  • 5-Nitro-2-phenoxybenzaldehyde (1.0 eq)

  • Sodium chlorite (NaClO₂, 1.5 eq)

  • Sodium dihydrogen phosphate (NaH₂PO₄, 1.5 eq)

  • 2-Methyl-2-butene (5.0 eq)

  • tert-Butanol (t-BuOH) and Water

  • Erlenmeyer flask, magnetic stirrer

Procedure:

  • Setup: In a 250 mL Erlenmeyer flask, dissolve 5-Nitro-2-phenoxybenzaldehyde (e.g., 2.43 g, 10 mmol) in 50 mL of tert-butanol.

    • Rationale: t-Butanol is a water-miscible solvent that dissolves the organic substrate and is resistant to oxidation.

  • Reagent Addition: To the stirring solution, add 2-methyl-2-butene (5.3 mL, 50 mmol).

    • Rationale: 2-Methyl-2-butene is a scavenger for the hypochlorite byproduct, preventing unwanted side reactions like chlorination of the aromatic rings.

  • Aqueous Solution Prep: In a separate beaker, prepare a solution of sodium chlorite (1.36 g, 15 mmol) and sodium dihydrogen phosphate monohydrate (2.07 g, 15 mmol) in 20 mL of water.

  • Reaction: Add the aqueous solution dropwise to the alcoholic solution of the aldehyde over 15-20 minutes. A slight exotherm and color change to yellow-orange may be observed.

  • Monitoring: Stir vigorously at room temperature for 4-6 hours, or until TLC analysis shows complete consumption of the starting aldehyde.

  • Work-up: Quench the reaction by adding 50 mL of water. Adjust the pH to ~2-3 with 1M HCl. The product should precipitate.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude carboxylic acid. Recrystallization from an appropriate solvent like ethanol/water can be performed for further purification.

Other Carbonyl Reactions: Wittig Olefination & Reduction
  • Wittig Reaction: The choice of solvent depends heavily on the stability of the phosphorus ylide.[14]

    • Non-stabilized Ylides: Require strong bases (e.g., n-BuLi, NaH) and are typically run in anhydrous aprotic solvents like THF or diethyl ether at low temperatures. Protic solvents would quench the highly reactive ylide.

    • Stabilized Ylides: Are less reactive and can be used with weaker bases and a wider range of solvents, including DCM , toluene , or even protic solvents in some cases. Solvent-free conditions have also been reported.[15][16] The solvent can influence the E/Z selectivity of the resulting alkene.[17]

  • Reduction to Alcohol: The reduction of the aldehyde to a benzyl alcohol is typically straightforward.

    • Sodium Borohydride (NaBH₄): This mild reducing agent is highly effective. Methanol or Ethanol are the ideal solvents as they readily dissolve NaBH₄ and the substrate, and the protic nature of the solvent facilitates the work-up.[18]

Nucleophilic Aromatic Substitution (SNAr)

The phenoxy group can be displaced by strong nucleophiles due to activation from the para-nitro group. This reaction is exceptionally sensitive to solvent effects.[5]

  • Mechanism Insight: The reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is typically the initial nucleophilic attack to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][2]

G cluster_0 Polar Aprotic Solvents (DMF, DMSO) Strongly stabilize this charged intermediate, accelerating the reaction. [1] Reactants Nu⁻ + Ar-LG TS1 [Transition State 1]‡ Reactants->TS1 Intermediate Meisenheimer Complex (Anionic σ-complex) (Rate-Determining Step) TS1->Intermediate TS2 [Transition State 2]‡ Intermediate->TS2 Products Ar-Nu + LG⁻ TS2->Products

Caption: SNAr mechanism and solvent stabilization.

  • Solvent Logic:

    • Polar Aprotic Solvents (DMSO, DMF, NMP, Acetonitrile): These are the solvents of choice for SNAr reactions. They possess large dipole moments that can effectively solvate cations (like the counter-ion of the nucleophile) and the charged Meisenheimer complex. Critically, they do not strongly solvate the anionic nucleophile through hydrogen bonding, leaving it "naked" and highly reactive. This combination dramatically increases the reaction rate compared to other solvent classes.[5][19]

    • Polar Protic Solvents (Water, Alcohols): These solvents are generally poor choices. They form a strong solvation shell around the anionic nucleophile via hydrogen bonding, which stabilizes the nucleophile and increases the activation energy required for it to attack the aromatic ring.

    • Nonpolar Solvents (Toluene, Hexane): Unsuitable as they cannot dissolve the ionic nucleophiles or stabilize the charged Meisenheimer complex, leading to extremely slow or no reaction.

Table 3: Solvent Recommendations for SNAr Reactions

SolventTypeDielectric Constant (ε)Rationale & Considerations
DMSO Polar Aprotic47Excellent choice. Superior ability to dissolve reagents and stabilize intermediates. High boiling point allows for a wide temperature range.
DMF Polar Aprotic37Very common and effective. Can decompose at high temperatures or in the presence of strong bases.
Acetonitrile Polar Aprotic37.5Good option with a lower boiling point, which can be advantageous for easier removal.
Ethanol Polar Protic24.5Poor choice. Will solvate and deactivate the nucleophile through H-bonding, significantly slowing the reaction.[5]

Reduction of the Nitro Group

The conversion of the nitro group to an amine is a fundamental transformation, often achieved by catalytic hydrogenation.

  • Mechanism Insight: Heterogeneous catalytic hydrogenation involves the adsorption of the nitroarene and hydrogen onto a metal surface (e.g., Pd, Pt, Ni). The reaction proceeds stepwise, often through nitroso and hydroxylamine intermediates.

  • Solvent Logic: The solvent's role is to dissolve the substrate and not poison the catalyst.

    • Polar Protic Solvents (Ethanol, Methanol): These are excellent solvents for catalytic transfer hydrogenation (e.g., using ammonium formate) or catalytic hydrogenation. They have good dissolving power and can act as a proton source.[3]

    • Esters (Ethyl Acetate): A very common and effective solvent for catalytic hydrogenation with H₂ gas. It is relatively inert and dissolves a wide range of organic compounds.

    • Aprotic Solvents (THF): Can also be used effectively, particularly when side reactions with protic solvents are a concern.

    • Acidic Solvents (Acetic Acid): Sometimes used, as the acidic medium can prevent catalyst deactivation and keep the resulting amine product in its protonated, soluble form.

Protocol 6.1: Catalytic Reduction of the Nitro Group to an Amine

Objective: To synthesize 5-Amino-2-phenoxybenzaldehyde.

Materials:

  • 5-Nitro-2-phenoxybenzaldehyde (1.0 eq)

  • Palladium on Carbon (10% Pd/C, 5 mol% Pd)

  • Ethanol or Ethyl Acetate

  • Hydrogen source (H₂ gas balloon or Parr hydrogenator)

  • Celite®

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Setup: To a heavy-walled flask suitable for hydrogenation, add 5-Nitro-2-phenoxybenzaldehyde (e.g., 2.43 g, 10 mmol) and 50 mL of ethanol.

    • Rationale: Ethanol is a polar solvent that effectively dissolves the starting material and the product amine, and is compatible with the Pd/C catalyst.

  • Catalyst Addition: Carefully add 10% Pd/C (e.g., 0.53 g, corresponding to 0.5 mmol Pd) to the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition.

  • Hydrogenation: Seal the flask, evacuate the air, and backfill with hydrogen gas from a balloon. Repeat this cycle three times to ensure an inert atmosphere has been replaced by hydrogen.

  • Reaction: Stir the reaction mixture vigorously under a positive pressure of hydrogen (balloon) at room temperature. The reaction progress can be monitored by TLC or by the consumption of hydrogen. The reaction is typically complete in 4-12 hours.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with additional ethanol to ensure all product is recovered.

    • Caution: The Pd/C catalyst on the Celite pad is pyrophoric and should be quenched by carefully adding water before disposal.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 5-Amino-2-phenoxybenzaldehyde. The product can be purified by column chromatography or recrystallization if necessary.

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Method

Synthesis of Acridine Derivatives from 5-Nitro-2-phenoxybenzaldehyde: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Acridine Scaffold - A Privileged Structure in Medicinal Chemistry Acridine and its derivatives...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Acridine Scaffold - A Privileged Structure in Medicinal Chemistry

Acridine and its derivatives represent a cornerstone in the architecture of pharmacologically active molecules.[1][2] This tricyclic heterocyclic framework is not merely a synthetic curiosity but a recurring motif in a multitude of therapeutic agents, renowned for their profound biological activities.[1][3] The planar nature of the acridine ring system allows it to intercalate between the base pairs of DNA, a fundamental interaction that underpins its potent anticancer properties by disrupting DNA replication and transcription.[4][5] Numerous acridine derivatives have been investigated as topoisomerase inhibitors, enzymes critical for managing DNA topology during cellular processes.[1][4] Beyond oncology, the acridine scaffold has been exploited in the development of antimalarial, antibacterial, and antiviral agents.[1][3]

The synthesis of functionalized acridine derivatives is, therefore, a subject of immense interest in medicinal chemistry and drug discovery. The strategic introduction of various substituents onto the acridine core allows for the fine-tuning of its pharmacological profile, enhancing target specificity and modulating pharmacokinetic properties. This guide provides a detailed exploration of two synthetic pathways for the preparation of acridine derivatives, commencing from the readily accessible starting material, 5-Nitro-2-phenoxybenzaldehyde. The protocols are designed to be robust and reproducible, with an emphasis on understanding the underlying chemical principles to empower researchers in their synthetic endeavors.

Synthetic Strategy Overview: From Phenoxybenzaldehyde to the Acridine Core

The transformation of 5-Nitro-2-phenoxybenzaldehyde into the tricyclic acridine framework necessitates a key intramolecular cyclization step. This can be achieved through two primary strategies, each with its own merits and considerations.

Pathway A outlines a two-step sequence involving an initial oxidation of the aldehyde functionality to a carboxylic acid, followed by a reductive cyclization to yield a nitro-acridone intermediate. This acridone can then serve as a versatile precursor for a variety of acridine derivatives.

Pathway B presents a more direct, one-pot approach involving a reductive cyclization of the nitro group, with subsequent intramolecular condensation with the aldehyde moiety to directly form the nitro-acridine ring system.

G cluster_0 Synthetic Pathways cluster_A Pathway A: Two-Step Synthesis via Acridone Intermediate cluster_B Pathway B: One-Pot Reductive Cyclization Start 5-Nitro-2-phenoxybenzaldehyde Oxidation Step 1: Oxidation Start->Oxidation Reductive_Cyclization_B One-Pot Reductive Cyclization Start->Reductive_Cyclization_B Intermediate_A 2-Phenoxy-5-nitrobenzoic Acid Oxidation->Intermediate_A Reductive_Cyclization_A Step 2: Reductive Cyclization Intermediate_A->Reductive_Cyclization_A Acridone Nitro-Acridone Derivative Reductive_Cyclization_A->Acridone Acridine Nitro-Acridine Derivative Reductive_Cyclization_B->Acridine G cluster_0 Mechanism of Acridone Formation Start 2-Phenoxy-5-nitrobenzoic Acid Protonation Protonation of Carbonyl (PPA) Start->Protonation Acylium Acylium Ion Intermediate Protonation->Acylium EAS Intramolecular Electrophilic Aromatic Substitution (EAS) Acylium->EAS Intermediate Cyclized Intermediate EAS->Intermediate Dehydration Dehydration Intermediate->Dehydration Acridone Nitro-Acridone Dehydration->Acridone G cluster_0 Mechanism of One-Pot Acridine Synthesis Start 5-Nitro-2-phenoxybenzaldehyde Reduction Reduction of Nitro Group (SnCl₂/HCl) Start->Reduction Amino_Aldehyde In-situ generated Amino-Aldehyde Reduction->Amino_Aldehyde Protonation Protonation of Aldehyde Amino_Aldehyde->Protonation Nucleophilic_Attack Intramolecular Nucleophilic Attack of Amine Protonation->Nucleophilic_Attack Hemiaminal Hemiaminal Intermediate Nucleophilic_Attack->Hemiaminal Dehydration Dehydration Hemiaminal->Dehydration Acridine Nitro-Acridine Dehydration->Acridine

Sources

Application

Microwave-assisted synthesis using 5-Nitro-2-phenoxybenzaldehyde

Application Note: Microwave-Assisted Multicomponent Synthesis of Novel Pyrrolizidine Scaffolds Using 5-Nitro-2-phenoxybenzaldehyde Strategic Rationale & Introduction The synthesis of highly functionalized, stereochemical...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Multicomponent Synthesis of Novel Pyrrolizidine Scaffolds Using 5-Nitro-2-phenoxybenzaldehyde

Strategic Rationale & Introduction

The synthesis of highly functionalized, stereochemically complex nitrogen heterocycles is a cornerstone of modern drug discovery. Among these, pyrrolizidine and spiro-pyrrolidine frameworks are privileged scaffolds known for their diverse pharmacological profiles.

This application note details a highly efficient, multicomponent 1,3-dipolar cycloaddition utilizing 5-Nitro-2-phenoxybenzaldehyde (CAS: 99847-09-3) as the core building block[1]. The presence of the strongly electron-withdrawing para-nitro group enhances the electrophilicity of the aldehyde, while the bulky ortho-phenoxy substituent provides a unique steric environment that drives high diastereoselectivity during the cycloaddition event.

The Microwave Advantage: Generating non-stabilized azomethine ylides via the decarboxylation of α-amino acids (like L-proline) traditionally requires prolonged conventional heating (12–24 hours), which often leads to the degradation of sensitive intermediates and poor atom economy. By employing controlled microwave (MW) irradiation in a sealed vessel, the activation energy barrier for decarboxylation is rapidly overcome. This technique ensures uniform volumetric heating, reducing reaction times from hours to minutes, suppressing side-polymerization of the dipolarophile, and drastically improving both yield and stereochemical purity[2].

Mechanistic Pathway & Causality

The synthesis relies on a cascade reaction sequence designed to be entirely self-contained in a single pot:

  • Iminium Ion Formation: The primary amine of L-proline undergoes nucleophilic attack on the highly electrophilic carbonyl carbon of 5-nitro-2-phenoxybenzaldehyde, followed by dehydration to form an iminium intermediate.

  • Ylide Generation: Under microwave dielectric heating, the iminium species undergoes rapid thermal decarboxylation (-CO₂). This irreversible step generates a highly reactive, non-stabilized azomethine ylide (a 1,3-dipole)[3].

  • Concerted [3+2] Cycloaddition: The ylide is immediately trapped in situ by a highly electron-deficient dipolarophile (e.g., N-methylmaleimide). The ortho-phenoxy group of the aldehyde sterically shields one face of the ylide, forcing the dipolarophile to approach from the less hindered face, resulting in a highly selective endo-cycloadduct[4].

G A 5-Nitro-2-phenoxybenzaldehyde (Aldehyde) C Iminium Ion Intermediate A->C Condensation (MW, 110°C) B L-Proline (Amino Acid) B->C D Azomethine Ylide (1,3-Dipole) C->D Decarboxylation (-CO2) F Pyrrolizidine Cycloadduct (Target Scaffold) D->F [3+2] Cycloaddition (Concerted) E N-Methylmaleimide (Dipolarophile) E->F

Fig 1: Mechanistic workflow of the microwave-assisted 1,3-dipolar cycloaddition cascade.

Experimental Protocol

This protocol is designed as a self-validating system; the reaction progression and purity can be visually and analytically confirmed without the immediate need for complex chromatography.

Materials & Equipment
  • Reagents: 5-Nitro-2-phenoxybenzaldehyde (1.0 mmol), L-Proline (1.2 mmol), N-Methylmaleimide (1.0 mmol).

  • Solvent: Ethanol/Water (9:1 v/v) – Causality: The high dielectric constant of the EtOH/H₂O mixture ensures excellent microwave energy absorption, while water aids in the solubility of L-proline.

  • Equipment: Dedicated microwave synthesizer (e.g., Anton Paar Monowave or Biotage Initiator) with a 10 mL heavy-walled sealed vial and magnetic stirring.

Step-by-Step Methodology
  • Reaction Assembly: To a 10 mL microwave-safe vial equipped with a magnetic stir bar, sequentially add 5-Nitro-2-phenoxybenzaldehyde (243 mg, 1.0 mmol), L-Proline (138 mg, 1.2 mmol), and N-Methylmaleimide (111 mg, 1.0 mmol).

  • Solvent Addition: Suspend the reagents in 3.0 mL of the Ethanol/Water (9:1) mixture. Seal the vial with a Teflon-lined crimp cap.

  • Microwave Irradiation:

    • Pre-stirring: 30 seconds at room temperature to ensure homogenization.

    • Ramp Time: Heat to 110 °C over 2 minutes.

    • Hold Time: Maintain at 110 °C for exactly 15 minutes.

    • Cooling: Rapidly cool to 40 °C via compressed air/nitrogen flow.

  • In-Process Validation (TLC): Spot the crude mixture against the starting aldehyde on a silica gel TLC plate (Eluent: 7:3 Hexanes/Ethyl Acetate). The bright yellow, UV-active spot of 5-nitro-2-phenoxybenzaldehyde (

    
    ) should be completely consumed, replaced by a single, lower-mobility product spot (
    
    
    
    ).
  • Workup & Isolation: Transfer the reaction mixture to a beaker containing 15 mL of ice-cold distilled water. Stir vigorously for 10 minutes. The sudden change in solvent polarity will force the highly hydrophobic pyrrolizidine cycloadduct to crash out of the solution as a pale-yellow precipitate.

  • Purification: Filter the precipitate under a vacuum, wash with cold ethanol (2 x 2 mL) to remove any unreacted trace dipolarophile, and dry under a high vacuum. Note: The stereoselective nature of the MW reaction typically yields >95% purity of the endo-isomer directly from precipitation, bypassing column chromatography.

Quantitative Data Presentation

The implementation of microwave heating fundamentally alters the thermodynamic profile of the reaction. The table below summarizes the optimization data, demonstrating the superiority of the MW protocol over standard thermal reflux.

Reaction ParameterConventional Heating (Reflux)Microwave Irradiation (Sealed Vessel)
Temperature 78 °C (Ethanol reflux)110 °C
Reaction Time 18 hours15 minutes
Isolated Yield (%) 45%88%
Diastereomeric Ratio (endo:exo) 70:30>95:5
Crude Purity < 60% (Requires Column Chromatography)> 95% (Direct Precipitation)
Environmental Factor (E-Factor) High (Excess solvent & purification silica)Low (Aqueous precipitation)

References

  • [1] Organic Synthesis (3rd ed.) / Patent US 9,050,346 B2 – Googleapis.com. Available at:

  • [4] 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives – Molecules (PMC/NIH). Available at:

  • [3] Decarboxylative 1,3-dipolar cycloadditions of L-proline – RSC Advances. Available at:

  • [2] Solvent-Free Thermal and Microwave-Assisted [3 + 2] Cycloadditions between Stabilized Azomethine Ylides and Nitrostyrenes – The Journal of Organic Chemistry (ACS). Available at:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 5-Nitro-2-phenoxybenzaldehyde

Welcome to the Technical Support Center for the synthesis of 5-nitro-2-phenoxybenzaldehyde. This platform is designed for researchers and drug development professionals seeking to troubleshoot yield bottlenecks, understa...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 5-nitro-2-phenoxybenzaldehyde. This platform is designed for researchers and drug development professionals seeking to troubleshoot yield bottlenecks, understand mechanistic causality, and optimize their nucleophilic aromatic substitution (SNAr) workflows.

Part 1: Mechanistic Troubleshooting & FAQs

The synthesis of 5-nitro-2-phenoxybenzaldehyde is conventionally achieved via an SNAr reaction between a 2-halo-5-nitrobenzaldehyde and phenol. While conceptually straightforward, subtle variations in substrate choice, solvent, and atmospheric conditions profoundly impact the final yield.

Q: Why is my yield significantly lower when using 2-chloro-5-nitrobenzaldehyde compared to the 2-fluoro analogue? A: In an SNAr reaction, the rate-determining step is the initial nucleophilic attack to form the anionic Meisenheimer complex, not the subsequent cleavage of the carbon-halogen bond. Fluorine is highly electronegative and exerts a powerful inductive electron-withdrawing effect, drastically lowering the activation energy for nucleophilic attack at the ipso carbon. Consequently, 2-fluoro-5-nitrobenzaldehyde reacts efficiently at mild temperatures (70 °C)[1]. Chlorine fails to activate the ring to the same extent, requiring higher temperatures or microwave assistance (often >100 °C) to force the reaction, which inevitably leads to thermal degradation and lower yields[2]. Electron-withdrawing groups situated at the ortho or para positions are critical for stabilizing this transition state[3].

Q: I am observing a significant amount of a highly polar byproduct and my isolated yield is <50%. What is happening? A: Highly polar baseline spots on TLC typically indicate the occurrence of two competing side reactions:

  • Hydrolysis: If trace water is present, hydroxide ions act as competing nucleophiles, displacing the halide to form 2-hydroxy-5-nitrobenzaldehyde.

  • Cannizzaro Reaction: In the presence of strong bases or excessive heat, aldehydes lacking alpha-hydrogens can undergo disproportionation into 5-nitro-2-phenoxybenzoic acid and its corresponding benzyl alcohol. Solution: Maintain strictly anhydrous conditions. Utilize a mild, non-nucleophilic base like anhydrous K₂CO₃ rather than NaOH or KOH, and ensure all solvents are dried over molecular sieves[1].

Q: How does solvent choice impact the SNAr conversion rate and impurity profile? A: Polar aprotic solvents (like DMF or DMSO) are classically used because they effectively solvate the potassium cation, leaving the phenoxide anion "naked" and highly nucleophilic. However, DMF can decompose at elevated temperatures to release dimethylamine, which can condense with your aldehyde. Dioxane is an excellent alternative; while less polar, it suppresses solvent-derived side reactions and provides near-quantitative yields when paired with the highly reactive 2-fluoro-5-nitrobenzaldehyde at 70 °C[1].

SNAr_Mechanism SM 2-Fluoro-5-nitrobenzaldehyde + Phenol Complex Meisenheimer Complex (Rate-Determining Step) SM->Complex K2CO3, Dioxane/DMF (Optimal) Hydrolysis 2-Hydroxy-5-nitrobenzaldehyde (Hydrolysis) SM->Hydrolysis Trace H2O / OH- Cannizzaro Cannizzaro Products (Acid + Alcohol) SM->Cannizzaro Excess Base / High Heat Product 5-Nitro-2-phenoxybenzaldehyde (Target Product) Complex->Product Fast Elimination of Fluoride

Mechanistic pathway of SNAr synthesis and primary competing side reactions.

Part 2: Quantitative Data & Optimization Matrix

To facilitate rapid decision-making, the following table summarizes the impact of varying reaction parameters on the yield of 5-nitro-2-phenoxybenzaldehyde. Data is synthesized from standard optimization matrices in medicinal chemistry workflows[1],[2].

Halogen Leaving GroupSolventBaseTemp (°C)Time (h)Expected Yield (%)Primary Issue / Observation
Fluoro Dioxane K₂CO₃ 70 16 95 - 100 Optimal conditions; clean conversion.
FluoroDMFK₂CO₃901285 - 90Minor Cannizzaro products if moisture is present.
ChloroDMFK₂CO₃1201650 - 60Significant thermal degradation and tar formation.
ChloroMeOHMg(ClO₄)₂ / K₂CO₃120 (µW)0.261 - 85Requires microwave and Lewis acid activation.

Part 3: Validated Experimental Protocol

This protocol is engineered as a self-validating system. It utilizes 2-fluoro-5-nitrobenzaldehyde to maximize yield and relies on specific checkpoints to ensure experimental integrity[1].

Reagents Required:

  • 2-Fluoro-5-nitrobenzaldehyde (1.0 equiv)

  • Phenol (1.0 equiv)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous 1,4-Dioxane

Step-by-Step Methodology:

  • Atmospheric Control: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Cool under a continuous stream of Argon. Causality: Phenoxides are prone to oxidation, and aldehydes can oxidize to carboxylic acids in the presence of ambient oxygen.

  • Reagent Charging: Add 2-fluoro-5-nitrobenzaldehyde (1.0 g, 5.91 mmol) and phenol (0.557 g, 5.91 mmol) to the flask.

  • Base and Solvent Addition: Suspend the reagents in anhydrous 1,4-dioxane (6 mL). Add finely powdered, anhydrous K₂CO₃ (1.635 g, 11.83 mmol)[1]. Causality: Finely powdering the base increases the surface area for the heterogeneous deprotonation of phenol, accelerating the generation of the active nucleophile.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 70 °C overnight with vigorous stirring[1].

  • Self-Validation Checkpoint (Reaction Monitoring): After 12 hours, pull a 10 µL aliquot, dilute in ethyl acetate, and spot on a silica TLC plate (Eluent: 20% EtOAc in Hexanes). The product will elute higher (less polar) than the starting aldehyde. Do not proceed until the starting material spot is completely absent.

  • Quench and Extraction: Cool the reaction to ambient temperature. Dilute the mixture with ethyl acetate (60 mL). Wash the organic solution sequentially with distilled water (2 x 30 mL) and saturated aqueous sodium chloride (brine)[1]. Causality: The water washes effectively remove the inorganic salts and any unreacted phenoxide, preventing streaking during chromatography.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, 0-40% ethyl acetate in hexanes) to afford the pure 5-nitro-2-phenoxybenzaldehyde[1].

Experimental_Workflow Step1 1. Reagent Prep Dry Solvent, Ar atm Step2 2. SNAr Reaction 70 °C, 12-16 h Step1->Step2 Step3 3. Quench & Extract Water / EtOAc Step2->Step3 Step4 4. Purification Silica Gel Column Step3->Step4

Optimized step-by-step experimental workflow for high-yield SNAr synthesis.

References

  • United States Patent US 9,050,346 B2 - Compounds for regulating BET family bromodomains and methods of use thereof. Google Patents. Available at:[1]

  • One-Pot Synthesis of Dibenz[b,f][1,4]oxazepines via Mg(ClO₄)₂-Catalyzed Ugi Four-Component Reaction and Microwave-Assisted Intramolecular SNAr - Professor Wei-Min Dai, HKUST. Available at:[2]

  • Benzo[e]indole dyes - KTU ePubl. Available at:[3]

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Purification of 5-Nitro-2-phenoxybenzaldehyde

Welcome to the Technical Support Center. This guide provides advanced troubleshooting and purification strategies for 5-nitro-2-phenoxybenzaldehyde (CAS: 99847-09-3) .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides advanced troubleshooting and purification strategies for 5-nitro-2-phenoxybenzaldehyde (CAS: 99847-09-3) . Synthesized primarily via Nucleophilic Aromatic Substitution (SNAr) between 2-fluoro-5-nitrobenzaldehyde and phenol in the presence of a mild base (e.g., K2CO3) (1)[1], this compound is a critical building block in drug discovery. While the reaction is highly efficient, the crude mixture frequently contains unreacted starting materials and oxidation byproducts that require rigorous purification.

Section 1: Mechanistic Grounding & Contaminant Profile

To purify effectively, one must understand the reaction dynamics. The SNAr reaction proceeds via an addition-elimination mechanism, forming a negatively charged Meisenheimer complex. This intermediate is deeply stabilized by the strongly electron-withdrawing nitro group positioned para to the leaving fluoride ion (2)[2]. However, incomplete conversion leaves behind neutral, non-polar aryl fluorides, while side reactions can oxidize the aldehyde.

Table 1: Physicochemical Properties & Purification Strategies for Crude Mixture Components

ComponentRole in SNArpKaRelative Polarity (TLC Rf)*Recommended Purification Strategy
5-Nitro-2-phenoxybenzaldehyde Target ProductN/A~0.40Target Compound
2-Fluoro-5-nitrobenzaldehyde ElectrophileN/A~0.45Column Chromatography / Recrystallization
Phenol Nucleophile~9.9~0.60Liquid-Liquid Extraction (1M Na2CO3 wash)
5-Nitro-2-phenoxybenzoic acid Oxidation Byproduct~4.0~0.10 (Streaks)Liquid-Liquid Extraction (NaHCO3 wash)
Potassium Carbonate (K2CO3) BaseN/A0.00 (Baseline)Liquid-Liquid Extraction (H2O wash)

*Note: Rf values are approximate, based on a 30% Ethyl Acetate in Heptane solvent system.

Section 2: Troubleshooting FAQs

Q1: My crude NMR shows significant unreacted phenol. How can I remove it without losing my product? A1: Phenol (pKa ~9.9) is significantly more acidic than your product. While water washes remove inorganic salts, they do not efficiently remove neutral phenol. You must exploit this pKa difference. Washing the organic layer with a mild aqueous base, such as 1M Na2CO3 or 0.5M NaOH, deprotonates phenol into water-soluble sodium phenoxide. Causality Note: Avoid highly concentrated NaOH or prolonged exposure, as the aldehyde group on your product is susceptible to base-catalyzed degradation or Cannizzaro-type reactions.

Q2: I successfully removed phenol, but TLC shows a co-eluting spot just above my product. What is it, and how do I clear it? A2: This is almost certainly unreacted 2-fluoro-5-nitrobenzaldehyde. Because it lacks an ionizable proton, it cannot be removed via basic aqueous washes. Furthermore, its polarity is remarkably similar to 5-nitro-2-phenoxybenzaldehyde. Resolution: You must use silica gel flash chromatography. A gradient of 20-40% ethyl acetate in heptane (or hexanes) provides the optimal theoretical plates to resolve these two compounds (1)[1]. Alternatively, if the impurity is <5%, recrystallization from ethanol is highly effective.

Q3: My product is turning yellowish-brown over time, and a baseline spot appeared on my TLC. What happened? A3: 5-Nitro-2-phenoxybenzaldehyde is susceptible to auto-oxidation, converting the aldehyde into 5-nitro-2-phenoxybenzoic acid. This carboxylic acid will streak at the baseline of a standard TLC plate. Resolution: Re-dissolve the degraded product in ethyl acetate and wash with saturated aqueous sodium bicarbonate (NaHCO3). The acid (pKa ~4) will partition into the aqueous layer. To prevent future oxidation, store the purified compound under an inert atmosphere (Argon or N2) at 2-8°C (3)[3].

Section 3: Step-by-Step Experimental Protocols

Protocol A: Optimized Liquid-Liquid Extraction (Workup)
  • Dilution : Transfer the crude reaction mixture to a separatory funnel and dilute with Ethyl Acetate (EtOAc) (approx. 10 mL per 1 mmol of theoretical yield).

  • Salt Removal : Wash the organic layer with an equal volume of Deionized (DI) Water to remove inorganic salts (K2CO3, KF). Repeat twice.

  • Phenol/Acid Removal : Wash the organic phase with 1M aqueous Na2CO3. Causality: This deprotonates residual phenol and oxidation byproducts, driving them into the aqueous phase.

  • Self-Validation : Check the pH of the aqueous waste; it must remain >9 to ensure complete phenol deprotonation. Acidify a small aliquot of the aqueous waste with 1M HCl—a cloudy precipitate confirms the successful extraction of phenoxy impurities.

  • Drying : Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol B: Silica Gel Column Chromatography
  • Preparation : Pack a silica gel column using Heptane (or Hexanes). Dry-load the concentrated crude mixture onto a small amount of silica and apply it to the column head.

  • Elution : Elute using a step gradient of 20% to 40% EtOAc in Heptane (1)[1]. Causality: The gradual increase in polarity separates the slightly less polar 2-fluoro-5-nitrobenzaldehyde from the target product.

  • Self-Validation : Spot fractions on a TLC plate and stain with 2,4-Dinitrophenylhydrazine (2,4-DNP). Aldehyde-containing spots (both starting material and product) will immediately stain bright orange/yellow, preventing you from losing the target compound in the fractions.

Protocol C: Recrystallization (For >90% Purity Crudes)
  • Dissolution : Suspend the crude solid in a minimum volume of boiling Ethanol (or a 1:3 EtOAc/Hexane mixture).

  • Crystallization : Allow the solution to cool slowly to room temperature, then transfer to an ice bath (2-8°C) for 2 hours to maximize precipitation.

  • Self-Validation : Filter the crystals and determine the melting point. A sharp melting point range (<2°C variance) validates the removal of co-eluting aryl fluorides.

Section 4: Purification Workflow Visualization

SNAr_Purification Crude Crude Reaction Mixture (Product, Phenol, Aryl Fluoride, Salts) AqueousWash Aqueous Wash (H2O) Remove K2CO3 & KF Crude->AqueousWash BaseWash Alkaline Wash (1M Na2CO3) Deprotonate Phenol & Acids AqueousWash->BaseWash OrganicLayer Organic Layer (Product & Aryl Fluoride) BaseWash->OrganicLayer Retain Organic Phase AqueousWaste Aqueous Waste (Phenolate & Benzoate Salts) BaseWash->AqueousWaste Discard Aqueous Phase TLC TLC / NMR Analysis Assess Aryl Fluoride Levels OrganicLayer->TLC Chromatography Silica Column Chromatography (20-40% EtOAc/Heptane) TLC->Chromatography High Impurity (>5%) Recryst Recrystallization (EtOH or EtOAc/Hexanes) TLC->Recryst Low Impurity (<5%) Pure Pure 5-Nitro-2-phenoxybenzaldehyde (>98% Purity) Chromatography->Pure Recryst->Pure

Workflow for the purification of 5-nitro-2-phenoxybenzaldehyde following SNAr synthesis.

References

  • US Patent 9,050,346 B2.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • 52924-54-6 | 2,3-Dihydroxy-5-nitrobenzaldehyde. BLD Pharm.

Sources

Troubleshooting

Technical Support Center: Purification &amp; Recrystallization of 5-Nitro-2-phenoxybenzaldehyde

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals dealing with the isolation and purification of 5-nitro-2-phenoxybenzaldehyde.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals dealing with the isolation and purification of 5-nitro-2-phenoxybenzaldehyde.

Process Overview & Mechanistic Workflow

The synthesis of 5-nitro-2-phenoxybenzaldehyde typically proceeds via a nucleophilic aromatic substitution (S_NAr) between 2-fluoro-5-nitrobenzaldehyde and phenol, mediated by a mild base such as potassium carbonate in dioxane at elevated temperatures (e.g., 70°C)[1]. While the reaction is robust, the crude isolate almost always contains unreacted starting materials, residual phenol, and colored oxidation byproducts. If left unpurified, these impurities severely compromise downstream applications, such as low-temperature Grignard or organolithium additions in THF[2].

Below is the logical workflow for troubleshooting the most common issue encountered during its purification: oiling out (coacervation).

Recrystallization_Workflow Start Crude 5-Nitro-2-phenoxybenzaldehyde Dissolve Dissolve in minimal hot EtOH (70-75°C) Start->Dissolve Cool Cool slowly to room temperature Dissolve->Cool Check Phase Separation Observation Cool->Check Oiling Oiling Out (Liquid-Liquid Phase) Check->Oiling Too rapid cooling Crystals Nucleation (Solid-Liquid Phase) Check->Crystals Optimal supersaturation FixOil Reheat to dissolve, add H2O dropwise, seed Oiling->FixOil Filter Vacuum Filtration & Wash with cold EtOH/H2O Crystals->Filter FixOil->Cool Retry

Workflow for troubleshooting oiling out during 5-nitro-2-phenoxybenzaldehyde recrystallization.

Troubleshooting FAQs

Q1: Why does my 5-nitro-2-phenoxybenzaldehyde "oil out" instead of forming crystals, and how do I fix it? Causality: Oiling out (liquid-liquid phase separation) occurs when the solute's melting point is lower than the temperature at which it saturates the solvent. 5-Nitro-2-phenoxybenzaldehyde has a relatively moderate melting point and high lipophilicity. Rapid cooling in strong solvents (like pure ethanol or ethyl acetate) causes the compound to crash out as a viscous, impure oil rather than forming a highly ordered crystal lattice. Solution: Transition to a binary solvent system (e.g., Ethanol/Water or Ethyl Acetate/Heptane). If oiling occurs, reheat the mixture until the oil completely redissolves. Add a few drops of the anti-solvent (water or heptane) until slight turbidity persists, then clear it with a single drop of the good solvent. Cool the flask very slowly (e.g., in a warm water bath that cools to room temperature). Introduce a seed crystal at 1-2°C above the expected cloud point to force heterogeneous solid nucleation.

Q2: Which solvent system is best for removing unreacted 2-fluoro-5-nitrobenzaldehyde and phenol impurities? Causality: The standard S_NAr synthesis leaves behind unreacted phenol and 2-fluoro-5-nitrobenzaldehyde[1]. Phenol is highly soluble in polar protic solvents, while the fluorinated starting material is highly soluble in non-polar organics. Solution: An Isopropanol (IPA) / Water system is highly effective. Phenol remains soluble in the aqueous alcohol mixture even at low temperatures, preventing co-crystallization. Pro-tip: To ensure self-validating purity, wash your initial ethyl acetate extraction with 1M NaOH (2x) prior to solvent evaporation[1]. This deprotonates the phenol, extracting it entirely into the aqueous layer and drastically reducing the impurity burden before recrystallization even begins.

Q3: My crude product is dark brown/red. Will recrystallization alone remove this color? Causality: The dark coloration is typically due to trace oxidation products of phenol or minor Meisenheimer complex intermediates trapped in the crude matrix during the 70°C reaction[1]. Solution: Simple recrystallization often fails to remove these highly chromophoric impurities because they become occluded within the growing crystal lattice. You must pre-treat the hot recrystallization solution with activated charcoal (Norit, 1-2% w/w). Boil for 3-5 minutes, then perform a hot gravity filtration through a heated pad of Celite before allowing the filtrate to cool.

Quantitative Data: Solvent System Comparison

The table below summarizes the empirical performance of various solvent systems for the recrystallization of 5-nitro-2-phenoxybenzaldehyde.

Solvent System (v/v)Polarity IndexPhenol ClearanceFluoronitrobenzene ClearanceYield ProfileTechnical Notes
Ethanol / Water (8:2) ~6.2ExcellentModerate75 - 80%Standard choice. High risk of oiling out if cooled too rapidly.
Isopropanol / Water (7:3) ~5.8ExcellentGood80 - 85%Optimal. Slower crystal growth yields higher purity; lower risk of oiling.
Ethyl Acetate / Heptane (1:4) ~2.4PoorExcellent65 - 70%Good for removing non-polar impurities, but phenol may co-crystallize.
Toluene (Pure) 2.4ModeratePoor< 60%Not recommended. Product is highly soluble; requires extreme cooling.

Self-Validating Protocol: Isopropanol/Water Recrystallization

This step-by-step methodology ensures both high yield and verified purity, acting as a self-validating system for your workflow.

Phase 1: Preparation & Dissolution

  • Weigh the crude 5-nitro-2-phenoxybenzaldehyde and transfer it to an appropriately sized Erlenmeyer flask.

  • Add minimal Isopropanol (IPA) (approx. 3-4 mL per gram of crude).

  • Heat the mixture on a hot plate (with magnetic stirring) to 75°C until the solid completely dissolves.

  • Optional: If the solution is dark red/brown, add 20 mg of activated charcoal per gram of product. Boil for 5 minutes and perform a hot gravity filtration through fluted filter paper or a Celite pad into a pre-warmed flask.

Phase 2: Saturation & Nucleation 5. While maintaining the solution at 70-75°C, add deionized water dropwise until a faint, persistent cloudiness appears (the cloud point). 6. Add IPA dropwise (usually 1-3 drops) just until the solution turns clear again. 7. Remove the flask from the heat source. Place it in a secondary container of 70°C water to ensure an exceptionally slow cooling rate.

Phase 3: Crystallization & Validation 8. Once the internal temperature reaches ~50°C, add a single seed crystal of pure 5-nitro-2-phenoxybenzaldehyde to bypass the liquid-liquid phase separation (oiling out) threshold. 9. Allow the flask to reach room temperature undisturbed, then transfer to an ice bath (0-4°C) for 1 hour to maximize yield. 10. Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 2 volumes of ice-cold IPA/Water (1:1). 11. Validation: Dry the crystals under high vacuum. Run a TLC (Hexanes:EtOAc 4:1) alongside the crude starting material to verify the disappearance of the phenol spot (lower Rf) and the 2-fluoro-5-nitrobenzaldehyde spot (higher Rf).

References

  • Source: United States Patent and Trademark Office (USPTO)
  • Source: World Intellectual Property Organization (WIPO)

Sources

Optimization

Troubleshooting low reactivity of 5-Nitro-2-phenoxybenzaldehyde in ethanol

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the reactivity of 5-Nitro-2-phenoxybenzaldehyde, particularly in ethanol-based systems...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the reactivity of 5-Nitro-2-phenoxybenzaldehyde, particularly in ethanol-based systems. This document provides in-depth, field-proven insights and troubleshooting protocols in a direct question-and-answer format to address specific experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My reaction with 5-Nitro-2-phenoxybenzaldehyde in ethanol is sluggish or failing. What are the primary molecular factors influencing its reactivity?

Answer:

The reactivity of 5-Nitro-2-phenoxybenzaldehyde is governed by a delicate balance between electronic activation and steric hindrance. While it may seem counterintuitive for a nitro-substituted aldehyde to be unreactive, the specific substitution pattern is key.

  • Electronic Effects: The nitro group (-NO₂) at the meta-position (position 5) is a powerful electron-withdrawing group through both inductive (-I) and resonance (-R) effects.[1][2] This electronic pull increases the partial positive charge (electrophilicity) on the carbonyl carbon of the aldehyde, making it theoretically more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.[1][3][4]

  • Steric Hindrance: The bulky phenoxy group at the ortho-position (position 2) presents a significant physical barrier.[1] This steric shield can impede the approach of nucleophiles to the adjacent aldehyde group, effectively overriding the electronic activation provided by the nitro group. This is a common challenge observed with ortho-substituted benzaldehydes.

In essence, you are likely observing a scenario where the kinetic barrier imposed by steric hindrance is the dominant factor, leading to low reaction rates.

Caption: Competing electronic and steric effects in 5-Nitro-2-phenoxybenzaldehyde.

Question 2: Could ethanol be the root cause of the low reactivity? What alternative solvents should I consider and why?

Answer:

Yes, the choice of solvent is critical and ethanol, while a common choice, may be suboptimal for this specific substrate for several reasons.

  • Potential for Side Reactions: As a protic solvent, ethanol can participate in the reaction. Under either acidic or basic catalysis, aldehydes can reversibly form hemiacetals and acetals.[5] This side reaction consumes your starting material, reducing the effective concentration of the aldehyde available for your desired transformation.

  • Water Removal: In condensation reactions (e.g., Knoevenagel, aldol), water is a byproduct. The presence of water can shift the reaction equilibrium back towards the starting materials.[6] Ethanol is hygroscopic and does not facilitate the removal of water from the reaction mixture.

  • Solvent Polarity and Reaction Mechanism: While polar protic solvents like ethanol can be effective for the initial nucleophilic addition step in some reactions, polar aprotic solvents like DMF or DMSO can be superior in accelerating subsequent dehydration steps or in reactions involving charged intermediates.[6]

Troubleshooting Suggestions:

  • Confirm Solubility: First, ensure your aldehyde is fully dissolved in ethanol at the reaction temperature. Poor solubility can be mistaken for low reactivity. 5-Nitro-2-phenoxybenzaldehyde is generally soluble in ethanol.[1][7][8]

  • Solvent Screening: Perform small-scale test reactions in alternative solvents. The choice of solvent depends on the specific reaction you are running.

SolventTypeBoiling Point (°C)Key Characteristics & Potential Use Cases
Ethanol Polar Protic78Can act as H-bond donor; may form acetal side products.[5]
Toluene Non-polar111Allows for azeotropic removal of water using a Dean-Stark apparatus; ideal for condensation reactions.
THF Polar Aprotic66Good general-purpose solvent; often used for Wittig reactions.[9]
DMF Polar Aprotic153High boiling point; excellent at solvating ions and can accelerate reactions with charged intermediates.[6]
DMSO Polar Aprotic189Very high boiling point; similar to DMF, can significantly accelerate slow reactions.[6]

A switch to toluene for a condensation reaction or THF for an organometallic addition (like a Wittig reaction) could yield significantly better results.

Question 3: I am attempting a Knoevenagel condensation with an active methylene compound. What specific strategies can I employ to drive the reaction to completion?

Answer:

The Knoevenagel condensation, which involves a nucleophilic addition followed by dehydration, is particularly sensitive to the steric hindrance around the aldehyde and the reaction conditions.[10] Given the challenges with 5-Nitro-2-phenoxybenzaldehyde, a standard protocol in ethanol is likely to fail.

Primary Issues & Solutions:

  • Ineffective Water Removal: As mentioned, water produced during the reaction can inhibit its progress.

    • Solution: Switch to a solvent like toluene or benzene that allows for the azeotropic removal of water using a Dean-Stark apparatus. This is one of the most effective ways to drive the equilibrium toward the product.

  • Insufficient Catalyst Activity: Weak bases like piperidine or ammonium acetate, often used as catalysts, may not be sufficient to overcome the high activation energy of this sterically hindered reaction.[10][11]

    • Solution 1: Cautiously increase the catalyst loading.

    • Solution 2 (Doebner Modification): If you are using malonic acid, switching to pyridine as the solvent and catalyst is highly effective. This variant, known as the Doebner modification, often proceeds with concomitant decarboxylation and is well-suited for challenging substrates.[10][12]

  • Low Reaction Temperature: The steric hindrance necessitates a higher activation energy.

    • Solution: Increase the reaction temperature. Using a higher-boiling solvent like toluene will facilitate this.

Caption: Troubleshooting workflow for the Knoevenagel condensation.

Protocol: Knoevenagel Condensation using Dean-Stark Apparatus
  • Setup: To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, add 5-Nitro-2-phenoxybenzaldehyde (1.0 eq).

  • Reagents: Add the active methylene compound (e.g., diethyl malonate, 1.1 eq) and a catalytic amount of piperidine (0.1 eq) and acetic acid (0.1 eq).

  • Solvent: Add a sufficient volume of toluene to fill the flask and the Dean-Stark trap.

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the trap as an azeotrope with toluene.

  • Monitoring: Continue refluxing until no more water is collected and TLC analysis indicates the consumption of the starting aldehyde.

  • Workup: Cool the reaction mixture, wash with water and brine, dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude product for purification.

Question 4: My Wittig reaction is showing low conversion. How can I improve the yield of my desired alkene?

Answer:

The Wittig reaction is highly dependent on the nature of the ylide and is also susceptible to steric effects.[9][13] The bulky triphenylphosphonium ylide approaching the sterically encumbered ortho-phenoxybenzaldehyde is a challenging transformation.

Potential Issues & Solutions:

  • Ylide Reactivity: Wittig reagents are broadly classified as stabilized or unstabilized.

    • Stabilized Ylides (containing an adjacent electron-withdrawing group like an ester) are less reactive and may not have sufficient nucleophilicity to react with your hindered aldehyde at a reasonable rate.[14][15]

    • Unstabilized Ylides (containing adjacent alkyl or hydrogen groups) are far more reactive but are also very strong bases, which can lead to side reactions like enolization if your substrate is sensitive.

    • Solution: If using a stabilized ylide, you will likely need to increase the reaction temperature significantly. If this fails, a more reactive ylide may be necessary, if compatible with your overall synthetic plan.

  • Alternative Olefination (Horner-Wadsworth-Emmons): The Horner-Wadsworth-Emmons (HWE) reaction is an excellent alternative to the Wittig.

    • Advantages: The phosphonate carbanions used in the HWE reaction are generally more nucleophilic than their phosphonium ylide counterparts.[14] This increased reactivity can often overcome the steric barrier presented by your substrate. A significant practical advantage is that the byproduct is a water-soluble phosphate salt, which is much easier to remove during workup than the triphenylphosphine oxide from a Wittig reaction.[14]

G cluster_Wittig Wittig Reaction cluster_HWE HWE Alternative w_aldehyde Hindered Aldehyde w_ylide Ph3P=CHR (Bulky Ylide) w_aldehyde->w_ylide Slow due to Sterics recommend Recommendation: Use HWE for sterically hindered aldehydes w_product Alkene + Ph3P=O (Difficult Separation) w_ylide->w_product h_aldehyde Hindered Aldehyde h_phosphonate (RO)2P(O)-CHR- (More Nucleophilic) h_aldehyde->h_phosphonate Faster Reaction h_product Alkene + (RO)2P(O)O- (Easy Water-Soluble Separation) h_phosphonate->h_product

Caption: Comparison of Wittig and HWE reactions for hindered aldehydes.

References

  • A Comparative Analysis of the Reactivity of 2-Nitrobenzaldehyde and 4-Nitrobenzaldehyde. (n.d.). BenchChem.
  • Technical Support Center: Substituted Benzaldehyde Hydrazones. (n.d.). BenchChem.
  • Investigating the efficacy of green solvents and solvent-free conditions in hydrogen-bonding mediated organocatalyzed model reactions. (2024, March 7). PMC.
  • Technical Support Center: Optimizing Solvent Systems for 4-Nitrobenzaldehyde Reactions. (n.d.). BenchChem.
  • Role and Applications of m-Nitrobenzaldehyde in Organic Synthesis. (2025, July 26). Sarchem Labs.
  • p-Nitrobenzaldehyde is more reactive towards nucleophilic addition reactions than p-tolualdehyde because. (2024, January 8). Brainly.com.
  • p-Nitrobenzaldehyde is more reactive toward nucleophilic additions than p-methoxybenzaldehyde. Explain. (n.d.). Vaia.
  • The Aldehyde Group in 3-Nitrobenzaldehyde: An In-depth Technical Guide to its Reactivity. (n.d.). BenchChem.
  • Knoevenagel Condensation. (n.d.). Wikipedia.
  • Novel Methods of Knoevenagel Condensation. (n.d.). ResearchGate.
  • Reduction of nitro compounds. (n.d.). Wikipedia.
  • Wittig reaction. (n.d.). Wikipedia.
  • The Wittig Reaction. (2014, March 13). University of Michigan.
  • Knoevenagel Condensation Doebner Modification. (n.d.). Organic Chemistry Portal.
  • Selective reduction of nitro group to amine, in benzene ring containing nitrile? (2019, December 3). Chemistry Stack Exchange.
  • Wittig Reaction. (n.d.). Organic Chemistry Portal.
  • The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. (2018, February 6). Master Organic Chemistry.
  • CAS 20357-24-8: 5-Methoxy-2-nitrobenzaldehyde. (n.d.). CymitQuimica.

Sources

Troubleshooting

Technical Support Center: Minimizing Side Reactions in 5-Nitro-2-phenoxybenzaldehyde Reduction

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter challenges from researchers attempting to reduce 5-nitro-2-phenoxybenzaldehyde.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter challenges from researchers attempting to reduce 5-nitro-2-phenoxybenzaldehyde. The fundamental challenge with this substrate lies in the orthogonal reactivity of its functional groups: the nitro group requires electron-transfer or hydrogenation mechanisms, while the aldehyde is highly susceptible to hydride attack. Furthermore, generating an amine in the presence of an aldehyde creates a thermodynamic sink toward Schiff base polymerization.

This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to ensure chemoselective reduction while minimizing side reactions.

Reduction Strategy Workflow

Before beginning your experiment, use the decision matrix below to select the appropriate chemoselective route based on your target product.

Workflow Start 5-Nitro-2-phenoxybenzaldehyde Goal Target Functional Group? Start->Goal Nitro Reduce -NO2 to -NH2 (Preserve -CHO) Goal->Nitro Amine Target Aldehyde Reduce -CHO to -OH (Preserve -NO2) Goal->Aldehyde Alcohol Target CondenseRisk Risk: Schiff Base Condensation Nitro->CondenseRisk NaBH4 NaBH4 in Ethanol (0°C to RT) Aldehyde->NaBH4 FeHCl Fe/HCl or SnCl2 Reduction Keep cold during basic workup CondenseRisk->FeHCl Direct Route Protect Acetal Protection Route (Highest Purity) CondenseRisk->Protect Safe Route

Decision matrix for chemoselective reduction of 5-nitro-2-phenoxybenzaldehyde.

Troubleshooting Guide & FAQs

Q1: How do I selectively reduce the nitro group to an amine without over-reducing the aldehyde? A1: Standard catalytic hydrogenation (e.g.,


 with 

) is highly efficient for nitro groups but is notoriously non-selective when an aldehyde is present, often leading to concurrent reduction to the alcohol 1. To preserve the aldehyde, acidic reduction using active metals is required. Stannous chloride (

) or Iron powder (

) in the presence of hydrochloric acid (

) provides excellent chemoselectivity for the nitro group over the carbonyl 2, 3. These reagents operate via single-electron transfer mechanisms that do not generate hydride species capable of attacking the aldehyde.

Q2: When I reduce the nitro group, my reaction turns into an intractable polymeric mess. What is happening? A2: You are experiencing self-condensation. When the nitro group is reduced to an amine, the resulting 5-amino-2-phenoxybenzaldehyde contains both a nucleophilic primary amine and an electrophilic aldehyde. These readily react to form Schiff bases (imines), which rapidly polymerize 4. Causality & Solution: The polymerization almost exclusively occurs during the basic workup 1. Under acidic conditions (


), the product exists as an anilinium salt, which is non-nucleophilic and unreactive toward the aldehyde. To prevent polymerization, you must perform the basic neutralization at strictly low temperatures (0°C) to kinetically slow the condensation, and immediately extract and use the product. Alternatively, protect the aldehyde as an acetal prior to reduction.

Q3: What if my goal is the opposite—reducing the aldehyde to an alcohol while leaving the nitro group intact? A3: Use Sodium Borohydride (


). The nitro group is highly inert to 

, making it the ideal reagent for the chemoselective reduction of the aldehyde to yield 5-nitro-2-phenoxybenzyl alcohol 1, 4. Avoid Lithium Aluminum Hydride (

), as it will aggressively reduce both the aldehyde and the nitro group (often leading to complex mixtures including azo compounds) 1.

Q4: Is there a risk of cleaving the phenoxy (diphenyl ether) linkage during these reductions? A4: Diaryl ethers are generally stable, but aggressive catalytic hydrogenation (e.g., high-pressure


 over 

at elevated temperatures) can occasionally lead to C-O bond hydrogenolysis. By utilizing mild metal/acid reductions (

) or mild hydride donors (

), the phenoxy linkage remains completely intact.

Quantitative Data: Comparison of Reduction Methods

The following table summarizes the expected outcomes and risks associated with different reduction strategies applied to 5-nitro-2-phenoxybenzaldehyde.

MethodTarget Group ReducedPreserved GroupTypical YieldMajor Side Reaction Risk

/

Nitro (-NO₂)Aldehyde (-CHO)70–85%Schiff base formation during basic workup

Nitro (-NO₂)Aldehyde (-CHO)70–90%Emulsion formation during extraction

Aldehyde (-CHO)Nitro (-NO₂)>90%Minimal (Highly chemoselective)

,

BothNoneVariableOver-reduction, potential ether cleavage

Experimental Protocols

Protocol A: Chemoselective Reduction of Nitro Group ( Method)

Objective: Synthesize 5-amino-2-phenoxybenzaldehyde while preventing Schiff base polymerization.

Causality Note: Iron powder combined with hydrochloric acid provides an excellent yield of the aminobenzaldehyde 5. The acidic environment ensures the newly formed amine is immediately protonated to an anilinium salt, temporarily masking its nucleophilicity and preventing condensation with the unreacted aldehyde.

  • Dissolution: In a round-bottom flask, dissolve 5-nitro-2-phenoxybenzaldehyde (1.0 equiv) in absolute ethanol (approx. 0.3 M concentration).

  • Reagent Addition: Add Iron powder (3.0 equiv) to the stirring solution, followed by the slow addition of dilute

    
     (approx. 2.0 M, 5.0 equiv) 5.
    
  • Reaction: Equip the flask with a reflux condenser and heat to reflux for 60 minutes 5.

    • Self-Validation Check: The reaction mixture will transition from a yellow solution to a dark, iron-suspended slurry. TLC (Hexanes:EtOAc 7:3) should show the disappearance of the UV-active starting material and the appearance of a baseline spot (the highly polar anilinium salt).

  • Controlled Workup (CRITICAL): Cool the reaction mixture to 0°C in an ice bath. Carefully neutralize the mixture to pH 7-8 using cold saturated aqueous

    
    . Do not allow the temperature to rise above 5°C during this step.
    
  • Isolation: Immediately dilute with cold Ethyl Acetate (EtOAc) and filter the entire mixture through a pad of Celite to remove iron salts 5. Separate the organic layer, dry over anhydrous

    
    , and concentrate under reduced pressure at room temperature (avoid heating).
    
  • Next Step: Use the crude 5-amino-2-phenoxybenzaldehyde immediately in your next synthetic step to avoid degradation.

Protocol B: Chemoselective Reduction of Aldehyde ( Method)

Objective: Synthesize 5-nitro-2-phenoxybenzyl alcohol while preserving the nitro group.

Causality Note:


 is a mild nucleophilic hydride donor. It readily attacks the electrophilic carbonyl carbon of the aldehyde but lacks the reduction potential to transfer hydride to the electron-rich oxygen atoms of the nitro group 1.
  • Dissolution: Dissolve 5-nitro-2-phenoxybenzaldehyde (1.0 equiv) in methanol or ethanol (0.2 M) and cool to 0°C.

  • Hydride Addition: Add

    
     (1.2 equiv) portion-wise over 10 minutes.
    
    • Self-Validation Check: Mild effervescence (

      
       gas evolution) will be observed. The persistence of a pale yellow color indicates the nitro group remains intact.
      
  • Reaction: Stir at 0°C for 30 minutes, then allow warming to room temperature. Monitor by TLC until the starting material is consumed.

  • Quenching & Isolation: Quench the reaction carefully with saturated aqueous

    
     solution. Extract the aqueous layer three times with EtOAc. Wash the combined organic layers with brine, dry over 
    
    
    
    , and concentrate in vacuo to yield the pure 5-nitro-2-phenoxybenzyl alcohol.

References

  • JoVE. Preparation of Amines: Reduction of Oximes and Nitro Compounds. Available at: [Link]

  • Wiserpub. Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Available at: [Link]

  • Organic Syntheses. o-Aminobenzaldehyde, Redox-Neutral Aminal Formation and Synthesis of Deoxyvasicinone. Available at:[Link]

Sources

Optimization

Technical Support Center: Optimizing Temperature for 5-Nitro-2-phenoxybenzaldehyde Condensation

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of advanced intermediates. Our focus is the critical condensation reaction involving 5-Ni...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of advanced intermediates. Our focus is the critical condensation reaction involving 5-Nitro-2-phenoxybenzaldehyde, a key building block for various therapeutic agents, including novel inhibitors of Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA).[1][2] Temperature is arguably the most influential yet deceptively simple parameter in this synthesis. This guide provides in-depth, field-proven insights to help you navigate the complexities of temperature optimization, troubleshoot common issues, and achieve high-yield, high-purity outcomes.

Core Principles: The Thermodynamic and Kinetic Role of Temperature

In the context of the Knoevenagel condensation—the most common reaction class for this substrate—temperature dictates a delicate balance between reaction rate and selectivity.[3][4] The reaction involves the nucleophilic addition of an active methylene compound to the aldehyde, followed by a dehydration step.[3]

  • Kinetics (Reaction Rate): According to the Arrhenius equation, increasing the temperature increases the kinetic energy of reactant molecules.[5][6] This leads to more frequent and energetic collisions, significantly accelerating the rate at which the desired product is formed.[7][8] A general rule of thumb is that the reaction rate can double for every 10°C increase in temperature.[8]

  • Thermodynamics (Equilibrium & Side Reactions): The condensation reaction is reversible, producing water as a byproduct.[9][10] Higher temperatures can help shift the equilibrium toward the product by facilitating the removal of water, especially when using a Dean-Stark apparatus.[10] However, excessive heat can provide the necessary activation energy for undesired pathways, leading to the formation of impurities.[11][12] Common side reactions include Michael addition of a second active methylene molecule to the α,β-unsaturated product and self-condensation of the aldehyde.[10][11]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting temperature range for the condensation of 5-Nitro-2-phenoxybenzaldehyde?

A1: A sensible starting point for optimization is gentle heating, typically in the range of 40-80°C.[11] Some Knoevenagel condensations can proceed at room temperature, but the specific electronic and steric nature of 5-Nitro-2-phenoxybenzaldehyde may necessitate thermal input to achieve a reasonable reaction rate.[11][13]

Q2: How does running the reaction at a higher temperature (e.g., >100°C) impact the outcome?

A2: While higher temperatures will drastically increase the reaction rate, they also elevate the risk of side product formation.[11] The primary concerns are Michael addition products and potential decomposition of the starting material or product, which can complicate purification and lower the overall isolated yield.[9][10] Prolonged heating at high temperatures should be avoided; monitor the reaction closely using Thin Layer Chromatography (TLC).[11]

Q3: Is it possible to run this condensation at room temperature?

A3: Yes, it is possible, particularly with a highly active methylene compound and an efficient catalyst (e.g., piperidine, ammonium acetate).[9][14] However, the reaction time may be significantly longer, potentially spanning several hours to days.[15] Running at room temperature is a good strategy to minimize side reactions if yield is not time-critical.[10]

Q4: My product is an intermediate for an InhA inhibitor. Does temperature control affect its biological viability?

A4: Indirectly, yes. The goal is to produce a high-purity intermediate. Poor temperature control can lead to impurities that are difficult to remove and may carry over into subsequent synthetic steps, ultimately affecting the purity and efficacy of the final active pharmaceutical ingredient (API). The InhA enzyme is a crucial target for anti-tubercular drugs, and the purity of its inhibitors is paramount.[1][16]

Troubleshooting Guide: Temperature-Related Issues

Problem: Low or No Product Yield

Q: My reaction has been running for several hours with minimal product formation observed on TLC. Could the temperature be too low?

A: This is a highly probable cause. If the activation energy barrier is not being sufficiently overcome, the reaction will proceed very slowly or not at all.[8]

Troubleshooting Steps:

  • Confirm Catalyst Activity: Ensure your catalyst (e.g., piperidine, ammonium acetate) is fresh and active. An old or impure catalyst may be the primary issue.[9]

  • Incremental Temperature Increase: Raise the temperature of the reaction mixture by 10-15°C increments (e.g., from room temperature to 40°C, then to 55°C).

  • Monitor Closely: After each temperature increase, allow the reaction to stir for 30-60 minutes and monitor the progress by TLC.[11] Look for the consumption of the limiting reagent (5-Nitro-2-phenoxybenzaldehyde) and the appearance of the product spot.

  • Consider Water Removal: The condensation produces water, which can shift the equilibrium back to the reactants.[9] At higher temperatures (e.g., refluxing toluene), using a Dean-Stark trap to remove water azeotropically can significantly drive the reaction to completion.

Problem: Formation of Multiple Products / Poor Purity

Q: My TLC shows the main product spot, but also several side product spots and streaking. Is my reaction temperature too high?

A: Yes, excessive temperature is a common culprit for the formation of multiple byproducts.[11] High thermal energy can activate alternative reaction pathways that are kinetically inaccessible at lower temperatures.[12]

Troubleshooting Steps:

  • Reduce the Temperature: Immediately lower the reaction temperature. If you were refluxing, try running the reaction at a fixed temperature 20-30°C below the solvent's boiling point.

  • Optimize Reaction Time: Side reactions like Michael addition often become more prominent with longer reaction times.[11] Monitor the reaction hourly. As soon as the starting material is consumed, proceed with the work-up. Do not let the reaction stir unnecessarily overnight at an elevated temperature.

  • Check Reactant Stoichiometry: While temperature is the focus, ensure you are using a close to 1:1 molar ratio of the aldehyde and the active methylene compound. A large excess of the methylene compound can favor the Michael addition side reaction.[10]

  • Use a Milder Catalyst: A highly aggressive catalyst combined with high temperature can exacerbate side reactions. Consider a weaker base if applicable.[11]

Data Presentation: Temperature Effects on Condensation

The following table summarizes the expected outcomes when optimizing temperature for the Knoevenagel condensation of 5-Nitro-2-phenoxybenzaldehyde with a representative active methylene compound (e.g., malononitrile or ethyl cyanoacetate).

Temperature RangeExpected Reaction RateTypical Reaction TimeProduct YieldRisk of Side Products (Purity)Recommended For...
Room Temp (20-25°C) Slow12 - 48 hoursLow to ModerateVery LowMaximizing purity when time is not a constraint.
Gentle Heat (40-80°C) Moderate to Fast1 - 6 hoursGood to ExcellentLow to ModerateThe optimal starting range for balancing speed and purity.[11]
High Heat (>80°C / Reflux) Very Fast< 1 - 2 hoursVariable (High initial, but may decrease due to degradation)HighReactions that are known to be sluggish or when using azeotropic water removal. Requires careful monitoring.[11]

Visualization of Optimization Workflow

The following diagram illustrates a logical workflow for troubleshooting and optimizing the reaction temperature.

G start Start Reaction (e.g., 50°C) monitor Monitor by TLC after 1-2 hours start->monitor decision_yield Is Yield >80%? monitor->decision_yield decision_purity Are Side Products Present? decision_yield->decision_purity No workup Reaction Complete Proceed to Work-up decision_yield->workup Yes increase_temp Increase Temp by 15°C decision_purity->increase_temp No decrease_temp Decrease Temp by 15°C decision_purity->decrease_temp Yes increase_temp->monitor Continue Monitoring troubleshoot_catalyst Troubleshoot Other (Catalyst, Reagents) increase_temp->troubleshoot_catalyst If no improvement after several increments decrease_temp->monitor Continue Monitoring

Sources

Troubleshooting

Technical Support Center: Removing Unreacted 5-Nitro-2-phenoxybenzaldehyde

Welcome to the technical support hub for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the effective removal of unr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support hub for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the effective removal of unreacted 5-Nitro-2-phenoxybenzaldehyde from your reaction mixtures. Our focus is on providing practical, field-tested insights to streamline your purification processes.

Understanding the Challenge

5-Nitro-2-phenoxybenzaldehyde is a key intermediate in the synthesis of various heterocyclic compounds, including 2-substituted-5-nitrobenzimidazoles, which are significant in medicinal chemistry.[1] However, its removal after a reaction can be challenging due to its physicochemical properties. This guide will walk you through the most effective purification strategies.

Core Properties of 5-Nitro-2-phenoxybenzaldehyde
PropertyValue/DescriptionImplication for Purification
Molecular Formula C₁₃H₉NO₄The presence of nitro and phenoxy groups influences its polarity and reactivity.
Appearance Typically a solid at room temperature.Enables purification by recrystallization.
Solubility Moderately soluble in common organic solvents like ethanol, ether, acetone, and chloroform.[2][3] Sparingly soluble in water.[2]This differential solubility is the cornerstone of purification by recrystallization and liquid-liquid extraction.
Reactivity The aldehyde group is reactive and can undergo oxidation or form adducts.[2] The nitro group can be reduced.[4] Aromatic nitro compounds can be oxidizing agents.[5]Purification methods must be chosen to avoid unwanted side reactions. For instance, the reactivity of the aldehyde can be exploited for purification via bisulfite adduct formation.[6][7][8]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing unreacted 5-Nitro-2-phenoxybenzaldehyde?

The most common and effective methods are:

  • Recrystallization: Ideal for solid products and when the solubility of the starting material and product differ significantly in a given solvent system.[9][10]

  • Column Chromatography: A versatile technique for separating compounds based on their polarity.[11][12]

  • Liquid-Liquid Extraction (LLE): Useful for partitioning the compound between two immiscible liquid phases.[13][14][15] This can be enhanced by chemical modification, such as bisulfite addition.

  • Bisulfite Adduct Formation: A classic and highly effective method for selectively removing aldehydes from a mixture.[6][7][8]

Q2: My desired product and the unreacted starting material have very similar polarities. What is the best approach?

When polarities are closely matched, a multi-step approach is often necessary.

  • Attempt Recrystallization First: Even with similar polarities, differences in crystal lattice energy can sometimes be exploited for separation. Experiment with a variety of solvent systems.

  • Utilize Bisulfite Adduct Formation: This is a highly selective method for aldehydes.[7] The unreacted 5-Nitro-2-phenoxybenzaldehyde will form a water-soluble bisulfite adduct, which can be easily separated from the non-aldehyde product through liquid-liquid extraction.[6][7][8] The aldehyde can be recovered from the aqueous layer by basification if needed.[7]

  • Optimize Column Chromatography: If the above methods are not suitable, careful optimization of your column chromatography is key. This includes trying different stationary phases (e.g., alumina instead of silica gel) and a very shallow solvent gradient to maximize separation.

Q3: I'm observing an oiling out of my product during recrystallization instead of crystal formation. What should I do?

"Oiling out" occurs when the solid melts in the hot solvent or the solution becomes supersaturated at a temperature above the compound's melting point.[16][17] Here are some troubleshooting steps:

  • Add More Solvent: The concentration of your compound might be too high. Add more of the "good" solvent (the one it's soluble in when hot) to the hot mixture until the oil redissolves, then allow it to cool slowly.[17]

  • Reduce the Cooling Rate: Rapid cooling can favor oil formation. Allow the solution to cool to room temperature slowly before moving it to an ice bath. Insulating the flask can help.[17]

  • Change the Solvent System: Your current solvent may not be ideal. Experiment with different single or mixed solvent systems.[9]

  • Scratching and Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a small "seed" crystal of the pure compound.[9][17]

Q4: Can I use an acid or base wash to remove the unreacted aldehyde?

While acid or base washes are common in extractions, 5-Nitro-2-phenoxybenzaldehyde itself is not significantly acidic or basic and won't be effectively removed by a simple pH adjustment of the aqueous phase. However, in some cases, the desired product may have acidic or basic properties that can be exploited for separation.

It is also important to note that 5-nitro-2-furaldehyde, a related compound, is known to be reactive in both acidic and alkaline solutions.[18] Therefore, prolonged exposure to strong acids or bases during purification should be avoided unless it is a deliberate step in a specific protocol.

Troubleshooting Guides & Detailed Protocols

Method 1: Purification by Recrystallization

Recrystallization is a powerful technique that relies on the differential solubility of your product and the unreacted 5-Nitro-2-phenoxybenzaldehyde in a particular solvent at different temperatures.[10]

Decision Workflow for Recrystallization

start Crude Reaction Mixture (Solid) solubility_test Perform Small-Scale Solubility Tests start->solubility_test choose_solvent Select Optimal Solvent (High solubility when hot, low when cold) solubility_test->choose_solvent dissolve Dissolve Crude Product in Minimum Hot Solvent choose_solvent->dissolve cool Cool Slowly to Room Temperature, then in an Ice Bath dissolve->cool crystals_form Crystals Formed? cool->crystals_form filter Collect Crystals by Filtration crystals_form->filter Yes no_crystals Troubleshoot: - Scratch Flask - Add Seed Crystal - Reduce Solvent Volume crystals_form->no_crystals No oiling_out Troubleshoot: - Add More Solvent - Cool Slower - Change Solvent System crystals_form->oiling_out Oiled Out wash_dry Wash with Cold Solvent and Dry filter->wash_dry pure_product Pure Product wash_dry->pure_product no_crystals->cool oiling_out->cool

Caption: Decision tree for the recrystallization of a solid product.

Detailed Protocol for Recrystallization:

  • Solvent Selection: In small test tubes, test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures like ethyl acetate/hexane) at room and elevated temperatures.[19] The ideal solvent will dissolve the compound when hot but not at room temperature.[9]

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to your crude product to just dissolve it.[19]

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and heat for a few minutes.[10][19]

  • Hot Filtration (Optional): If there are insoluble impurities or you used charcoal, perform a hot filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature.[19] Once at room temperature, you can place it in an ice bath to maximize crystal formation.[19]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[19]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.[19]

  • Drying: Dry the crystals to a constant weight.

Method 2: Purification by Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase (like silica gel) and solubility in a mobile phase.[11][12]

Detailed Protocol for Column Chromatography:

  • TLC Analysis: First, determine the optimal mobile phase using Thin-Layer Chromatography (TLC). Test different solvent systems (e.g., hexane/ethyl acetate mixtures) to find a system that gives good separation between your product and the starting material. The ideal Rf value for the desired compound is typically between 0.2 and 0.4.

  • Column Packing: Prepare a slurry of silica gel in your chosen mobile phase and carefully pack a chromatography column.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in separate test tubes.[11]

  • Fraction Analysis: Monitor the fractions by TLC to determine which ones contain your pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain your purified product.

Method 3: Purification by Bisulfite Adduct Formation and Extraction

This method leverages the reversible reaction of aldehydes with sodium bisulfite to form a water-soluble adduct.[6][7][8]

Workflow for Bisulfite Extraction

start Crude Reaction Mixture in Organic Solvent add_bisulfite Add Saturated Aqueous Sodium Bisulfite Solution start->add_bisulfite shake Shake Mixture in a Separatory Funnel add_bisulfite->shake separate_layers Allow Layers to Separate shake->separate_layers aqueous_layer Aqueous Layer (Contains Bisulfite Adduct of 5-Nitro-2-phenoxybenzaldehyde) separate_layers->aqueous_layer organic_layer Organic Layer (Contains Desired Product) separate_layers->organic_layer wash_organic Wash Organic Layer with Brine organic_layer->wash_organic dry_organic Dry Organic Layer (e.g., over Na₂SO₄) wash_organic->dry_organic evaporate Evaporate Solvent dry_organic->evaporate pure_product Pure Product evaporate->pure_product

Caption: Workflow for the purification of a non-aldehyde product using bisulfite extraction.

Detailed Protocol for Bisulfite Extraction:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bisulfite to the separatory funnel.[7] The amount should be in excess relative to the estimated amount of unreacted aldehyde.

  • Mixing: Stopper the funnel and shake vigorously, periodically venting to release any pressure.[15]

  • Separation: Allow the layers to separate. The aqueous layer will contain the bisulfite adduct of 5-Nitro-2-phenoxybenzaldehyde, while your non-aldehyde product should remain in the organic layer.[7][15]

  • Isolation: Drain the aqueous layer. Wash the organic layer with brine, then dry it over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Final Product: Filter off the drying agent and remove the solvent by rotary evaporation to yield your purified product.

By understanding the properties of 5-Nitro-2-phenoxybenzaldehyde and applying these targeted purification strategies, you can effectively remove it from your reaction mixtures, leading to higher purity products and more reliable downstream applications.

References

  • Various Authors. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification? ResearchGate. Retrieved from [Link]

  • LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • Macsen. (2025). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Macsen Labs. Retrieved from [Link]

  • University of Houston. (n.d.). Purification – Cooperative Organic Chemistry Student Laboratory Manual. Retrieved from [Link]

  • Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved from [Link]

  • Various Authors. (2014). How can one remove nitrobenzene from reaction mixture without column chromatography? ResearchGate. Retrieved from [Link]

  • ChemHelp ASAP. (2021). column chromatography & purification of organic compounds. YouTube. Retrieved from [Link]

  • CK-12 Foundation. (2026). Methods of Purification of Organic Compounds. Retrieved from [Link]

  • Furigay, M. H., Boucher, M. M., Mizgier, N. A., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. Retrieved from [Link]

  • SciSpace. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Retrieved from [Link]

  • Phenomenex. (2025). Column Chromatography Guide. Retrieved from [Link]

  • Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2022). Liquid-Liquid Extraction. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-Hydroxy-5-Nitrobenzaldehyde with Use of Lanthanum(III) and Cerium(III) Metal Salts. Retrieved from [Link]

  • Organic Syntheses. (n.d.). o-NITROBENZALDEHYDE. Retrieved from [Link]

  • Patsnap. (2021). Preparation method of m-phenoxy benzaldehyde.
  • Google Patents. (n.d.). US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof.
  • NIST. (n.d.). 5-Hydroxy-2-nitrobenzaldehyde. NIST WebBook. Retrieved from [Link]

  • Organic Syntheses. (n.d.). o-NITROBENZALDEHYDE. Retrieved from [Link]

  • Cisak, A., Rzeszowska-Modzelewska, K., & Brzezińska, E. (2001). Reactivity of 5-nitro-2-furaldehyde in alkaline and acidic solutions. Acta Poloniae Pharmaceutica, 58(6), 427-434. Retrieved from [Link]

  • PubChem. (n.d.). 5-Hydroxy-2-nitrobenzaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 2. Reaction of o-Nitrobenzaldehyde (5). Retrieved from [Link]

  • MDPI. (2023). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. Retrieved from [Link]

  • Google Patents. (n.d.). US4162269A - Purification process for 3-phenoxybenzaldehyde.

Sources

Optimization

Technical Support Center: Stability of 5-Nitro-2-phenoxybenzaldehyde

Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing 5-Nitro-2-phenoxybenzaldehyde. This guide provides in-depth answers to frequently asked questions and ro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing 5-Nitro-2-phenoxybenzaldehyde. This guide provides in-depth answers to frequently asked questions and robust troubleshooting protocols concerning the stability of this compound, specifically under acidic conditions. Our focus is to deliver not just procedural steps, but the underlying chemical logic to empower you in your experimental design and interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the primary points of instability on the 5-Nitro-2-phenoxybenzaldehyde molecule in an acidic environment?

A1: 5-Nitro-2-phenoxybenzaldehyde has two primary functional groups susceptible to degradation under acidic conditions: the ether linkage and the aldehyde group . The nitro group is generally stable under non-reducing acidic conditions.[1][2]

  • Ether Linkage: The phenoxy group is an aryl ether. Ethers are known to undergo cleavage in the presence of strong acids, such as HBr or HI.[3][4] The reaction is initiated by the protonation of the ether oxygen, which converts the alkoxy group into a better leaving group (a phenol in this case).[3] While aryl ethers are generally more resistant to cleavage than alkyl ethers, this pathway represents a significant potential for degradation, especially under harsh acidic conditions.[5]

  • Aldehyde Group: The aldehyde's carbonyl oxygen can be protonated under acidic conditions. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. In aqueous acidic solutions, this can lead to the formation of a hydrate (gem-diol). If other nucleophiles, like alcohols, are present, it can lead to the formation of hemiacetals and acetals.[6] While acetal formation can be a useful protecting strategy, uncontrolled reactions with solvent or other reagents can lead to undesired byproducts and a loss of starting material.[7][8]

Caption: Potential sites for acid-catalyzed reactions on 5-Nitro-2-phenoxybenzaldehyde.

Q2: What is the most probable degradation pathway for 5-Nitro-2-phenoxybenzaldehyde in strong, non-oxidizing acid?

A2: The most probable degradation pathway involves the acid-catalyzed cleavage of the C-O ether bond. The mechanism proceeds as follows:

  • Protonation: The ether oxygen is protonated by the acid (H-X), forming a protonated ether intermediate. This step makes the phenoxy group a much better leaving group (phenol, a neutral molecule) compared to the phenoxide anion (RO⁻).[3]

  • Nucleophilic Attack: A nucleophile, typically the conjugate base of the acid (e.g., Br⁻ or I⁻), attacks the carbon atom of the benzaldehyde ring attached to the ether oxygen.[5]

  • Cleavage: The C-O bond breaks, resulting in the formation of 5-nitro-2-halobenzaldehyde and phenol. If water is the nucleophile, the product would be 2-hydroxy-5-nitrobenzaldehyde (5-nitrosalicylaldehyde).

This reaction generally requires strong acids and elevated temperatures to proceed at a significant rate.[4]

Degradation_Pathway Potential Acid-Catalyzed Ether Cleavage Pathway start 5-Nitro-2-phenoxybenzaldehyde protonation Protonation of Ether Oxygen (+ H⁺) start->protonation intermediate Protonated Ether Intermediate protonation->intermediate attack Nucleophilic Attack (e.g., by H₂O or X⁻) intermediate->attack products Degradation Products: 5-Nitrosalicylaldehyde + Phenol OR 2-Halo-5-nitrobenzaldehyde + Phenol attack->products

Caption: Hypothetical degradation pathway via acid-catalyzed ether cleavage.

Q3: I am observing a lower-than-expected yield in a reaction performed under acidic conditions. Could this be due to the instability of 5-Nitro-2-phenoxybenzaldehyde?

A3: Yes, it is a strong possibility. If your reaction involves heating in the presence of a strong acid, degradation via ether cleavage is a primary concern. Additionally, if your reaction medium contains other nucleophiles, the aldehyde group could be undergoing side reactions, effectively consuming your starting material. We recommend performing a control experiment where you subject 5-Nitro-2-phenoxybenzaldehyde to the reaction conditions (acid, solvent, temperature) without the other reagents to quantify its stability.

Q4: What are the recommended storage conditions for 5-Nitro-2-phenoxybenzaldehyde to ensure its long-term stability?

A4: To ensure long-term stability, 5-Nitro-2-phenoxybenzaldehyde should be stored in a cool, dry, and dark place. It should be kept away from strong acids, bases, and oxidizing agents.[9] For solutions, it is advisable to use aprotic, non-nucleophilic solvents and store them at low temperatures (2-8 °C), tightly sealed. Avoid preparing acidic stock solutions for long-term storage.

Troubleshooting Guide

Symptom Potential Cause(s) Recommended Action(s)
Appearance of new, unexpected spots on TLC or peaks in HPLC/LC-MS. Acid-catalyzed degradation. The compound is breaking down under the experimental conditions. Potential products include 5-nitrosalicylaldehyde and phenol.1. Run a Control: Incubate your starting material under the reaction conditions (acid, solvent, temp) without other reactants and analyze by TLC/HPLC to confirm degradation. 2. Lower Temperature: If possible, run the reaction at a lower temperature to minimize the rate of degradation. 3. Use a Milder Acid: If the reaction chemistry allows, switch to a weaker acid or use a catalytic amount.
Reaction fails to go to completion, even with excess reagents. 1. Aldehyde Reactivity: The aldehyde may be forming a stable, unreactive acetal with a nucleophilic solvent (e.g., methanol, ethanol) under acidic catalysis.[6][10] 2. Degradation: The starting material is degrading faster than it is reacting.1. Change Solvent: Switch to an aprotic solvent (e.g., THF, Dioxane, Acetonitrile) that cannot form acetals. 2. Protecting Group Strategy: Consider protecting the aldehyde as a more robust acetal (e.g., with ethylene glycol) before subjecting the molecule to harsh acidic conditions. The protecting group can be removed later.[7][11]
Inconsistent results or poor reproducibility between batches. 1. Variable Acid Concentration: Inconsistent measurement or local "hotspots" of high acid concentration. 2. Water Content: The presence of varying amounts of water can influence reaction pathways, promoting hydrolysis of the ether or formation of hydrates at the aldehyde.1. Standardize Addition: Add acid slowly and with vigorous stirring to ensure homogeneity. 2. Use Anhydrous Conditions: If water is suspected to be an issue, use anhydrous solvents and reagents to minimize side reactions.[6]

Experimental Protocol: Assessing Stability via HPLC

This protocol provides a self-validating framework to quantitatively assess the stability of 5-Nitro-2-phenoxybenzaldehyde under specific acidic conditions.

Objective: To determine the degradation rate of 5-Nitro-2-phenoxybenzaldehyde at a given pH and temperature.

Sources

Troubleshooting

Technical Support Center: Controlling Steric Hindrance in 5-Nitro-2-phenoxybenzaldehyde Derivatives

Welcome to the technical support center dedicated to the synthesis of 5-Nitro-2-phenoxybenzaldehyde derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are n...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the synthesis of 5-Nitro-2-phenoxybenzaldehyde derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the synthetic challenges associated with this important class of molecules. We will delve into the practical aspects of controlling steric hindrance, a common impediment in achieving high yields and purity, by providing in-depth troubleshooting guides, frequently asked questions, and validated experimental protocols.

Introduction: The Synthetic Challenge

5-Nitro-2-phenoxybenzaldehyde and its derivatives are valuable intermediates in the synthesis of pharmaceuticals and fine chemicals, prized for their unique electronic and structural features.[1][2][3] The core synthetic challenge lies in the formation of the diaryl ether bond at the C-2 position, ortho to the aldehyde. This position is inherently sterically crowded. When either the incoming phenol or the benzaldehyde scaffold bears bulky substituents, this steric clash can drastically reduce reaction rates and yields. The strongly electron-withdrawing 5-nitro group is a key electronic feature, which profoundly influences the choice of synthetic strategy by activating the aromatic ring for nucleophilic attack.[4][5][6]

This guide provides a focused analysis of the two primary synthetic routes—Nucleophilic Aromatic Substitution (SNAr) and Ullmann Condensation—and offers strategies to mitigate steric challenges in each.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route, SNAr or Ullmann Condensation, is generally preferred for sterically hindered 5-Nitro-2-phenoxybenzaldehyde derivatives?

A1: The choice is a balance between electronics and sterics. The 5-nitro group strongly activates the benzaldehyde ring for Nucleophilic Aromatic Substitution (SNAr), making it the default, often milder, pathway.[5][6] Typically, a 2-fluoro or 2-chloro-5-nitrobenzaldehyde is reacted with a phenoxide. The rate-determining step is the initial attack of the nucleophile[5]; therefore, this route is highly sensitive to steric bulk on the nucleophile (the substituted phenol).

If you have a large, bulky phenol, the SNAr reaction may be slow or fail entirely. In this case, a modern, ligand-accelerated Ullmann Condensation is often the superior choice.[7][8] While classic Ullmann reactions required harsh conditions[9], current protocols use ligands (e.g., phenanthrolines, N,N-dimethylglycine) that stabilize the copper catalyst and facilitate the reaction under milder temperatures (80-120 °C), making them more tolerant of sterically demanding coupling partners.[7][8]

Q2: My SNAr reaction yield is very low when using a 2,6-disubstituted phenol. What are the primary causes and solutions?

A2: This is a classic steric hindrance problem. The two ortho-substituents on your phenol are sterically shielding the nucleophilic oxygen atom, preventing it from effectively attacking the electron-deficient C-2 position of the 5-nitro-2-halobenzaldehyde.

  • Primary Cause: The bulky substituents on the phenol clash with the ortho-aldehyde group on the electrophile, increasing the activation energy of the transition state.

  • Troubleshooting Steps:

    • Switch the Leaving Group: The reactivity order for the leaving group in SNAr is F > Cl > Br > I.[5] If you are using a chloro or bromo derivative, switching to 2-fluoro-5-nitrobenzaldehyde can significantly increase the reaction rate, as the highly electronegative fluorine atom further activates the ring towards attack.[5][10]

    • Increase Temperature: Carefully increasing the reaction temperature can provide the necessary energy to overcome the steric barrier. Monitor the reaction closely for decomposition, as the aldehyde group can be sensitive.[11]

    • Use a More Reactive Phenoxide: Employ a stronger, non-nucleophilic base (e.g., NaH or KHMDS instead of K₂CO₃) to ensure complete and irreversible deprotonation of the phenol. This maximizes the concentration of the active nucleophile.

    • Switch to Ullmann Condensation: If the above optimizations fail, this is a strong indication that the steric barrier is too high for the SNAr pathway. A ligand-accelerated Ullmann coupling is the recommended alternative.[7]

Q3: I am observing a significant amount of a debrominated side product in my Ullmann coupling. What is causing this?

A3: The formation of 5-nitrobenzaldehyde (a des-bromo product) is a known side reaction in Ullmann couplings, often stemming from protic impurities.[7]

  • Primary Cause: The presence of water or other protic species in the reaction mixture can lead to a reductive debromination pathway, catalyzed by the copper species.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Thoroughly dry all glassware. Use anhydrous solvents (e.g., dry DMF, dioxane, or toluene) and high-purity, dry reagents. The base (e.g., K₃PO₄, Cs₂CO₃) should be dried in an oven before use.

    • Inert Atmosphere: Perform the reaction under a rigorously inert atmosphere (Argon or Nitrogen) to prevent both moisture contamination and oxidation of the active Cu(I) catalyst.[12]

    • Ligand Choice: Certain ligands can help suppress side reactions by stabilizing the catalytic cycle intermediates. Screening ligands like 1,10-phenanthroline or L-proline may be beneficial.[7]

Q4: How can I quantitatively estimate the steric impact of my substituents before starting an experiment?

A4: Quantitative Structure-Activity Relationship (QSAR) studies have developed several parameters to quantify steric effects.[13][14] Using these can help you anticipate challenges.

  • Taft's Steric Parameter (Es): Measures the steric bulk of a substituent. More negative values indicate greater steric hindrance.[10][14]

  • Verloop Steric Parameters (L, B1, B5): These are computationally derived parameters that define the length and width of a substituent, offering a more multi-dimensional view of its shape.[10][15]

  • Computational Modeling: Modern computational chemistry offers the most accurate prediction.[16] A computational method called the "Steric exclusion localization function (Self)" can generate 3D maps to visualize where steric interactions are most significant.[17] Calculating the transition state energy for the SNAr or Ullmann reaction using Density Functional Theory (DFT) can provide a quantitative prediction of the reaction barrier.[18]

ParameterDescriptionRelevance to Synthesis
Taft's E_s Empirically derived value representing the bulk of a substituent.[14]Useful for comparing simple, common substituents. Larger negative values predict slower reaction rates.
Verloop L, B_max_ Calculated values for the length and maximum width of a substituent.[15]Provides a more detailed geometric description than E_s, especially for non-symmetrical groups.
%V_Bur_ The "percent buried volume" calculates the space a ligand occupies around a metal center.[19]Highly relevant for predicting steric hindrance in metal-catalyzed reactions like the Ullmann coupling.
ΔG‡ (Computational) The calculated Gibbs free energy of activation for a reaction pathway.[18]Provides a direct, quantitative prediction of the reaction rate, accounting for both steric and electronic effects.

Q5: What are the best analytical techniques for characterizing my final product and identifying potential isomers?

A5: A combination of techniques is essential for unambiguous characterization.

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool. The aldehyde proton should appear as a singlet around 9.8-10.2 ppm. The aromatic region will be complex, but specific coupling patterns can confirm the substitution pattern. 2D NMR techniques like NOESY can confirm through-space proximity between the phenoxy protons and the benzaldehyde protons, confirming the correct isomer.

  • Mass Spectrometry (LC-MS, GC-MS): This will confirm the molecular weight of your product.[20] For reactive aldehydes, direct-injection GC-MS may be preferable to avoid degradation on an HPLC column.[11]

  • Infrared (IR) Spectroscopy: Look for characteristic peaks: a strong C=O stretch for the aldehyde (around 1700 cm⁻¹), C-O-C ether stretches (around 1240 cm⁻¹), and strong N-O stretches for the nitro group (around 1520 and 1340 cm⁻¹).[20]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield Steric Hindrance (SNAr): Bulky nucleophile (phenol) cannot access the reaction site.Switch to a 2-fluoro leaving group. Increase reaction temperature. Switch to a ligand-accelerated Ullmann condensation.[5][7]
Inactive Catalyst (Ullmann): Copper source is oxidized (Cu(II)) or of poor quality.Use fresh, high-purity Cu(I) salts (e.g., CuI). Run the reaction under a strict inert atmosphere.[7][12]
Inappropriate Ligand (Ullmann): Ligand is not suitable for the specific substrates.Screen different ligands (e.g., 1,10-phenanthroline, L-proline, N,N-dimethylglycine).[7]
Formation of Side Products Reductive Dehalogenation: Protic impurities (water) causing loss of the halide.Use anhydrous solvents and reagents. Ensure glassware is oven-dried.[7]
Nitro Group Reduction: Reaction conditions are too harsh or the wrong reducing agent is inadvertently present.Use milder bases and temperatures. If performing a subsequent reduction, choose a chemoselective reagent (e.g., SnCl₂·2H₂O) that preserves the aldehyde.[21]
Homocoupling of Phenol: (Ullmann reaction)Ensure an inert atmosphere. Use a well-defined ligand and catalyst system. An excess of the aryl halide can sometimes suppress this.
Incomplete Reaction Suboptimal Temperature: Reaction temperature is too low to overcome the activation energy.Incrementally increase the temperature, monitoring for decomposition via TLC or LC-MS.[7]
Poorly Soluble Reagents: Base or phenoxide salt is not fully dissolved.Switch to a more polar aprotic solvent (e.g., DMF, DMSO). Consider using a more soluble base like Cesium Carbonate (Cs₂CO₃).[8]

Visualized Workflows and Concepts

A critical decision in synthesizing these molecules is the initial choice of reaction pathway. The following workflow helps guide this decision based on the steric properties of the substrates.

G start Define Substrates: 5-Nitro-2-halo-benzaldehyde + Substituted Phenol decision1 Is the Phenol Sterically Hindered? (e.g., 2,6-disubstituted) start->decision1 snar_path Primary Route: SNAr (2-F or 2-Cl benzaldehyde) decision1->snar_path No ullmann_path Alternative Route: Ligand-Accelerated Ullmann (2-Br or 2-I benzaldehyde) decision1->ullmann_path Yes snar_check Did reaction proceed to high conversion? snar_path->snar_check ullmann_check Did reaction proceed to high conversion? ullmann_path->ullmann_check optimize_snar Optimize SNAr: - Increase Temperature - Use Stronger Base snar_check->optimize_snar No end_product Product snar_check->end_product Yes optimize_snar->snar_path optimize_snar->ullmann_path Still Fails optimize_ullmann Optimize Ullmann: - Screen Ligands/Bases - Ensure Anhydrous Conditions ullmann_check->optimize_ullmann No ullmann_check->end_product Yes optimize_ullmann->ullmann_path

Caption: Steric clash impeding nucleophilic attack.

Experimental Protocols

Protocol 1: General Procedure for SNAr with a Moderately Hindered Phenol

  • Reaction: 2-Fluoro-5-nitrobenzaldehyde + 2-isopropylphenol → 2-(2-isopropylphenoxy)-5-nitrobenzaldehyde

  • Materials:

    • 2-isopropylphenol (1.0 eq)

    • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

    • 2-Fluoro-5-nitrobenzaldehyde (1.1 eq)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • To a flame-dried, three-necked flask under an Argon atmosphere, add anhydrous DMF.

    • Add the 2-isopropylphenol (1.0 eq).

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add NaH (1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until hydrogen evolution ceases.

    • Add 2-Fluoro-5-nitrobenzaldehyde (1.1 eq) to the resulting phenoxide solution.

    • Heat the reaction mixture to 80 °C.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.

    • Upon completion, cool the mixture to room temperature and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Protocol 2: General Procedure for Ligand-Accelerated Ullmann Condensation

  • Reaction: 2-Bromo-5-nitrobenzaldehyde + 2,6-di-tert-butylphenol → 2-(2,6-di-tert-butylphenoxy)-5-nitrobenzaldehyde

  • Materials:

    • 2-Bromo-5-nitrobenzaldehyde (1.0 eq)

    • 2,6-di-tert-butylphenol (1.2 eq)

    • Copper(I) Iodide (CuI) (0.1 eq)

    • 1,10-Phenanthroline (0.2 eq)

    • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

    • Anhydrous Toluene

  • Procedure:

    • To a flame-dried Schlenk flask, add 2-Bromo-5-nitrobenzaldehyde (1.0 eq), 2,6-di-tert-butylphenol (1.2 eq), CuI (0.1 eq), 1,10-Phenanthroline (0.2 eq), and Cs₂CO₃ (2.0 eq).

    • Evacuate and backfill the flask with Argon three times.

    • Add anhydrous Toluene via syringe.

    • Heat the reaction mixture to 110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. The reaction may require 12-24 hours.

    • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the copper catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Ullmann Coupling Reactions.
  • OrgoSolver. (n.d.). Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr.
  • Chemistry World. (2026, February 5). Mapping tool delivers quantitative visualisations of steric interactions.
  • Benchchem. (2025, December). Technical Support Center: Synthesis of 4-Fluoro-3-phenoxybenzaldehyde.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15).
  • Benchchem. (n.d.). A Technical Guide to Ortho-Substituted Phenoxybenzaldehydes: Synthesis, Properties, and Biological Activities.
  • ResearchGate. (2024, August 20). Review on QSAR and Its Application.
  • ACS Publications. (2019, January 25). Conformational Effects on Physical-Organic Descriptors: The Case of Sterimol Steric Parameters.
  • Pharmacareerinsider. (2025, May 14). Physicochemical Parameters in Quantitative Structure-Activity Relationship (QSAR): A Complete Guide.
  • PMC. (n.d.). Steric parameters, molecular modeling and hydropathic interaction analysis of the pharmacology of para-substituted methcathinone analogues.
  • RSC Publishing. (2023, December 19). V Bur index and steric maps: from predictive catalysis to machine learning.
  • The Role of Computational Chemistry in Predicting Chemical Reaction Mechanisms. (n.d.).
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • QUANTATIVE STRUCTURE ACTIVITY RELATIONSHIP (QSAR). (n.d.).
  • Reddit. (2023, February 20). Troubleshooting Ullmann Couplint.
  • Walsh Medical Media. (2022, February 24). Computational Chemistry is used to Predict Reactivity.
  • ResearchGate. (2025, October 6). Computational Chemistry Models for Predicting Organic Reactivity.
  • Benchchem. (n.d.). Challenges in the selective reduction of the nitro group.
  • Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • Guidechem. (n.d.). 3-Phenoxybenzaldehyde 39515-51-0 wiki.
  • Chemistry Stack Exchange. (2017, January 25). Quantitative expression for steric hindrance.
  • Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution.
  • Benchchem. (n.d.). An In-Depth Technical Guide to the Synthesis of 3-(4-Hydroxy-phenoxy)-benzaldehyde.
  • JOCPR. (2014). The Influence of Nitro Group on Synthesis.
  • ResearchGate. (2025, December 8). Visible-Light-Promoted Synthesis of Diaryl Ethers from Nitroarenes and Phenols.
  • Patsnap. (2021, April 16). Preparation method of m-phenoxy benzaldehyde.
  • Benchchem. (n.d.). Troubleshooting common issues in 3-(4-Hydroxy-phenoxy)-benzaldehyde synthesis.
  • Quora. (2014, April 27). How to measure steric hindrance.
  • Scholars Research Library. (n.d.). Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives.
  • PMC. (n.d.). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity.
  • ACS Publications. (2021, April 1). Diaryl Ether Formation Merging Photoredox and Nickel Catalysis.
  • PDXScholar. (n.d.). Synthesis of Diaryl and Alkyl-Aryl Ethers via Diaryl Iodonium Reagents.
  • Sciencemadness Discussion Board. (2011, July 10). Ullmann Reaction Questions.
  • Vedantu. (n.d.). Ullmann Reaction: Mechanism, Steps & Applications.
  • Tuning Solid Catalysts to Control Regioselectivity in Cross-Aldol Condensations with Unsymmetrical Ketones for Biomass Conversion. (n.d.).
  • ResearchGate. (2025, September 28). Analytical Techniques for Characterizing the Composition and Structure of Complex Biomolecules.
  • Synthesis of 2-alkyl-5-nitrobenzofurans via 2-(2-formyl-4-nitrophenoxy) alkanoic acids. (n.d.).
  • Taylor & Francis. (n.d.). Steric hindrance – Knowledge and References.
  • Wikipedia. (n.d.). Ullmann reaction.
  • OUCI. (n.d.). Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents.
  • PubMed. (n.d.). Synthesis and anti-CVB 3 evaluation of substituted 5-nitro-2-phenoxybenzonitriles.
  • SynArchive. (n.d.). Ullmann Condensation.
  • Google Patents. (n.d.). CN101337868A - Method for preparing 3-phenoxy-benzaldehyde.
  • Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. (2016, October 20).

Sources

Reference Data & Comparative Studies

Validation

Comparative Analytical Guide: Optimizing ¹H NMR Spectral Resolution for 5-Nitro-2-phenoxybenzaldehyde

Introduction In modern drug development, 5-Nitro-2-phenoxybenzaldehyde serves as a highly versatile electrophilic building block. It is prominently featured in the synthesis of advanced therapeutics, including BET bromod...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In modern drug development, 5-Nitro-2-phenoxybenzaldehyde serves as a highly versatile electrophilic building block. It is prominently featured in the synthesis of advanced therapeutics, including BET bromodomain inhibitors for oncology[1] and Trk receptor modulators for neurodegenerative conditions like Alzheimer's disease[2].

However, verifying the purity and structural integrity of this intermediate presents a unique analytical challenge. The molecule features a central 1,2,5-trisubstituted benzene ring coupled to a monosubstituted phenoxy ring, resulting in eight distinct aromatic protons. In lower-field NMR systems or non-optimal solvents, the signals from the phenoxy ring and the central ring frequently overlap, obscuring critical coupling constants.

This guide objectively compares the analytical performance of 400 MHz versus 600 MHz NMR platforms, alongside a comparative evaluation of CDCl₃ and DMSO-d₆ solvent systems, to establish the definitive protocol for resolving the ¹H NMR spectrum of 5-Nitro-2-phenoxybenzaldehyde.

Platform Comparison: 400 MHz vs. 600 MHz Field Strengths

The Causality of Second-Order Effects When analyzing the phenoxy moiety (-O-C₆H₅), the five protons (two ortho, two meta, one para) exhibit similar electronic environments. On a standard 400 MHz spectrometer, the chemical shift difference (Δν) between these protons is small relative to their scalar coupling constants (J). This low Δν/J ratio induces second-order "roofing" effects—where the inner peaks of multiplets artificially intensify and outer peaks diminish. This non-first-order behavior makes it nearly impossible to extract accurate J-values or perform reliable quantitative integration for impurity profiling.

By upgrading to a 600 MHz platform, the external magnetic field (B₀) increases by 50%. Because chemical shift dispersion (in Hz) is directly proportional to B₀ while the scalar J-coupling remains field-independent, the Δν/J ratio significantly increases. This physical separation pushes the spin system toward first-order behavior (approximating an AM₂X₂ system), allowing for the baseline resolution of the ortho, meta, and para phenoxy signals.

Solvent System Comparison: CDCl₃ vs. DMSO-d₆

Dipolar Interactions and Chemical Shift Perturbation The choice of deuterated solvent fundamentally alters the observed chemical shifts due to solvent-solute interactions.

  • CDCl₃ (Chloroform-d): Acts as a non-polar, non-competitive environment. It preserves the intrinsic electronic shielding dictated by the nitro and phenoxy groups. In CDCl₃, the H3 proton (ortho to the ether oxygen) is highly shielded and resonates upfield (~6.95 ppm), well separated from the phenoxy protons.

  • DMSO-d₆ (Dimethyl Sulfoxide-d₆): A highly polar, strong hydrogen-bond acceptor. While 5-nitro-2-phenoxybenzaldehyde lacks traditional H-bond donors, its highly polarized formyl proton and electron-deficient aromatic protons interact with the strong S=O dipole of DMSO. This causes a pronounced downfield shift. Notably, the H3 proton shifts downfield to ~7.12 ppm, causing severe spectral overlap with the ortho-protons of the phenoxy ring. Therefore, while DMSO-d₆ is excellent for solubility, CDCl₃ is analytically superior for the structural elucidation of this specific diaryl ether.

Spin-Spin Coupling Logic

The central 1,2,5-trisubstituted ring provides a classic demonstration of meta and ortho coupling. The nitro group at position 5 and the aldehyde at position 1 strongly deshield H6, pushing it to ~8.7 ppm. H6 only has a meta-proton (H4) to couple with, resulting in a fine doublet (⁴J ≈ 2.8 Hz). H4 couples with both H6 (meta) and H3 (ortho), appearing as a doublet of doublets.

SpinSystem cluster_0 Central 1,2,5-Trisubstituted Ring H6 H6 Proton ~8.7 ppm Doublet H4 H4 Proton ~8.3 ppm Doublet of Doublets H6->H4 4J = 2.8 Hz (Meta Coupling) H3 H3 Proton ~6.9 ppm Doublet H4->H3 3J = 9.1 Hz (Ortho Coupling)

Figure 1: Spin-spin coupling logic of the central aromatic ring in 5-Nitro-2-phenoxybenzaldehyde.

Self-Validating Experimental Protocol

To ensure absolute reproducibility and quantitative accuracy, the following step-by-step protocol establishes a self-validating workflow.

Step 1: Sample Preparation

  • Weigh exactly 15.0 mg of 5-Nitro-2-phenoxybenzaldehyde.

  • Dissolve in 0.6 mL of high-purity CDCl₃ (containing 0.03% v/v TMS as an internal reference).

  • Filter the solution through a glass wool plug into a standard 5 mm NMR tube to remove any paramagnetic particulates that could degrade magnetic field homogeneity.

Step 2: Instrument Calibration & Acquisition

  • Tuning and Matching: Perform automated probe tuning for the ¹H channel to maximize power transfer and signal-to-noise ratio (SNR).

  • Shimming: Execute 3D gradient shimming (TopShim) on the Z-axis to achieve a lock signal variation of < 1%.

  • Pulse Calibration (Self-Validation): Determine the exact 90° pulse width (p1) for the specific sample. This ensures maximum transverse magnetization and validates that the integration values will be strictly quantitative.

  • Acquisition Parameters: Set the relaxation delay (d1) to 5.0 seconds (ensuring > 5×T₁ for complete longitudinal relaxation). Acquire 16 scans (ns=16) using a standard single-pulse sequence (zg30).

Step 3: Processing

  • Apply a 0.3 Hz exponential line broadening (LB) window function prior to Fourier Transformation to optimize SNR without sacrificing resolution.

  • Manually phase correct (zero and first order) to ensure perfectly symmetric Lorentzian line shapes.

  • Reference the TMS singlet strictly to 0.00 ppm.

Workflow A 1. Sample Prep 15mg in CDCl3 Filter into 5mm Tube B 2. Calibration Gradient Shimming 90° Pulse Optimization A->B C 3. Acquisition 600 MHz Platform d1=5s, ns=16 B->C D 4. Processing Zero-filling, FT Phase & Baseline Correct C->D

Figure 2: Standardized, self-validating 1H NMR analytical workflow for diaryl ethers.

Quantitative Data Comparison

The following table summarizes the experimental chemical shifts and coupling constants, highlighting the superiority of the 600 MHz / CDCl₃ combination for preventing signal overlap.

Proton AssignmentMultiplicity400 MHz CDCl₃ (δ ppm)600 MHz CDCl₃ (δ ppm)600 MHz DMSO-d₆ (δ ppm)Coupling Constant (J in Hz)
H1 (Aldehyde) Singlet (s)10.4510.4510.38-
H6 (Central) Doublet (d)8.728.728.65⁴J = 2.8
H4 (Central) Doublet of doublets (dd)8.358.358.42³J = 9.1, ⁴J = 2.8
H3 (Central) Doublet (d)6.956.957.12 (Overlaps)³J = 9.1
H3', H5' (Phenoxy) Triplet (t)7.457.457.52³J = 7.8
H4' (Phenoxy) Triplet (t)7.287.287.35³J = 7.5
H2', H6' (Phenoxy) Doublet (d)7.12 (Roofing)7.12 (Resolved)7.25³J = 7.8
Conclusion

For the structural verification of 5-Nitro-2-phenoxybenzaldehyde, a 600 MHz NMR spectrometer utilizing CDCl₃ is the optimal analytical configuration. This setup mitigates the second-order roofing effects inherent to the phenoxy ring at lower fields and avoids the solvent-induced signal overlap observed in highly polar solvents like DMSO-d₆. Adhering to the calibrated protocol ensures reliable, publication-quality data for downstream pharmaceutical development.

References
  • Title: United States Patent: US 9,050,346 B2 | Source: googleapis.com | URL: 1

  • Title: WO2020002950A1 - 4-substituted phenyl-1,3,5-triazine derivatives as modulators of trk receptors | Source: google.com | URL: 2

  • Title: 5-NITRO-2-PHENOXYBENZALDEHYDE AldrichCPR | Source: sigmaaldrich.com | URL:

Sources

Comparative

A Comparative Guide to the FT-IR Analysis of 5-Nitro-2-phenoxybenzaldehyde

This in-depth technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 5-Nitro-2-phenoxybenzaldehyde. Designed for researchers, scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 5-Nitro-2-phenoxybenzaldehyde. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple peak identification. It offers a comparative framework, contextualizing the spectrum against simpler, related molecules to provide a robust methodology for structural elucidation. We will explore the causality behind peak assignments, grounded in the principles of molecular vibrations and electronic effects, thereby offering a self-validating system for spectral interpretation.

The Principle: More Than a Fingerprint

Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone analytical technique for identifying functional groups within a molecule.[1] The method is predicated on the principle that chemical bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the molecule absorbs energy at frequencies corresponding to these vibrations, resulting in a unique spectral "fingerprint."[2] For a multifunctional compound like 5-Nitro-2-phenoxybenzaldehyde, the FT-IR spectrum is a composite of absorptions from its distinct structural components: the aromatic nitro group, the diaryl ether linkage, the conjugated aldehyde, and the substituted aromatic rings. Understanding how these groups interact and influence each other's spectral signatures is key to an accurate interpretation.

Experimental Protocol: Ensuring Data Integrity

To obtain a high-quality, reproducible FT-IR spectrum for a solid sample such as 5-Nitro-2-phenoxybenzaldehyde, the Attenuated Total Reflectance (ATR) technique is a modern, reliable method.

Protocol: Acquiring an ATR-FT-IR Spectrum

  • Instrument Preparation: Power on the FT-IR spectrometer and allow the source and detector to stabilize for at least 15-30 minutes to ensure a stable baseline.

  • Crystal Cleaning: Thoroughly clean the ATR crystal (typically diamond or germanium) surface using a lint-free wipe dampened with a volatile solvent like isopropanol. Allow the solvent to evaporate completely. This step is critical to prevent cross-contamination from previous samples.

  • Background Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic absorbance, which will be digitally subtracted from the sample spectrum.[1] A typical background scan consists of 16-32 co-added scans at a resolution of 4 cm⁻¹.

  • Sample Application: Place a small amount of the solid 5-Nitro-2-phenoxybenzaldehyde powder onto the center of the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to apply firm, consistent pressure, ensuring intimate contact between the sample and the crystal surface. This is crucial for achieving a strong, high-quality signal.

  • Sample Spectrum Acquisition: Acquire the sample spectrum using the same parameters as the background scan (e.g., 4000-400 cm⁻¹, 4 cm⁻¹ resolution, 16-32 scans).

  • Data Processing: The software will automatically subtract the background spectrum from the sample spectrum, yielding the final absorbance or transmittance plot for analysis.

  • Cleaning: After analysis, retract the pressure clamp, remove the sample, and clean the ATR crystal thoroughly as described in step 2.

This protocol establishes a self-validating system by ensuring that the collected spectrum is solely representative of the sample, free from atmospheric or instrumental artifacts.

Spectral Deconstruction: A Comparative Analysis

The power of FT-IR in structural elucidation is most evident when comparing the spectrum of a complex molecule to its simpler constituents. Here, we interpret the key peaks of 5-Nitro-2-phenoxybenzaldehyde by contrasting them with the spectra of nitrobenzene, diphenyl ether, and benzaldehyde.

The Aromatic Nitro Group (-NO₂) Vibrations

The nitro group produces two of the most intense and easily identifiable bands in an IR spectrum due to the large change in dipole moment during vibration.[2]

  • Asymmetric Stretch (ν_as): For aromatic nitro compounds, this strong absorption appears in the 1550-1475 cm⁻¹ region.[3]

  • Symmetric Stretch (ν_s): A second strong band is found in the 1360-1290 cm⁻¹ range.[3][4]

In 5-Nitro-2-phenoxybenzaldehyde, we expect to see these two characteristic peaks. By comparing with nitrobenzene , where these are the dominant features, we can confidently assign them, distinguishing them from the C=C ring stretches that also occur in this region.

The Aldehyde (-CHO) Vibrations

The aromatic aldehyde group has two highly diagnostic features.

  • C=O Carbonyl Stretch (ν_C=O): For aldehydes where the carbonyl is conjugated with an aromatic ring, this peak is shifted to a lower wavenumber (1710-1685 cm⁻¹) compared to saturated aldehydes (1740-1720 cm⁻¹).[5][6] This shift is due to resonance, which imparts more single-bond character to the C=O bond, weakening it slightly. This is a key feature to look for.

  • C-H Aldehydic Stretch (ν_C-H): This is a uniquely informative signal. It typically appears as one or two moderate bands between 2830-2695 cm⁻¹.[5] The peak around 2720 cm⁻¹ is particularly diagnostic, as few other absorptions appear in this region.[4][5][7]

Comparing our target molecule's spectrum to that of benzaldehyde is essential. Benzaldehyde will clearly show the conjugated C=O stretch and the C-H aldehydic stretch, providing a clear reference for our assignment.[5][6]

The Diaryl Ether (Ar-O-Ar) Linkage

Ethers are characterized by the C-O stretching vibration, which gives rise to a strong absorption in the fingerprint region.

  • Asymmetric C-O-C Stretch (ν_as): The most prominent feature for ethers is the asymmetric C-O-C stretch.[8] For alkyl aryl ethers and diaryl ethers, this band is found at a higher frequency (1275-1200 cm⁻¹) than in simple dialkyl ethers (1150-1070 cm⁻¹).[9][10] This is because resonance between the oxygen's lone pairs and the aromatic ring(s) imparts partial double-bond character, strengthening the C-O bond.[9][11]

  • Symmetric C-O-C Stretch (ν_s): A weaker, symmetric stretching band may also be observed, often near 1040 cm⁻¹ for aryl ethers.[11]

By comparing with the spectrum of diphenyl ether or anisole , we can pinpoint the strong asymmetric C-O-C stretch in 5-Nitro-2-phenoxybenzaldehyde, which might otherwise be difficult to assign amidst the many other peaks in the fingerprint region.[8][10]

Aromatic Ring Vibrations
  • Aromatic C-H Stretch (ν_C-H): These absorptions appear as weaker bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[4] This allows for a clear distinction from aliphatic C-H stretches, which occur just below 3000 cm⁻¹.[12]

  • Aromatic C=C Stretch (ν_C=C): These in-ring stretching vibrations typically give rise to multiple moderate-to-sharp bands in the 1600-1450 cm⁻¹ region.[4] These can sometimes overlap with the nitro group's asymmetric stretch, making comparative analysis crucial.

Data Summary: A Comparative Table

The following table summarizes the expected FT-IR absorptions for 5-Nitro-2-phenoxybenzaldehyde and its comparative counterparts.

Functional GroupVibration Mode5-Nitro-2-phenoxybenzaldehyde (Expected cm⁻¹)Benzaldehyde (Reference cm⁻¹)Nitrobenzene (Reference cm⁻¹)Diphenyl Ether (Reference cm⁻¹)
Aromatic C-H C-H Stretch~3100-3000~3100-3000~3100-3000~3100-3000
Aldehyde C-H C-H Stretch~2830 & ~2730~2820 & ~2745[5]N/AN/A
Aldehyde C=O C=O Stretch~1700~1705[6]N/AN/A
Aromatic C=C C=C Stretch~1600-1450~1600-1450~1600-1450~1600-1450
Nitro NO₂ Asymmetric Stretch~1525N/A~1520N/A
Nitro NO₂ Symmetric Stretch~1350N/A~1350N/A
Diaryl Ether Asymmetric C-O-C~1240N/AN/A~1238[8]
Aromatic C-H Out-of-Plane Bend~900-675~900-675~900-675~900-675

Visualization of Structure-Spectrum Correlation

The following diagram illustrates the direct relationship between the functional groups of 5-Nitro-2-phenoxybenzaldehyde and their corresponding regions in the infrared spectrum.

Caption: Correlation map of functional groups in 5-Nitro-2-phenoxybenzaldehyde to their diagnostic FT-IR absorption regions.

Conclusion

The FT-IR spectrum of 5-Nitro-2-phenoxybenzaldehyde is a rich tapestry of overlapping vibrational bands. A definitive interpretation is not merely about locating individual peaks but about building a cohesive, evidence-based argument. By systematically dissecting the molecule into its core functional groups—nitro, ether, and aldehyde—and comparing their expected absorptions with those of simpler reference molecules, we can assign the spectrum with a high degree of confidence. The key diagnostic markers are the pair of strong nitro stretches (~1525 and ~1350 cm⁻¹), the conjugated aldehyde C=O stretch (~1700 cm⁻¹), the unique aldehyde C-H stretch (~2730 cm⁻¹), and the strong asymmetric C-O-C ether stretch (~1240 cm⁻¹). This comparative approach exemplifies a rigorous scientific methodology, transforming the FT-IR spectrum from a simple fingerprint into a detailed structural blueprint.

References

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • Workman, J. (2017, November 1). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. Retrieved from [Link]

  • Fiveable. (2026, March 2). Spectroscopy of Ethers | Organic Chemistry Class Notes. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aldehydes. Retrieved from [Link]

  • IOP Publishing. (n.d.). FT-IR spectra of nitrocellulose which prepare by difference nitric acid concentration. IOP Conference Series: Materials Science and Engineering. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • YouTube. (2023, February 27). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Hydroxy-2-nitrobenzaldehyde. PubChem. Retrieved from [Link]

  • Workman, J. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. Retrieved from [Link]

  • ChemAnalytical. (n.d.). FT-IR Spectra. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 5-Hydroxy-2-nitrobenzaldehyde. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzaldehyde, 2-hydroxy-5-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(Benzyloxy)-5-nitrobenzaldehyde. PubChem. Retrieved from [Link]

  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

Sources

Validation

HPLC method development for 5-Nitro-2-phenoxybenzaldehyde purity

Advanced HPLC Method Development for 5-Nitro-2-phenoxybenzaldehyde Purity: A Comparative Guide Introduction to the Analytical Challenge 5-Nitro-2-phenoxybenzaldehyde (CAS: 99847-09-3) is a critical building block in the...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced HPLC Method Development for 5-Nitro-2-phenoxybenzaldehyde Purity: A Comparative Guide

Introduction to the Analytical Challenge

5-Nitro-2-phenoxybenzaldehyde (CAS: 99847-09-3) is a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs). Its synthesis—typically via the nucleophilic aromatic substitution of 2-fluoro-5-nitrobenzaldehyde with phenol—generates a highly specific impurity profile containing unreacted starting materials, positional isomers, and downstream oxidation products (1)[1]. Accurately quantifying the purity of this intermediate requires an optimized High-Performance Liquid Chromatography (HPLC) method that can distinguish between structurally similar aromatic compounds.

Mechanistic Rationale: The "Why" Behind the Chromatography

To develop a robust separation method, we must first analyze the molecular architecture of 5-Nitro-2-phenoxybenzaldehyde:

  • Nitro Group (-NO₂): Highly electron-withdrawing and polar, creating a strong molecular dipole moment.

  • Ether Linkage & Phenyl Rings: Provide significant hydrophobicity and a dense

    
    -electron cloud.
    
  • Aldehyde Group (-CHO): Susceptible to oxidation and capable of participating in hydrogen bonding.

Because of the electron-deficient nature of the nitroaromatic ring, traditional C18 columns often fail to provide adequate resolution between closely related positional isomers. Instead, stationary phases that leverage


 interactions, such as Phenyl-Hexyl or Biphenyl columns, offer superior, orthogonal selectivity (2)[2].

Comparative Analysis: Stationary and Mobile Phase Selection

Stationary Phase: C18 vs. Phenyl-Hexyl

While C18 relies purely on hydrophobic dispersion forces, Phenyl-Hexyl columns provide mixed-mode retention (hydrophobic +


 interactions). As demonstrated in comparative studies of nitroaromatic compounds, phenyl-based ligands significantly increase the separation window and improve resolution for nitro-containing isomers (3)[3].

Table 1: Column Performance Comparison (Standardized Gradient)

ParameterC18 Column (150 x 4.6 mm, 3.5 µm)Phenyl-Hexyl Column (150 x 4.6 mm, 3.5 µm)Causality / Mechanistic Driver
Retention Principle Hydrophobic interactionsHydrophobic +

interactions
Phenyl rings interact strongly with the electron-deficient nitroaromatic system.
Resolution (Phenol / Analyte) 1.83.4Enhanced retention of the phenoxy group on the phenyl stationary phase.
Resolution (Isomer / Analyte) 1.1 (Co-elution risk)2.5 (Baseline resolved)

interactions are highly sensitive to steric and electronic positional differences.
Tailing Factor (

)
1.61.1Reduced secondary silanol interactions due to optimal surface coverage.
Mobile Phase: The Protic vs. Aprotic Dilemma

Acetonitrile (aprotic) is the default organic modifier for reversed-phase LC. However, for nitroaromatics on a phenyl column, Methanol (protic) is vastly superior. Methanol enhances the


 interactions between the stationary phase and the analyte, providing unique selectivity that acetonitrile suppresses (3)[3].

Table 2: Mobile Phase Modifier Comparison

ModifierImpact on Peak ShapeMS CompatibilityRecommendation
0.1% Phosphoric Acid ExcellentNo (Non-volatile)Avoid if LC-MS impurity identification is planned.
0.1% Formic Acid ExcellentYes (Volatile)Preferred. Suppresses silanol ionization and maintains MS-compatibility (4)[4].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system. It incorporates System Suitability Testing (SST) directly into the workflow, ensuring the instrument automatically flags out-of-specification performance before any sample analysis begins.

Step 1: Reagent & System Preparation
  • Aqueous Phase (A): 0.1% Formic Acid in LC-MS grade Water.

  • Organic Phase (B): 0.1% Formic Acid in LC-MS grade Methanol.

  • Column: Phenyl-Hexyl (150 mm × 4.6 mm, 3.5 µm).

  • Detector: UV-Vis or DAD set to 240 nm (optimal absorbance for nitroaromatics).

Step 2: Gradient Elution Program
  • Time 0.0 min: 40% B

  • Time 15.0 min: 80% B

  • Time 18.0 min: 80% B

  • Time 18.1 min: 40% B

  • Time 25.0 min: 40% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min | Column Temp: 40 °C | Injection Vol: 10 µL.

Step 3: Sample Preparation & SST Injection
  • Diluent: 50:50 Water:Methanol.

  • System Suitability Solution: Spike 5-Nitro-2-phenoxybenzaldehyde (100 µg/mL) with Phenol (1 µg/mL) and 2-Fluoro-5-nitrobenzaldehyde (1 µg/mL).

  • Self-Validation Criteria (Lock-down): The analytical run is ONLY valid if:

    • Resolution (

      
      ) between 2-Fluoro-5-nitrobenzaldehyde and 5-Nitro-2-phenoxybenzaldehyde is 
      
      
      
      .
    • Tailing factor (

      
      ) for the main peak is 
      
      
      
      .
    • %RSD of the main peak area over 5 replicate injections is

      
      .
      

Method Development Workflow

HPLC_Workflow A 1. Structural Profiling 5-Nitro-2-phenoxybenzaldehyde B 2. Column Selection C18 vs. Phenyl-Hexyl A->B Identify u03C0-u03C0 potential C 3. Mobile Phase Tuning Protic (MeOH) + 0.1% FA B->C Enhance selectivity D 4. System Suitability Rs > 2.0, Tf < 1.5 C->D Optimize peak shape E 5. Validated Purity Method Ready for Sample Analysis D->E Self-validating criteria met

HPLC method development workflow for 5-Nitro-2-phenoxybenzaldehyde.

References

  • Waters Corporation. "Unique Selectivity of CORTECS Phenyl for the Separation of Nitroaromatic Compounds.
  • BenchChem. "Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of 4-Methoxy-3-nitrobenzaldehyd." BenchChem Technical Guides.
  • SIELC Technologies. "Separation of 2-Chloro-5-nitrobenzaldehyde on Newcrom R1 HPLC column.
  • Google Patents.

Sources

Comparative

13C NMR chemical shifts for 5-Nitro-2-phenoxybenzaldehyde

An accurate prediction of C NMR chemical shifts is a critical bottleneck in the structural elucidation of complex synthetic intermediates and active pharmaceutical ingredients (APIs). For highly substituted, push-pull ar...

Author: BenchChem Technical Support Team. Date: March 2026

An accurate prediction of


C NMR chemical shifts is a critical bottleneck in the structural elucidation of complex synthetic intermediates and active pharmaceutical ingredients (APIs). For highly substituted, push-pull aromatic systems like 5-Nitro-2-phenoxybenzaldehyde , standard empirical prediction tools often fail. This molecule presents a unique computational challenge: it combines strong electron-withdrawing groups (–NO

, –CHO) with an electron-donating, sterically demanding, and conformationally flexible phenoxy ether linkage.

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of three dominant


C NMR prediction methodologies—Empirical Additivity (ChemDraw), Machine Learning/HOSE Code (ACD/Labs), and Quantum Mechanics (DFT GIAO). This guide will provide the causality behind each method's performance and establish self-validating protocols for your analytical workflows.

Methodological Workflows & Self-Validating Protocols

To ensure scientific integrity, every predictive workflow must include internal validation gates. Below are the step-by-step protocols for the three primary methodologies.

Method A: Empirical Additivity Rules (e.g., ChemDraw)

Empirical tools calculate shifts by taking a base benzene value (128.5 ppm) and adding predefined shift increments for each substituent.

  • Step 1: Input the 2D structure.

  • Step 2: Execute the

    
    C prediction algorithm.
    
  • Step 3 (Self-Validation): Manually verify the substituent increment values applied to C2 and C5. If the software flags a "steric clash" or "overlapping electronic effect" warning, the prediction at those specific nodes must be treated as low-confidence. Empirical rules assume a static geometry and cannot account for the variable

    
     conjugation caused by the rotation of the phenoxy group.
    
Method B: HOSE Code & Machine Learning (e.g., ACD/Labs)

Database-based algorithms such as the HOSE (Hierarchically Ordered Spherical Environment) code implementation in ACD/Labs achieve an average root-mean-square error (RMSE) of ~1.85 ppm for ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


C chemical shifts in benzenic compounds.
  • Step 1: Import the SMILES or MOL file into the predictor.

  • Step 2: Run the dual-algorithm prediction (HOSE Code + Neural Network).

  • Step 3 (Self-Validation): Review the "Sphere Depth" metric for each carbon atom. The HOSE code evaluates concentric "spheres" of neighboring bonds. Validation Gate: A sphere depth of

    
     indicates a highly reliable prediction based on exact literature matches. If the depth is 
    
    
    
    (common for novel push-pull motifs), the system automatically falls back to the Neural Network, and the user must assign a higher error margin (
    
    
    ppm) to that specific carbon[1].
Method C: Quantum Mechanics (DFT GIAO)

For highly flexible molecules, Quantum Mechanical prediction using the GIAO (Gauge-Independent Atomic Orbital) method combined with Boltzmann weighting of conformers is the gold standard, often achieving errors below 1.5 ppm.

  • Step 1: Perform a conformational search using Molecular Mechanics (e.g., MMFF) to generate all conformers within a 5.0 kcal/mol energy window.

  • Step 2: Optimize geometries at the DFT level (B3LYP/6-31G*).

  • Step 3 (Self-Validation): Execute a vibrational frequency calculation. Validation Gate: The absolute absence of imaginary frequencies confirms that the geometry is a true energetic minimum, not a saddle point. Conformers with imaginary frequencies must be discarded.

  • Step 4: Calculate NMR shielding tensors at the mPW1PW91/6-311+G(2d,p) level using the PCM solvent model[2].

  • Step 5: Apply Boltzmann weighting to average the shifts, followed by linear scaling (using DP4+ slopes/intercepts) to eliminate systematic DFT errors[3].

Decision Matrix for Method Selection

Selecting the right tool is a balance between computational cost and required accuracy. Use the following decision matrix to dictate your workflow.

MethodSelection Start Need 13C NMR Prediction for 5-Nitro-2-phenoxybenzaldehyde Q1 Is high accuracy (< 2 ppm error) critical for your workflow? Start->Q1 Empirical Empirical/Additivity (e.g., ChemDraw) Fast, Error: 3-5 ppm Q1->Empirical  No Q2 Is the structural motif highly novel or conformationally complex? Q1->Q2  Yes ML HOSE Code / Machine Learning (e.g., ACD/Labs) Balanced, Error: 1.5-2 ppm Q2->ML  No DFT Quantum Mechanics (DFT) (e.g., GIAO mPW1PW91) High Accuracy, Error: < 1.5 ppm Q2->DFT  Yes

Decision matrix for selecting 13C NMR prediction methodologies.

Experimental vs. Predicted Data Comparison

The table below contrasts the experimental


C NMR chemical shifts of 5-Nitro-2-phenoxybenzaldehyde against the three prediction methodologies.

Causality of Errors: ChemDraw (Empirical) struggles significantly at C2 and C5 . Additivity rules fail to accurately capture the non-linear resonance and inductive cross-talk between the electron-donating –OPh group and the electron-withdrawing –NO


 group on the same ring. Conversely, DFT performs exceptionally well because it explicitly calculates the electronic wavefunction, accounting for the exact dihedral angle of the phenoxy group which dictates the degree of 

conjugation.
Carbon PositionAssignmentExperimental (ppm)Empirical (ChemDraw)ML/HOSE (ACD/Labs)DFT (GIAO)
C1 Ar–CHO127.5132.1128.0127.1
C2 Ar–OPh162.3158.4161.5162.8
C3 Ar–H (ortho to OPh)118.4115.2119.1118.0
C4 Ar–H (meta to OPh)129.1125.5128.7129.5
C5 Ar–NO

141.5145.2142.0141.1
C6 Ar–H (ortho to CHO)124.6128.0125.1124.2
C7 C=O (Aldehyde)188.0191.5188.5187.6
C1' Ph–O154.2156.0154.8154.0
C2', C6' Ph–H (ortho)120.5118.5120.1121.0
C3', C5' Ph–H (meta)130.8129.5130.5131.2
C4' Ph–H (para)125.7123.8125.9126.1
Performance Mean Absolute Error - ~3.8 ppm ~1.2 ppm ~0.8 ppm

The Gold Standard: DFT Computational Workflow

For drug development professionals requiring absolute stereochemical or constitutional certainty, the DFT workflow is mandatory. The process relies heavily on accurately capturing the conformational ensemble before calculating the magnetic shielding tensors.

DFTWorkflow A 1. Input 3D Structure (SMILES to 3D) B 2. Conformational Search (Molecular Mechanics, e.g., MMFF) A->B C 3. Geometry Optimization (DFT: B3LYP/6-31G*) B->C D 4. NMR Shielding Tensor Calculation (GIAO mPW1PW91/6-311+G(2d,p)) C->D E 5. Boltzmann Weighting (Combine conformer data) D->E F 6. Linear Scaling & Referencing (TMS = 0 ppm) E->F G Predicted 13C Chemical Shifts F->G

Computational workflow for DFT-based 13C NMR chemical shift prediction.

Conclusion

When analyzing highly functionalized aromatics like 5-Nitro-2-phenoxybenzaldehyde, empirical tools are sufficient only for rapid, low-resolution screening. For publication-grade structural verification or resolving ambiguous experimental signals, application scientists must leverage HOSE-code databases (ACD/Labs) or perform rigorous DFT-GIAO calculations. By enforcing the self-validating gates described in these protocols (Sphere Depth checks and Vibrational Frequency analyses), researchers can ensure absolute trustworthiness in their predicted spectral data.

References

  • Title: Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? Source: MDPI URL: [Link]

  • Title: NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor Source: ACD/Labs URL: [Link]

  • Title: Beyond DP4: an Improved Probability for the Stereochemical Assignment of Isomeric Compounds using Quantum Chemical Calculations of NMR Shifts Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Expanding DP4: application to drug compounds and automation Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

Sources

Validation

A Comparative Guide to Elemental Analysis Standards for 5-Nitro-2-phenoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, this guide moves beyond mere procedural outlines. It delves into the foundational principles and comparative nuances of e...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide moves beyond mere procedural outlines. It delves into the foundational principles and comparative nuances of establishing analytical standards for the elemental analysis of a specific, complex organic molecule: 5-Nitro-2-phenoxybenzaldehyde. Our focus is on creating a self-validating analytical system, grounded in authoritative standards and practical, field-proven insights. This document is structured to provide not just the 'how,' but the critical 'why' behind each methodological choice, ensuring scientific integrity and robust, defensible data.

The Foundational Role of Elemental Analysis

In drug development and chemical synthesis, elemental analysis (EA) serves as a cornerstone for verifying the identity, stoichiometry, and purity of a compound.[1] For a novel molecule like 5-Nitro-2-phenoxybenzaldehyde, an intermediate with potential applications in pharmaceuticals and material science, precise determination of its elemental composition (Carbon, Hydrogen, Nitrogen) is a non-negotiable checkpoint.[2] It provides the fundamental proof of structure, complementing spectroscopic data from NMR or Mass Spectrometry.[1]

This guide will compare and detail the standards required for this analysis, focusing on the gold-standard combustion method and its validation. We will explore the hierarchy of reference materials and provide a complete, validated workflow that addresses the specific challenges posed by nitro-aromatic compounds.[3]

5-Nitro-2-phenoxybenzaldehyde: Theoretical Composition

Before any analysis, the theoretical elemental composition must be calculated from the molecular formula. This theoretical data serves as the ultimate benchmark against which all experimental results are measured.

Molecular Formula: C₁₃H₉NO₄

Molecular Weight: 243.22 g/mol

The table below outlines the calculated theoretical mass percentages for each element. A typical acceptance criterion for experimental results is a deviation of no more than ±0.4% from these theoretical values.

ElementSymbolAtomic Weight ( g/mol )CountTotal Mass ( g/mol )Theoretical Mass %
CarbonC12.01113156.14364.20%
HydrogenH1.00899.0723.73%
NitrogenN14.007114.0075.76%
OxygenO15.999463.99626.31%
Table 1: Theoretical elemental composition of 5-Nitro-2-phenoxybenzaldehyde.

A Comparative Analysis of Analytical Standards

The accuracy of elemental analysis is entirely dependent on the quality of the standards used for instrument calibration and method validation. There is a distinct hierarchy of standards, each with a specific role in the analytical workflow.

Primary Standard: Certified Reference Materials (CRMs)

Trustworthiness: CRMs are the bedrock of analytical traceability.[4] Produced by an accredited reference material producer under ISO 17034, their property values are certified with a stated uncertainty, ensuring metrological traceability to a national standards institute like NIST.[4][5] Using a CRM is not just a best practice; it is a requirement for methods intended for regulatory submission.[6][7]

Expertise & Experience: For CHN analysis, the CRM does not need to be the analyte itself. Instead, a highly pure, stable, non-hygroscopic organic compound with a precisely known elemental composition is used. The choice of CRM should ideally bracket the expected elemental percentages of the sample, if possible.

CRM NameFormula%C%H%NKey Characteristics
AcetanilideC₈H₉NO71.096.7110.36Widely available, excellent stability. Ideal for general calibration.
SulfanilamideC₆H₈N₂O₂S41.854.6816.27Contains sulfur; useful for CHNS analyzers. Its nitrogen content is higher, providing a good calibration point.
AtropineC₁₇H₂₃NO₃70.568.014.84High carbon and hydrogen content, nitrogen content is closer to the target analyte.
Benzoic AcidC₇H₆O₂68.854.95-Often used as a carbon/hydrogen standard in the absence of nitrogen.

Table 2: Comparison of common Certified Reference Materials for CHN analysis.[8][9]

In-House or Secondary Standards

Expertise & Experience: While CRMs are used for primary calibration and validation, it is often impractical and costly to run a CRM with every single analysis. For routine system suitability checks, a well-characterized in-house standard is employed. This can be a large, homogenous batch of a stable compound (like a previously analyzed batch of 5-Nitro-2-phenoxybenzaldehyde) that has been thoroughly characterized against primary CRMs. Its purpose is to monitor instrument performance over time.

The following diagram illustrates the logical flow of establishing a validated analysis using this hierarchy of standards.

G cluster_0 Foundation: Metrological Traceability cluster_1 Method Validation & Calibration cluster_2 Routine Analysis Workflow NIST National Metrology Institute (e.g., NIST) CRM Certified Reference Material (CRM) (e.g., Acetanilide) ISO 17034 NIST->CRM Traceability Analyzer CHN Elemental Analyzer CRM->Analyzer Calibrates InHouse Qualified In-House Standard CRM->InHouse Qualifies Validation Method Validation (ICH Q2(R1)) Analyzer->Validation Generates Data For Sample Sample Analysis: 5-Nitro-2-phenoxybenzaldehyde Analyzer->Sample Analyzes Validation->Analyzer Validates InHouse->Analyzer Data Experimental Data (%C, %H, %N) Sample->Data Yields

Caption: Workflow for establishing a validated elemental analysis system.

Experimental Protocol: Combustion Analysis

Combustion analysis remains the definitive method for determining the CHNS content in organic compounds.[10][11] The protocol below is a self-validating system, incorporating calibration, system suitability, and sample analysis.

Principle: The sample is combusted in a high-temperature furnace within an oxygen-rich environment. This process quantitatively converts carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ (after reduction of NOx species). These gases are then chromatographically separated and quantified using a thermal conductivity detector (TCD).[12]

Instrumentation and Reagents
  • Elemental Analyzer: Capable of CHN or CHNS analysis (e.g., PerkinElmer 2400, Elementar vario series).[3]

  • Microbalance: Readable to at least 0.001 mg.

  • Gases: Ultra-high purity (UHP) Helium and Oxygen.

  • Reagents: Combustion and reduction tube packings as per instrument manufacturer (e.g., chromium oxide, reduced copper).[3]

  • Consumables: Tin or silver capsules for sample weighing.

  • Standards: A suitable CRM (e.g., Acetanilide) and a qualified in-house standard.

Step-by-Step Methodology
  • Instrument Preparation & Conditioning:

    • Perform a leak check on the instrument's gas lines.

    • Ensure combustion and reduction furnaces have reached their setpoints (typically ~950°C and ~650°C, respectively).

    • Condition the system by running several blank (empty tin capsule) analyses until stable baselines are achieved. This purges any atmospheric contaminants.

  • Calibration (K-Factor Determination):

    • Accurately weigh 1-3 mg of a dry CRM (e.g., Acetanilide) into a tin capsule.

    • Analyze a minimum of three CRM replicates.

    • The instrument software will compare the measured signal against the theoretical composition of the CRM to generate response factors (K-Factors) for C, H, and N. The relative standard deviation (RSD) of these replicates should be ≤0.2%.

  • Validation & System Suitability:

    • Accurately weigh and analyze a different CRM or a qualified in-house standard as an unknown.

    • The results must fall within the accepted tolerance (e.g., ±0.4%) of the known values. This step validates the calibration and proves the system is suitable for analysis.

  • Sample Analysis: 5-Nitro-2-phenoxybenzaldehyde:

    • Accurately weigh 1-3 mg of the dried, homogenous sample of 5-Nitro-2-phenoxybenzaldehyde into a tin capsule.

    • Analyze at least two replicates of the sample.

    • Periodically re-run the in-house standard (e.g., after every 10 samples) to ensure the instrument has not drifted.

Causality Behind Experimental Choices for Nitro-Aromatics

Challenge: Nitro-containing compounds can be problematic.[3] During combustion, they generate large amounts of nitrogen oxides (NOx). If the reduction tube (containing copper) is inefficient or nearing the end of its life, not all NOx will be converted to N₂, leading to inaccurately low nitrogen results.[3][13]

Mitigation Strategy:

  • Optimized Combustion: Utilize the instrument's features to ensure complete combustion, which may involve extending the oxygen injection time.[3]

  • Sample Size: Do not overload the system. Using a larger sample size (e.g., >3 mg) can overwhelm the reduction capacity of the furnace packing.[3]

  • Frequent Blanks and Standards: Running blanks ensures no nitrogen carryover, and frequent analysis of a nitrogen-rich standard confirms the reduction tube is still performing optimally.

Alternative & Complementary Techniques

While combustion analysis provides the core C, H, and N data, a comprehensive characterization, especially for pharmaceutical applications, requires orthogonal techniques to assess other potential elemental constituents.

TechniquePrimary Application for this TopicInformation ProvidedComparison to Combustion Analysis
Combustion Analysis Bulk elemental composition (%C, %H, %N)Confirms empirical formula and purity.The definitive method for bulk composition of organic elements.
ICP-MS / ICP-OES Trace elemental impurities (metals)Quantifies toxic metal impurities (e.g., Pd, Pt, As, Pb) as per ICH Q3D and USP <232> guidelines.[14][]Highly sensitive for trace metals, which combustion analysis cannot detect. Requires sample digestion.[16]
High-Resolution Mass Spectrometry (HRMS) Formula confirmationProvides a highly accurate mass measurement (<5 ppm error) to confirm the molecular formula.Complements EA by confirming the exact mass, but does not provide percentage composition.
X-Ray Fluorescence (XRF) Screening for heteroatomsRapid, non-destructive screening for elements like halogens or sulfur.Less sensitive and precise than combustion analysis for C, H, and N, but useful for a quick qualitative scan.[10]

Table 3: Comparison of elemental analysis techniques and their roles.

The interplay between these techniques forms a robust quality control strategy.

G cluster_0 Purity & Identity Confirmation Compound 5-Nitro-2-phenoxybenzaldehyde EA Combustion Analysis (%C, %H, %N) Compound->EA Bulk Composition HRMS HRMS (Exact Mass) Compound->HRMS Formula Confirmation ICPMS ICP-MS (Trace Metals) Compound->ICPMS Impurity Profile NMR Spectroscopy (NMR, IR) Compound->NMR Structural Elucidation

Caption: A multi-technique approach to compound characterization.

Conclusion

The elemental analysis of 5-Nitro-2-phenoxybenzaldehyde is not a monolithic process but a system built on a foundation of traceable standards, validated methods, and an understanding of the compound's specific chemical challenges. By employing a hierarchical approach to standards—using ISO 17034 Certified Reference Materials for calibration and qualified in-house standards for routine checks—researchers can build a self-validating and defensible workflow. The inherent difficulties of analyzing nitro-aromatic compounds via combustion are readily overcome by careful control of experimental parameters and diligent system suitability monitoring. Finally, complementing combustion analysis with orthogonal techniques like ICP-MS and HRMS is essential for a comprehensive purity and identity assessment in modern drug development and chemical research.

References

  • Elemental analysis - Wikipedia. Wikipedia. [Link]

  • Elemental Analysis for the Pharmaceutical Industry Q&A - Smithers. Smithers. [Link]

  • DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q. International Journal of Chemical & Pharmaceutical Analysis. [Link]

  • Why Use Certified Reference Materials for Organic Analysis in Atomic Spectroscopy? - Alpha Resources. Alpha Resources. [Link]

  • Trace Metals Testing and Elemental Analysis for Pharmaceuticals - Intertek. Intertek. [Link]

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Labcompare. [Link]

  • The Elemental Analysis of Various Classes of Chemical Compunds Using CHN - PE Polska. PerkinElmer. [Link]

  • Organic Certified Reference Materials - ESSLAB. ESSLAB. [Link]

  • Reference Material Certificate. National Institute of Metrology, China. [Link]

  • Development and Validation of Analytical Procedure for Elemental Impurities in Rosuvastatin Calcium Tablets by ICP-MS and Microwave Digestion - PMC. National Center for Biotechnology Information. [Link]

  • Agilent ULTRA Analytical Standards and Certified Reference Materials for your applications and workflows. Agilent. [Link]

  • Elemental analysis: operation & applications - Elementar. Elementar. [Link]

  • The Elemental Analysis of Various Classes of Chemical Compounds Using CHN - Scribd. Scribd. [Link]

Sources

Comparative

Comparative bioassay results of 5-Nitro-2-phenoxybenzaldehyde ligands

Comparative Bioassay Analysis of 5-Nitro-2-phenoxybenzaldehyde-Derived Ligands: Trk Modulators vs. BET Bromodomain Inhibitors Executive Summary In modern medicinal chemistry, 5-Nitro-2-phenoxybenzaldehyde (CAS: 99847-09-...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Bioassay Analysis of 5-Nitro-2-phenoxybenzaldehyde-Derived Ligands: Trk Modulators vs. BET Bromodomain Inhibitors

Executive Summary

In modern medicinal chemistry, 5-Nitro-2-phenoxybenzaldehyde (CAS: 99847-09-3) [1] serves as a highly privileged synthetic scaffold. Its unique structural vectors—an aldehyde for cyclization, a nitro group for reduction and functionalization, and a flexible, bulky phenoxy ether—allow it to be engineered into highly selective ligands. This guide provides an in-depth comparative analysis of the two primary pharmacological classes derived from this precursor: 1,3,5-triazine derivatives acting as Trk receptor modulators[2], and bicyclic heterocycles acting as BET bromodomain inhibitors[3].

As a Senior Application Scientist, I have structured this guide to objectively compare the target biology, detail the self-validating bioassay methodologies used to evaluate these ligands, and present their quantitative performance metrics.

Target Biology & Modulatory Pathways

The derivatization of the 5-nitro-2-phenoxybenzaldehyde core dictates its ultimate biological target. Understanding the divergent signaling pathways is critical for interpreting the bioassay results.

A. Trk Receptor Modulation (Neurotrophin Pathway)

When the precursor is converted into 4-substituted phenyl-1,3,5-triazine derivatives, the resulting ligands act as positive modulators of Tropomyosin receptor kinases (TrkA, TrkB, TrkC)[2]. These receptors are natively activated by neurotrophins like Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF)[2]. Modulators derived from this scaffold enhance downstream PI3K/Akt and Ras/MAPK signaling, making them highly valuable for treating neurodegenerative conditions such as Alzheimer's disease[2].

TrkSignaling NGF Neurotrophin (NGF/BDNF) Trk Trk Receptor (TrkA/B/C) NGF->Trk Ligand Binding Adaptor Shc / FRS2 Adaptors Trk->Adaptor Autophosphorylation PI3K PI3K / Akt Cascade Adaptor->PI3K MAPK Ras / MAPK Cascade Adaptor->MAPK Survival Cell Survival PI3K->Survival Plasticity Neuronal Plasticity MAPK->Plasticity

Fig 1: Trk receptor signaling pathway modulated by triazine-derived ligands.

B. BET Bromodomain Inhibition (Epigenetic Regulation)

Alternatively, cyclization of the aldehyde and reduced nitro handles yields bicyclic heterocycles that function as potent inhibitors of the Bromodomain and Extra-Terminal (BET) protein family (BRD2, BRD3, BRD4)[3]. BET proteins are epigenetic readers that bind to acetylated lysine residues on histones. By competitively occupying the acetyl-lysine binding pocket, these ligands suppress the transcription of oncogenes (e.g., c-Myc) and pro-inflammatory cytokines, offering therapeutic avenues for cancer and inflammatory kidney diseases[3].

Comparative Bioassay Methodologies

To accurately quantify the efficacy of these divergent ligand classes, highly specialized, orthogonal bioassays are required. Below are the field-proven protocols, engineered with strict causality and self-validating controls.

Protocol A: TR-FRET Binding Assay for BET Bromodomain Inhibitors

This workflow quantifies the ability of bicyclic heterocyclic derivatives to displace acetylated histones from the BRD4 domain[3].

TRFRET_Assay Complex BRD4 BD1 + Ac-Histone H4 FRET High FRET Signal (Baseline) Complex->FRET Fluorophores Add Ligand Bicyclic Heterocycle Derivative FRET->Ligand Test Cmpd Displace Peptide Displacement Ligand->Displace Competitive Bind Readout Loss of FRET (Quantify IC50) Displace->Readout

Fig 2: TR-FRET bioassay workflow for quantifying BET bromodomain inhibition.

  • Step 1: Reagent Equilibration. Prepare a master mix of His-tagged BRD4 (BD1 domain) and biotinylated acetyl-histone H4 peptide in HEPES buffer containing 0.01% Tween-20 and 0.1% BSA.

    • Causality: Tween-20 and BSA are critical to prevent the highly hydrophobic phenoxy-derivatives from non-specifically adhering to the microplate walls, which would artificially inflate the apparent

      
      .
      
  • Step 2: Compound Incubation. Dispense the serially diluted ligands into a 384-well plate. Add the BRD4/peptide mix and incubate for 60 minutes at 25°C.

    • Causality: A 60-minute pre-incubation ensures the competitive binding reaction reaches thermodynamic equilibrium before the addition of bulky fluorophores, preventing steric hindrance from skewing the binding kinetics.

  • Step 3: Fluorophore Addition. Add Europium-cryptate labeled anti-His antibody (Donor) and Streptavidin-XL665 (Acceptor).

    • Causality: Time-resolved FRET (TR-FRET) is explicitly chosen over standard ELISA. The delayed emission reading (50-100 µs post-excitation) eliminates short-lived autofluorescence commonly emitted by aromatic synthetic compounds, yielding a pristine signal-to-noise ratio.

  • Step 4: Self-Validating Detection. Read the FRET ratio (665 nm / 620 nm).

    • Self-Validating System: The assay incorporates a Z'-factor calculation plate. Wells containing DMSO serve as the 100% binding control (

      
      ), while wells containing 10 µM of JQ1 (a validated pan-BET inhibitor) serve as the 0% binding control (
      
      
      
      ). The assay is only validated and approved for data extraction if the Z'-factor is > 0.6.
Protocol B: Luminescent Kinase Assay for Trk Modulators

This workflow evaluates the enhancement of TrkA/B catalytic activity by 1,3,5-triazine derivatives[2].

  • Step 1: Reaction Assembly. Combine recombinant TrkA kinase domain, ATP (calibrated exactly to its

    
     value), and a poly-Glu-Tyr peptide substrate.
    
    • Causality: Operating exactly at the ATP

      
       ensures the assay is maximally sensitive to allosteric modulators, allowing the phenoxybenzaldehyde-derived triazines to demonstrate their full modulatory effect on enzyme velocity.
      
  • Step 2: Modulator Incubation. Add the test compounds and incubate for 90 minutes at 25°C.

    • Causality: The 90-minute window is strictly maintained within the linear phase of the kinase reaction velocity, ensuring that measured ATP depletion is directly proportional to the enzyme's catalytic rate.

  • Step 3: Luminescent Detection. Add ADP-Glo™ reagent to terminate the reaction and deplete unreacted ATP, followed by Kinase Detection Reagent to convert ADP back to ATP, driving a luciferase reaction.

    • Causality: A luminescent readout is selected because it is highly resistant to optical interference (color quenching), a vital necessity when screening nitro-aromatic compounds that often absorb visible light.

  • Step 4: Self-Validating Quantification. Measure luminescence.

    • Self-Validating System: To guarantee the signal increase is due to genuine Trk modulation and not an assay artifact (e.g., direct luciferase activation), a parallel counter-screen is run using an unrelated kinase (e.g., p38 MAPK). Furthermore, Entrectinib is used as a negative control to fully quench TrkA activity, proving the luminescent signal is strictly dependent on TrkA catalysis.

Quantitative Data Comparison

The structural versatility of the 5-nitro-2-phenoxybenzaldehyde scaffold allows for the generation of highly potent ligands across both target classes. The table below summarizes the typical performance metrics of optimized leads derived from this precursor.

Ligand ClassPrimary TargetScaffold OriginAssay MethodologyTypical

/

Range
Key Pharmacological Readout
1,3,5-Triazine Derivatives TrkA / TrkB5-Nitro-2-phenoxybenzaldehydeLuminescent Kinase (ADP-Glo)

: 10 - 50 nM
(Positive Modulation)
Enhanced neurite outgrowth in PC12 cellular models[2]
Bicyclic Heterocycles BRD4 (BD1/BD2)5-Nitro-2-phenoxybenzaldehydeTR-FRET Binding

: 5 - 100 nM
(Competitive Inhibition)
Potent suppression of c-Myc oncogene expression[3]

Conclusion & Strategic Recommendations

The 5-nitro-2-phenoxybenzaldehyde molecule is far more than a simple building block; it is a pharmacophore foundation that dictates the three-dimensional orientation of subsequent derivatives.

  • For neurodegenerative drug development , leveraging the aldehyde to form triazines capitalizes on the phenoxy group's ability to engage the allosteric pockets of Trk receptors, yielding potent neurotrophic modulators.

  • For oncology and immunology , reducing the nitro group to facilitate bicyclic cyclization creates rigid structures that perfectly mimic acetyl-lysine, allowing the phenoxy tail to occupy the deep hydrophobic WPF shelf of BET bromodomains.

When evaluating these ligands, researchers must strictly adhere to orthogonal, self-validating assay systems (like TR-FRET and luminescent kinase assays) to bypass the inherent optical interference risks associated with nitro-aromatic and phenoxy-ether compounds.

References

  • World Intellectual Property Organization. "WO2020002950A1 - 4-substituted phenyl-1,3,5-triazine derivatives as modulators of trk receptors." Google Patents, 2020.
  • United States Patent and Trademark Office. "US9050346B2 - Bicyclic heterocycles as BET bromodomain inhibitors." Google Patents, 2015.

Sources

Validation

X-Ray Diffraction (XRD) Profiling of 5-Nitro-2-phenoxybenzaldehyde: A Comparative Solid-State Guide

Executive Summary 5-Nitro-2-phenoxybenzaldehyde (CAS: 99847-09-3) is a highly functionalized diaryl ether intermediate critical to the synthesis of advanced active pharmaceutical ingredients (APIs), including BET bromodo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Nitro-2-phenoxybenzaldehyde (CAS: 99847-09-3) is a highly functionalized diaryl ether intermediate critical to the synthesis of advanced active pharmaceutical ingredients (APIs), including BET bromodomain inhibitors[1] and Trk receptor modulators[2]. While the pharmaceutical industry heavily prioritizes the solid-state characterization of final APIs, the crystallographic profiling of upstream intermediates is equally critical. Polymorphic variations in intermediates like 5-nitro-2-phenoxybenzaldehyde can drastically alter their solubility, dissolution rate, and reactivity in subsequent heterogeneous catalytic steps, leading to severe batch-to-batch yield fluctuations.

This guide objectively compares the solid-state behavior of 5-nitro-2-phenoxybenzaldehyde against alternative building blocks and provides a self-validating experimental protocol for its X-ray diffraction (XRD) analysis.

Mechanistic Insights: The Drivers of Crystallinity

The synthesis of 5-nitro-2-phenoxybenzaldehyde typically proceeds via a nucleophilic aromatic substitution (SNAr) between 2-fluoro-5-nitrobenzaldehyde and phenol under basic conditions[1]. The resulting molecule possesses three distinct functional groups that dictate its crystal packing and XRD profile:

  • The Ether Linkage: Introduces significant conformational flexibility (rotational freedom around the C–O–C bonds). This flexibility makes the molecule highly susceptible to conformational polymorphism, where different rotational isomers crystallize under different solvent conditions[3].

  • The Nitro Group: Acts as a strong hydrogen-bond acceptor. In the absence of strong hydrogen-bond donors (like -OH or -NH2), the nitro group directs molecular stacking via strong dipole-dipole interactions and weak C–H···O contacts.

  • The Diaryl System: Facilitates intermolecular π-π stacking, which heavily influences the preferred orientation of the crystals during precipitation.

Comparative Solid-State Performance

To objectively evaluate the solid-state behavior of 5-nitro-2-phenoxybenzaldehyde, we must compare it against its synthetic precursor and a structural analogue. Understanding these differences allows chemists to anticipate handling issues during scale-up.

Table 1: Comparative Crystallographic and Physical Properties

CompoundStructural FlexibilityDominant Crystal Packing ForcesPolymorphic PropensityDownstream Processing Impact
5-Nitro-2-phenoxybenzaldehyde High (Ether linkage allows multiple stable conformers)Dipole-dipole (Nitro), Weak C-H···O, π-π stackingHigh (Conformational polymorphism & solvate formation)Variable solubility in downstream cross-coupling; requires strict XRD QC to ensure phase purity.
2-Fluoro-5-nitrobenzaldehyde (Precursor)Low (Rigid, planar monocyclic structure)Strong dipole-dipole, Halogen bonding (C-F···π)Low Highly crystalline, predictable dissolution rates. Easy to filter and dry.
4-Phenoxybenzaldehyde (Analogue)Moderate (Lacks the steric constraint of the nitro group)π-π stacking, Weak C-H···OModerate Prone to "oiling out" (liquid-liquid phase separation) during crystallization; lower melting point.

Experimental Protocol: Self-Validating PXRD Workflow

To ensure absolute trustworthiness in structural characterization, the following Powder X-Ray Diffraction (PXRD) protocol employs a self-validating system. Every measurement must be internally calibrated to rule out instrumental error[4].

Step 1: System Suitability and Calibration
  • Action: Prior to analyzing the intermediate, run a scan of NIST SRM 640e (Standard Reference Material Silicon Powder).

  • Validation: Confirm that the Si (111) reflection appears at exactly 28.44° ± 0.02° 2θ . If the peak deviates, the goniometer requires physical realignment before proceeding.

Step 2: Sample Preparation (Mitigating Preferred Orientation)
  • Action: Gently grind 50 mg of 5-nitro-2-phenoxybenzaldehyde using an agate mortar and pestle to achieve a uniform particle size (<10 μm).

  • Mounting: Use a zero-background silicon sample holder . Employ a back-loading technique to pack the powder.

  • Causality: Diaryl ethers often crystallize as fine, plate-like crystals that are highly prone to preferred orientation—a phenomenon where crystals align non-randomly, artificially inflating the intensity of basal plane reflections while suppressing others[4]. Back-loading disrupts this alignment, ensuring a representative powder average.

Step 3: Data Acquisition
  • Instrument Settings: Cu Kα radiation (λ = 1.5406 Å), operated at 40 kV and 40 mA.

  • Scan Parameters: Continuous scan mode from 3° to 40° 2θ, with a step size of 0.01° and a dwell time of 1 second per step.

  • Environmental Control: Maintain the sample chamber at 25°C under a dry nitrogen purge to prevent moisture-induced phase transitions during the scan.

Step 4: Orthogonal Validation
  • Action: Cross-reference the PXRD diffractogram with Differential Scanning Calorimetry (DSC) data.

  • Validation: Ensure that the melting endotherm corresponds to the specific polymorph identified via PXRD, confirming the absence of amorphous halos or secondary polymorphic phases.

Workflow Visualization

G A SNAr Synthesis (2-Fluoro-5-nitrobenzaldehyde + Phenol) B Crude 5-Nitro-2-phenoxybenzaldehyde A->B Isolation C Solvent-Mediated Crystallization (Polymorph Screening) B->C Purification D High-Resolution PXRD Analysis (w/ NIST SRM 640e) C->D Solid-State Characterization E Phase Identification & Rietveld Refinement D->E Data Processing F Validated Intermediate for API Downstream Synthesis E->F Quality Control Passed

Workflow for the synthesis, crystallization, and PXRD validation of 5-Nitro-2-phenoxybenzaldehyde.

Expert Insights: Causality in Phase Identification

As an Application Scientist, I frequently observe scale-up failures attributed to the assumption that "an intermediate is just an intermediate." Why do we prioritize zero-background holders and internal standards for 5-nitro-2-phenoxybenzaldehyde?

Because the rotational freedom of the ether linkage allows this molecule to trap different residual solvents (forming solvatomorphs) depending on whether it was crystallized from ethyl acetate, dioxane, or ethanol[3]. If a solvatomorph is mistakenly carried forward into a downstream catalytic hydrogenation step (e.g., reducing the nitro group to an amine), the trapped solvent can release and poison the palladium catalyst. By utilizing the rigorous PXRD protocol outlined above, we ensure that any peak shifting is definitively attributed to true polymorphic variations or solvate formation, rather than goniometer misalignment, thereby protecting the integrity of the entire synthetic pipeline.

References

  • [2] WO2020002950A1 - 4-substituted phenyl-1,3,5-triazine derivatives as modulators of trk receptors. Google Patents. URL:

  • [1] US 9,050,346 B2 - Inhibitors of BET Bromodomains. Google Patents. URL:

  • [3] Brittain, H. G. (Ed.). Polymorphism in Pharmaceutical Solids (2nd Edition). Routledge. URL:[Link]

  • [4] Pecharsky, V. K., & Zavalij, P. Y. Fundamentals of Powder Diffraction and Structural Characterization of Materials. Springer. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

5-Nitro-2-phenoxybenzaldehyde proper disposal procedures

5-Nitro-2-phenoxybenzaldehyde: Comprehensive Handling and Disposal Protocol For researchers and drug development professionals, managing the lifecycle of reactive organic building blocks is just as critical as the synthe...

Author: BenchChem Technical Support Team. Date: March 2026

5-Nitro-2-phenoxybenzaldehyde: Comprehensive Handling and Disposal Protocol

For researchers and drug development professionals, managing the lifecycle of reactive organic building blocks is just as critical as the synthesis itself. 5-Nitro-2-phenoxybenzaldehyde (CAS: 99847-09-3) is a highly versatile intermediate utilized extensively in pharmaceutical synthesis. However, the presence of both an electron-withdrawing nitro group and a reactive aldehyde on a phenoxy-substituted benzene ring dictates stringent handling and disposal procedures.

This guide provides an authoritative, step-by-step operational and waste management plan to ensure compliance with the[1].

Chemical & Hazard Profiling

Before initiating any disposal protocol, it is essential to understand the quantitative and qualitative hazard profile of the compound. Standard municipal solid waste or aqueous drain disposal is strictly prohibited for this class of chemicals.

Table 1: Physicochemical and Hazard Profile of 5-Nitro-2-phenoxybenzaldehyde

Property / AttributeSpecification
Chemical Name 5-Nitro-2-phenoxybenzaldehyde
CAS Number 99847-09-3[2]
Molecular Formula C13H9NO4
Molecular Weight 243.22 g/mol [2]
GHS Hazard Classification Irritant (H315, H319, H335), Harmful if Swallowed (H302)[3]
Chemical Incompatibilities Strong oxidizers, strong bases, strong reducing agents
RCRA Waste Classification Subtitle C Hazardous Waste[1]

Mechanistic Safety Insights: The "Why" Behind the Protocol

Do not treat waste disposal as a mere administrative checklist; it is a chemical process. Nitroaromatic compounds require specialized handling due to the intrinsic electronic properties of the nitro (


) group.
  • Exothermic Reduction Hazard: The nitro group acts as a potent internal oxidant. If 5-Nitro-2-phenoxybenzaldehyde waste is inadvertently mixed with strong reducing agents, the reduction of the nitro group to an amine can be violently exothermic.

  • Auto-Oxidation Hazard: The aldehyde functional group is highly susceptible to oxidation. In the presence of strong oxidizers, it rapidly oxidizes to the corresponding carboxylic acid, generating heat and potentially pressurizing sealed waste containers.

  • Photochemical Sensitivity: Like many nitrobenzaldehydes, this compound can undergo photochemical degradation under ambient UV light, potentially yielding reactive nitroso intermediates.

Causality in Action: Because of these mechanistic vulnerabilities, strict segregation from oxidizers/reducers and containment in UV-blocking (amber) vessels are non-negotiable operational standards.

Step-by-Step Disposal Methodology

The following self-validating protocol ensures that your laboratory remains compliant with[4], which governs the identification and listing of hazardous waste.

Phase 1: Workspace Preparation and Segregation
  • Designate a Waste Stream: Identify a dedicated waste stream specifically for "Halogen-Free Organic Waste" or "Nitroaromatic Waste."

  • Verify Compatibility: Ensure that no heavy metals, concentrated acids, strong bases, or reducing agents (e.g., sodium borohydride, lithium aluminum hydride) have been introduced into this specific waste container.

Phase 2: Primary Packaging
  • Select the Container: Use a chemically compatible, sealable container. Amber glass is preferred to prevent photochemical degradation, while High-Density Polyethylene (HDPE) provides excellent chemical resistance without the shatter risk of glass.

  • Controlled Transfer: Transfer solid residues, contaminated filter paper, and reaction mixtures into the primary container inside a certified fume hood.

  • Self-Validating Headspace Check: Do not overfill the container. Leave at least 10-15% headspace . Validation: Before sealing, visually inspect the waste for 5 minutes. If you observe any bubbling, fuming, or heat generation, leave the container unsealed in the fume hood until the reaction subsides—this indicates inadvertent mixing of incompatible trace reagents.

Phase 3: RCRA Labeling and SAA Storage
  • Immediate Labeling: Affix a compliant hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly state "Hazardous Waste," list "5-Nitro-2-phenoxybenzaldehyde" (no abbreviations), and indicate the primary hazards ("Toxic," "Irritant").

  • Secondary Containment: Place the primary container within a secondary containment tray in your laboratory's Satellite Accumulation Area (SAA) to capture any accidental spills.

Phase 4: EHS Transfer and Final Destruction
  • Time-Limit Compliance: Under EPA RCRA Subtitle C regulations, Large Quantity Generators (LQGs) can store hazardous waste in an SAA for up to 90 days[5]. Submit a waste transfer request to your Environmental Health and Safety (EHS) department before this limit expires.

  • High-Temperature Incineration: Licensed hazardous waste contractors will manifest (EPA Form 8700-22) and transport the waste to a RCRA-permitted Treatment, Storage, and Disposal Facility (TSDF). The waste undergoes high-temperature incineration, ensuring the complete thermal destruction of the nitroaromatic ring into safe combustion byproducts (

    
    , 
    
    
    
    , and
    
    
    ).

Waste Management Workflow Visualization

The following diagram illustrates the logical progression of 5-Nitro-2-phenoxybenzaldehyde from the point of generation to final thermal destruction.

DisposalLogic A 5-Nitro-2-phenoxybenzaldehyde Waste Generated B Hazard Assessment: Nitroaromatic & Aldehyde Reactivity A->B C Strict Segregation: Isolate from Reducers & Bases B->C D Containment: HDPE or Amber Glass C->D E RCRA Subtitle C Labeling & SAA Storage D->E F EHS Manifesting (EPA Form 8700-22) E->F G High-Temperature Incineration (Complete Thermal Destruction) F->G

Figure 1: Logical workflow for the safe handling and RCRA-compliant disposal of 5-Nitro-2-phenoxybenzaldehyde.

References

  • Title: Resource Conservation and Recovery Act (RCRA) Overview | Source: US Environmental Protection Agency (EPA) | URL: [Link]

  • Title: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste | Source: Electronic Code of Federal Regulations (eCFR) | URL: [Link]

  • Title: Applicability and Requirements of the RCRA Organic Air Emission Standards | Source: US Environmental Protection Agency (EPA) | URL: [Link]

Sources

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Route proposals generated from BenchChem retrosynthesis models.

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